An In-depth Technical Guide to H-Lys(Fmoc)-OtBu.HCl: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: A Unique Building Block in Peptide Chemistry H-Lys(Fmoc)-OtBu.HCl, with the chemical name tert-butyl N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-L...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block in Peptide Chemistry
H-Lys(Fmoc)-OtBu.HCl, with the chemical name tert-butyl N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysinate hydrochloride, is a specialized amino acid derivative pivotal in the field of peptide synthesis and drug development. Its unique structural configuration, featuring a free α-amino group, a side-chain ε-amino group protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, and a C-terminal carboxylic acid protected by the acid-labile tert-butyl (OtBu) group, sets it apart from more conventional Nα-protected amino acids used in standard solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and, most importantly, its strategic applications in the synthesis of complex peptides.
Chemical Structure and Physicochemical Properties
The strategic placement of protecting groups on the lysine backbone is central to the utility of H-Lys(Fmoc)-OtBu.HCl. The hydrochloride salt form enhances its stability and handling as a solid.
Structural Breakdown
The molecule can be deconstructed into three key components:
L-Lysine Backbone: The foundational amino acid, providing the characteristic side chain with a primary amine.
ε-Amino Protection (Fmoc): The bulky Fmoc group is attached to the ε-amino group of the lysine side chain. This urethane-based protecting group is stable to acidic conditions but is readily cleaved by secondary amines, such as piperidine, a cornerstone of Fmoc-based SPPS.
C-Terminus Protection (OtBu): The tert-butyl ester protects the C-terminal carboxylic acid. This group is stable to the basic conditions used for Fmoc deprotection but is easily removed with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the solid support.
α-Amino Group (Free): The unprotected α-amino group, in the form of a hydrochloride salt, is a distinguishing feature. This allows for selective reactions at this position, which is a departure from the standard stepwise elongation in SPPS where the α-amino group is typically protected.
Diagram of H-Lys(Fmoc)-OtBu.HCl Structure
Caption: Chemical structure of H-Lys(Fmoc)-OtBu.HCl.
Physicochemical Properties
A summary of the key physicochemical properties of H-Lys(Fmoc)-OtBu.HCl is presented in the table below. These properties are essential for its handling, storage, and application in synthesis.
While H-Lys(Fmoc)-OtBu.HCl is commercially available, understanding its synthesis provides insight into potential impurities. The synthesis involves a multi-step process with careful protection and deprotection of the various functional groups of lysine.
A plausible synthetic route involves:
Protection of the α-amino and carboxyl groups of L-lysine.
Selective protection of the ε-amino group with an Fmoc-reagent.
Selective deprotection of the α-amino and carboxyl groups followed by esterification to form the tert-butyl ester and subsequent deprotection of the α-amino group.
Characterization of H-Lys(Fmoc)-OtBu.HCl is crucial to ensure its purity and structural integrity before use in peptide synthesis. The primary analytical techniques employed are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule, including the characteristic signals of the Fmoc and OtBu groups.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to detect any potential impurities, such as diastereomers or byproducts from the synthesis.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Applications in Peptide Synthesis
The unique structure of H-Lys(Fmoc)-OtBu.HCl lends itself to specialized applications in peptide synthesis, particularly when modifications at the N-terminus or the creation of branched peptides are desired.
On-Resin N-Terminal Modification
The primary application of H-Lys(Fmoc)-OtBu.HCl is in scenarios where the first amino acid to be coupled to a resin requires a free α-amino group for subsequent modification before the continuation of peptide chain elongation.
An In-Depth Technical Guide to H-Lys(Fmoc)-OtBu.HCl: Physicochemical Properties and Strategic Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of H-Lys(Fmoc)-OtBu.HCl, a specialized amino acid derivative pivotal for advanced applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of H-Lys(Fmoc)-OtBu.HCl, a specialized amino acid derivative pivotal for advanced applications in peptide chemistry. The document delves into the precise molecular weight and mass of the compound, its unique structural attributes, and its strategic deployment in non-conventional peptide synthesis methodologies. A core focus is placed on its role in N-to-C (inverse) solid-phase peptide synthesis (SPPS), a technique that offers significant advantages for the preparation of C-terminally modified peptides and other complex peptide structures. This guide will elucidate the mechanistic rationale behind its use, present a detailed experimental workflow, and offer insights into the critical parameters that ensure successful synthesis, thereby providing researchers and drug development professionals with the requisite knowledge for its effective implementation.
Introduction: The Strategic Importance of H-Lys(Fmoc)-OtBu.HCl in Peptide Chemistry
In the landscape of peptide synthesis, the strategic choice of building blocks is paramount to achieving the desired sequence, purity, and functionality of the final peptide. While the conventional C-to-N solid-phase peptide synthesis (SPPS) is the workhorse of peptide chemistry, there is a growing need for methodologies that allow for the facile synthesis of C-terminally modified peptides, cyclic peptides, and other complex architectures. This has led to a resurgence of interest in N-to-C, or "inverse," peptide synthesis.
H-Lys(Fmoc)-OtBu.HCl, or (S)-tert-butyl 2-amino-6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate hydrochloride, is a key player in this advanced synthetic arena. Unlike the more common Nα-protected amino acids used in traditional SPPS, this derivative possesses a free α-amino group and a protected C-terminus (as a tert-butyl ester), with the side-chain amino group protected by the base-labile Fmoc group. This unique configuration makes it an ideal building block for N-to-C chain elongation.
This guide will provide a detailed exploration of H-Lys(Fmoc)-OtBu.HCl, from its fundamental physicochemical properties to its strategic application in inverse SPPS. By understanding the "why" behind its use, researchers can unlock new possibilities in the design and synthesis of novel peptide-based therapeutics and research tools.
Physicochemical Properties of H-Lys(Fmoc)-OtBu.HCl
A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its successful application. The key quantitative data for H-Lys(Fmoc)-OtBu.HCl are summarized in the table below.
The presence of the hydrochloride salt enhances the stability and handling of the compound by protonating the free α-amino group, preventing unwanted side reactions. The tert-butyl (OtBu) ester at the C-terminus and the fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amine are orthogonal protecting groups, a critical feature that will be discussed in detail in the following sections.
The Core Directive: N-to-C (Inverse) Solid-Phase Peptide Synthesis
The primary application of H-Lys(Fmoc)-OtBu.HCl is in N-to-C, or inverse, solid-phase peptide synthesis (SPPS).[6][7] This methodology reverses the direction of peptide chain elongation compared to the conventional C-to-N approach.
The Rationale for Inverse Synthesis
N-to-C SPPS offers a significant advantage for the synthesis of C-terminally modified peptides.[5][8] In conventional SPPS, the C-terminal residue is anchored to the solid support, making its modification challenging. In inverse SPPS, the C-terminus of the growing peptide chain remains in solution (as a protected ester), allowing for a wide range of chemical transformations before cleavage from the resin. This is particularly valuable for the synthesis of:
Peptide amides, esters, and alcohols: The activated C-terminus can be reacted with various nucleophiles.
Peptide aldehydes and ketones: These can be generated from the C-terminal carboxyl group.
Cyclic peptides: Head-to-tail cyclization is more readily achieved.
Peptidomimetics: The C-terminus can be modified to incorporate non-peptidic moieties.[5]
The Role of H-Lys(Fmoc)-OtBu.HCl in Inverse SPPS
H-Lys(Fmoc)-OtBu.HCl is an exemplary building block for this process. Its key features are:
Free α-Amino Group: This allows for its coupling to the activated C-terminus of the peptide chain growing on the solid support.
Protected C-terminus (OtBu): The tert-butyl ester is stable to the coupling conditions but can be readily cleaved with acid at the end of the synthesis.[2]
Orthogonal Side-Chain Protection (Fmoc): The Fmoc group on the lysine side chain is stable to the acidic conditions used for OtBu deprotection and the coupling conditions. It can be removed with a base if side-chain modification is desired.
The following diagram illustrates the general workflow of N-to-C SPPS.
Caption: General workflow of N-to-C Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: A Step-by-Step Guide to N-to-C SPPS
The following is a representative protocol for the synthesis of a dipeptide on a solid support using an amino acid tert-butyl ester. This protocol is intended as a guide and may require optimization based on the specific peptide sequence and available resources.
Materials and Reagents
Resin: 2-Chlorotrityl chloride resin or a similar acid-labile resin.
First Amino Acid (N-terminal): Fmoc-protected amino acid (e.g., Fmoc-Ala-OH).
Step 1: Immobilization of the First Amino Acid (N-terminal)
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
Cap any unreacted chloride groups by adding methanol and agitating for 30 minutes.
Wash the resin extensively with DCM and DMF.
Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
Wash the resin with DMF and DCM and dry under vacuum.
Causality: The 2-chlorotrityl resin is chosen for its acid lability, allowing for mild cleavage conditions that preserve the OtBu and Fmoc protecting groups if a protected peptide fragment is desired. Capping with methanol prevents unwanted side reactions in subsequent steps.
Step 2: C-terminus Activation and Coupling of H-Lys(Fmoc)-OtBu.HCl
Swell the resin-bound alanine in DMF.
In a separate vessel, dissolve H-Lys(Fmoc)-OtBu.HCl (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Note: DIPEA is added to neutralize the hydrochloride salt and for the coupling reaction.
Add the activated amino acid solution to the resin.
Agitate the reaction mixture for 2-4 hours at room temperature.
Wash the resin thoroughly with DMF and DCM.
Causality: HATU is a highly efficient coupling reagent that minimizes the risk of epimerization at the C-terminal residue of the growing peptide chain, a significant challenge in N-to-C synthesis.[9]
Step 3: C-terminal Deprotection
Treat the resin with a solution of 10-20% TFA in DCM for 30 minutes to remove the C-terminal OtBu group of the newly added lysine residue.
Wash the resin with DCM and DMF.
Causality: The tert-butyl ester is labile to mild acidic conditions, which do not affect the Fmoc protecting group on the lysine side chain or the linkage of the peptide to the 2-chlorotrityl resin. This selective deprotection exposes a new carboxylic acid for the next coupling cycle.
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Step 4: Final Cleavage and Deprotection
Wash the final peptide-resin with DCM and dry under vacuum.
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, wash with cold ether, and dry.
Purify the peptide by reverse-phase HPLC.
Causality: The strong acidic conditions of the cleavage cocktail cleave the peptide from the resin and remove the Fmoc side-chain protecting group simultaneously. Scavengers like TIS are included to trap reactive cations generated during deprotection, preventing side reactions with sensitive amino acid residues.
Quality Control and Troubleshooting
The primary challenge in N-to-C SPPS is the increased risk of epimerization at the C-terminal amino acid of the growing peptide chain upon activation.[9]
Mitigation Strategies:
Choice of Coupling Reagent: Use of low-racemization coupling reagents like HATU or COMU is recommended.
Reaction Conditions: Minimize the activation time and control the reaction temperature.
Base: Use of a sterically hindered base like 2,4,6-collidine can sometimes reduce epimerization compared to DIPEA.
Analytical Monitoring:
HPLC: To monitor the purity of the crude peptide and the final product.
Mass Spectrometry: To confirm the molecular weight of the desired peptide and identify any byproducts.
Conclusion
H-Lys(Fmoc)-OtBu.HCl is a specialized yet powerful tool for the synthesis of complex peptides that are challenging to access through conventional C-to-N SPPS. Its unique protecting group scheme is tailor-made for N-to-C synthesis, a methodology that unlocks the potential for facile C-terminal modification. By understanding the principles of inverse peptide synthesis and the specific role of building blocks like H-Lys(Fmoc)-OtBu.HCl, researchers and drug development professionals can expand their synthetic capabilities and accelerate the discovery of novel peptide-based therapeutics. This guide provides the foundational knowledge and a practical framework for the successful implementation of this advanced synthetic strategy.
References
Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691. [Link]
Sasubilli, R., & Gutheil, W. G. (2004). General Inverse Solid-Phase Synthesis Method for C-terminally Modified Peptide Mimetics. Journal of Combinatorial Chemistry, 6(6), 911-915. [Link]
Next Peptide. (n.d.). H-L-Lys(Fmoc)-OtBu hydrochloride. Retrieved from [Link]
Bapeks. (n.d.). H-D-Lys(Fmoc)-OtBu.HCl. Retrieved from [Link]
PubChem. (n.d.). Fmoc-D-Lys-OtBu HCl. Retrieved from [Link]
J-Stage. (n.d.). N-to-C Solid-Phase Peptide and Peptide Trifluoromethylketone Synthesis Using Amino Acid tert-Butyl Esters. Retrieved from [Link]
Blom, N. S., & Jensen, K. J. (2000). An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 65(17), 5371-5379. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
A Comprehensive Technical Guide to the Solubility Profile of H-Lys(Fmoc)-OtBu.HCl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the solubility profile of H-Lys(Fmoc)-OtBu.HCl, a critical building block in sol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility profile of H-Lys(Fmoc)-OtBu.HCl, a critical building block in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the interplay of molecular structure, solvent properties, and the practical implications for peptide synthesis, empowering researchers to optimize their workflows, mitigate risks of aggregation, and ensure the successful synthesis of complex peptides. This guide provides both theoretical insights and actionable experimental protocols for determining solubility in your own laboratory setting.
Introduction: The Critical Role of Solubility in Peptide Synthesis
The success of solid-phase peptide synthesis hinges on the efficient and complete coupling of amino acid residues to a growing peptide chain. A prerequisite for this is the adequate solubility of the protected amino acid building blocks in the reaction solvent. Poor solubility of a key reagent like H-Lys(Fmoc)-OtBu.HCl can lead to a cascade of undesirable outcomes, including incomplete coupling, the formation of deletion sequences, and significant challenges in the purification of the final peptide product.[1][] Therefore, a thorough understanding of the solubility characteristics of this reagent is not merely academic; it is a cornerstone of robust and reproducible peptide synthesis.
H-Lys(Fmoc)-OtBu.HCl, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester hydrochloride, is a commonly used derivative of the amino acid lysine. Its structure incorporates three key features that dictate its solubility behavior:
The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This large, hydrophobic protecting group on the α-amino group is essential for the Fmoc-based SPPS strategy.[1][] However, its nonpolar nature significantly influences the overall solubility of the molecule.
The OtBu (tert-butyl ester) and Boc (tert-butyloxycarbonyl) Groups: These protecting groups on the C-terminus and the side-chain amino group, respectively, also contribute to the hydrophobic character of the molecule.
The Hydrochloride Salt: The presence of the HCl salt at the N-terminus introduces a degree of polarity, which can influence its solubility in more polar solvents.
This guide will dissect the interplay of these structural features and their impact on the solubility of H-Lys(Fmoc)-OtBu.HCl in a range of organic solvents commonly employed in peptide synthesis.
Physicochemical Properties of H-Lys(Fmoc)-OtBu.HCl
A fundamental understanding of the key physicochemical properties of H-Lys(Fmoc)-OtBu.HCl is essential for predicting its solubility behavior.
The relatively large molecular weight and the presence of bulky, nonpolar protecting groups suggest that H-Lys(Fmoc)-OtBu.HCl will generally favor solubility in organic solvents over aqueous solutions.[1]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For H-Lys(Fmoc)-OtBu.HCl, several factors come into play:
Solvent Polarity: Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[1][] These solvents possess a significant dipole moment but do not have acidic protons, allowing them to solvate the polar parts of the molecule without interfering with the protecting groups.
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. While the Fmoc and OtBu groups are not strong hydrogen bond donors or acceptors, the amide bond and the hydrochloride salt can participate in such interactions.
Van der Waals Forces: The large, nonpolar fluorenyl group of the Fmoc protector will interact favorably with nonpolar solvents through London dispersion forces.
The following diagram illustrates the key molecular features of H-Lys(Fmoc)-OtBu.HCl that influence its interaction with organic solvents.
Caption: Key Molecular Features of H-Lys(Fmoc)-OtBu.HCl Influencing Solubility.
Qualitative and Estimated Solubility Profile
While precise, quantitative solubility data for H-Lys(Fmoc)-OtBu.HCl is not extensively published across a wide range of solvents, a general understanding can be gleaned from its application in SPPS and data for structurally similar compounds. The following table provides a qualitative and estimated solubility profile. It is crucial to note that these are general guidelines, and experimental verification is highly recommended.
Solvent
Dielectric Constant (Approx.)
Polarity
General Solubility
Notes
N,N-Dimethylformamide (DMF)
36.7
Polar Aprotic
High
The most common and effective solvent for SPPS.[5]
N-Methyl-2-pyrrolidone (NMP)
32.2
Polar Aprotic
High
An excellent alternative to DMF, often with better solvating properties.[5][6]
Dimethyl Sulfoxide (DMSO)
46.7
Polar Aprotic
High
A very strong solvent, can be used to dissolve difficult sequences.[7]
Dichloromethane (DCM)
9.1
Nonpolar
Moderate
Often used in combination with other solvents.
Tetrahydrofuran (THF)
7.6
Nonpolar
Moderate to Low
Can be used, but generally less effective than DMF or NMP.[1]
Acetonitrile (ACN)
37.5
Polar Aprotic
Moderate to Low
Solubility can be limited, especially at higher concentrations.
The protic nature can interfere with SPPS reactions.
Water
80.1
Polar Protic
Sparingly Soluble
The large hydrophobic groups significantly limit aqueous solubility.[1]
Experimental Protocol for Solubility Determination
To obtain precise solubility data for your specific laboratory conditions and solvent batches, it is essential to perform an experimental determination. The following protocol outlines a reliable method for determining the solubility of H-Lys(Fmoc)-OtBu.HCl.
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and appropriate glassware
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Step-by-Step Methodology
Preparation of Saturated Solutions:
Accurately weigh an excess amount of H-Lys(Fmoc)-OtBu.HCl into several vials.
Add a precise volume of the chosen organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
Separation of Undissolved Solid:
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Sample Preparation for Analysis:
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
HPLC Analysis:
Prepare a series of standard solutions of H-Lys(Fmoc)-OtBu.HCl of known concentrations.
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
Inject the diluted sample of the saturated solution into the HPLC system.
Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result can be expressed in mg/mL or mol/L.
The following diagram outlines the experimental workflow for determining the solubility of H-Lys(Fmoc)-OtBu.HCl.
Caption: Experimental Workflow for Solubility Determination.
Practical Implications and Troubleshooting
Precipitation During Synthesis: If you observe precipitation of the amino acid in your reaction vessel, it is a clear indication of poor solubility.[6] This can be addressed by:
Increasing the solvent volume: This is the simplest approach but may not always be practical.
Switching to a stronger solvent: If using DMF, consider switching to NMP or adding a small percentage of DMSO.[6]
Gentle warming: Applying gentle heat (e.g., 30-40°C) can sometimes improve solubility, but caution must be exercised to avoid degradation of the Fmoc group.[6]
High Concentrations: For automated peptide synthesizers that use high concentrations of amino acid solutions, ensuring complete dissolution is paramount.[6] Sonication can be a useful technique to aid in the dissolution of stubborn solids.[6]
Solvent Quality: The purity and water content of the organic solvent can significantly impact solubility. Always use high-purity, anhydrous solvents for the best results.
Conclusion
The solubility of H-Lys(Fmoc)-OtBu.HCl is a multifaceted property governed by the interplay of its molecular structure and the characteristics of the chosen organic solvent. While generally exhibiting good solubility in polar aprotic solvents like DMF and NMP, which are the workhorses of SPPS, it is imperative for researchers to be aware of the potential for solubility issues, especially at high concentrations or in less-polar solvent systems. The experimental protocol provided in this guide offers a robust framework for determining precise solubility data, enabling the optimization of peptide synthesis protocols and the mitigation of solubility-related side reactions. By combining a theoretical understanding with empirical data, researchers can confidently employ H-Lys(Fmoc)-OtBu.HCl to achieve their synthetic goals.
References
H-Lys(Fmoc)-OtBu.HCl - CsBioChina. (n.d.). Retrieved from [Link]
Stability Dynamics of H-Lys(Fmoc)-OtBu Hydrochloride Across pH Microenvironments: A Technical Guide
Executive Summary In the intricate landscape of solid-phase peptide synthesis (SPPS) and advanced drug development, the precise control of protecting group orthogonality is paramount. H-Lys(Fmoc)-OtBu hydrochloride (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the intricate landscape of solid-phase peptide synthesis (SPPS) and advanced drug development, the precise control of protecting group orthogonality is paramount. H-Lys(Fmoc)-OtBu hydrochloride (CAS: 330795-57-8) serves as a critical building block, offering a highly specialized orthogonal protection scheme. This whitepaper provides an in-depth mechanistic analysis of this molecule's stability across acidic, neutral, and basic pH microenvironments. By understanding the causality behind its degradation pathways—specifically the
SN1
cleavage of the OtBu ester and the E1cB elimination of the Fmoc group—researchers can engineer self-validating protocols that prevent premature deprotection and maximize synthetic yields.
The structural brilliance of H-Lys(Fmoc)-OtBu HCl lies in its compartmentalized reactivity. The molecule is built on a lysine core with three distinct functional domains:
ϵ
-Amine (Fmoc-Protected): The 9-fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection, shielding the side chain during peptide elongation.
C-Terminal Carboxyl (OtBu-Protected): The tert-butyl (OtBu) ester provides acid-labile protection, preventing unwanted coupling at the C-terminus.
α
-Amine (Hydrochloride Salt): The N-terminus is "free" for coupling but is chemically locked as a protonated hydrochloride salt (
NH3+Cl−
) to neutralize its nucleophilicity 1.
Fig 1: Divergent stability pathways of H-Lys(Fmoc)-OtBu HCl under varying pH conditions.
Under strongly acidic conditions (e.g., in the presence of Trifluoroacetic Acid, TFA), the molecule undergoes chemoselective cleavage of the C-terminal OtBu ester. The Fmoc group remains entirely stable in this environment.
Mechanistic Causality:
The cleavage proceeds via an acid-catalyzed
SN1
mechanism 2. The strong acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the adjacent carbon. Due to the immense steric bulk and the stability of the resulting tertiary carbocation, the tert-butyl-oxygen bond heterolytically cleaves. The released tert-butyl cation (
t−Bu+
) rapidly deprotonates to form isobutylene gas, an irreversible step that drives the reaction to completion 3.
Fig 2: Acid-catalyzed SN1 cleavage mechanism of the tert-butyl (OtBu) ester.
When exposed to mild or strong bases (e.g., Piperidine, DBU), the
ϵ
-Fmoc group is rapidly cleaved, while the highly sterically hindered OtBu ester remains intact.
Mechanistic Causality:
Fmoc deprotection is governed by an E1cB (Elimination Unimolecular conjugate Base) pathway 4. The base abstracts the highly acidic
β
-proton located at the 9-position of the fluorene ring. This generates a stabilized aromatic cyclopentadienyl-type anion. The intermediate then undergoes spontaneous
β
-elimination, releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) molecule. Because DBF can re-alkylate the newly freed amine, secondary amines like piperidine are used to dually act as the base and as a nucleophilic scavenger to trap the DBF.
Fig 3: Base-induced E1cB elimination pathway for Fmoc deprotection and DBF scavenging.
Neutral Environments (pH ~ 7): The Critical Role of the Hydrochloride Salt
A common oversight in peptide chemistry is the assumption that neutral pH equates to absolute stability. For H-Lys(Fmoc)-OtBu, the free
α
-amine (pKa ~ 8.9) exists in equilibrium with its unprotonated free-base form at neutral pH.
If left unprotonated, this primary amine acts as a potent nucleophile and a weak base. This creates a critical vulnerability: the free
α
-amine can attack the Fmoc group of an adjacent molecule, leading to premature, undesired Fmoc removal or Fmoc migration 5.
The Solution: To engineer a stable, shelf-ready building block, the molecule is formulated as a hydrochloride (HCl) salt. This forces the
α
-amine into a fully protonated (
NH3+
) state, neutralizing its nucleophilicity and ensuring long-term stability at neutral pH and during storage at -20°C.
Objective: Isolate H-Lys(Fmoc)-OH by selectively cleaving the OtBu ester while preserving the Fmoc group.
Causality: TFA is chosen because it provides the strong acidity required for the
SN1
cleavage of the sterically hindered tert-butyl group. DCM is used as a non-nucleophilic solvent that stabilizes the carbocation intermediate.
Dissolution: Dissolve 1.0 mmol of H-Lys(Fmoc)-OtBu HCl in 5.0 mL of anhydrous Dichloromethane (DCM).
Acidification: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution. (Causality: 50% TFA provides optimal protonation kinetics without causing backbone degradation).
Reaction & Validation: Stir at room temperature for 1 hour.
Self-Validation Step: Monitor the reaction via LC-MS. The starting material (m/z 425.5 for the free base) should disappear, replaced by the product mass (m/z 369.4), indicating the exact loss of the tert-butyl group (-56 Da).
Quenching & Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with 3 x 10 mL of toluene. (Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without requiring a basic aqueous workup that could compromise the Fmoc group).
Objective: Isolate H-Lys-OtBu by selectively removing the Fmoc group.
Causality: Piperidine is selected because it acts as both a base to initiate the E1cB elimination and a nucleophilic scavenger to trap the highly reactive DBF byproduct, preventing re-alkylation of the lysine side chain.
Dissolution: Dissolve 1.0 mmol of H-Lys(Fmoc)-OtBu HCl in 8.0 mL of N,N-Dimethylformamide (DMF).
Base Addition: Add 2.0 mL of Piperidine to create a 20% v/v solution. (Causality: DMF stabilizes the fluorenyl anion intermediate, while 20% piperidine ensures rapid kinetics and an overwhelming excess of scavenger).
Reaction & Validation: Stir at room temperature for 20 minutes.
Self-Validation Step: Perform TLC (Silica gel, EtOAc/Hexane) visualized under UV (254 nm). The highly UV-active starting material spot will disappear, and a new UV-active spot corresponding to the DBF-piperidine adduct will appear. Ninhydrin staining will reveal the newly formed free
ϵ
-amine.
Isolation: Precipitate the product by adding the reaction mixture dropwise into 50 mL of ice-cold diethyl ether. Centrifuge and decant to isolate the deprotected peptide.
References
PeptideChemistry.org - Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives
URL: [Link]
Common Organic Chemistry - Boc Deprotection Mechanism - TFA
URL:[Link]
Chemistry StackExchange - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
URL:[Link]
ResearchGate - Undesired removal of the Fmoc group by the free ε-amino function of a lysine residue
URL:[Link]
Bapeks - H-D-Lys(Fmoc)-OtBu.HCl Chemical Properties
URL:[Link]
The Strategic Deployment of H-Lys(Fmoc)-OtBu.HCl in Advanced Peptide Synthesis: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Linear Chains – The Role of Specialized Amino Acid Derivatives The chemical synthesis of peptides, a cornerstone of modern drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Linear Chains – The Role of Specialized Amino Acid Derivatives
The chemical synthesis of peptides, a cornerstone of modern drug discovery and biochemical research, has evolved significantly from the linear assembly of proteinogenic amino acids. The increasing demand for peptides with enhanced therapeutic properties, such as improved stability, targeted delivery, and novel functionalities, has necessitated the development and strategic use of specialized amino acid derivatives. H-Lys(Fmoc)-OtBu.HCl, a derivative of lysine with orthogonal protection, exemplifies such a building block, enabling the construction of complex peptide architectures beyond simple linear sequences.
This in-depth technical guide elucidates the mechanism of action of H-Lys(Fmoc)-OtBu.HCl in peptide synthesis. Moving beyond a mere procedural description, this document delves into the chemical principles governing its use, providing a rationale for its application in advanced synthetic strategies, including the formation of branched peptides and site-specific modifications.
Core Molecular Architecture and its Strategic Implications
H-Lys(Fmoc)-OtBu.HCl is a lysine derivative where the α-amino group is free (as a hydrochloride salt), the ε-amino group on the side chain is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminal carboxyl group is protected as an acid-labile tert-butyl (OtBu) ester. This specific arrangement of protecting groups dictates its strategic application in peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in appropriate solvents.[1][2]
Functional Group
Protecting Group
Lability
Purpose in Synthesis
α-Amino
None (HCl salt)
-
Available for peptide bond formation at the N-terminus.
ε-Amino (Side Chain)
Fmoc
Base-labile (e.g., Piperidine)
Orthogonal protection to allow for selective deprotection and subsequent modification of the side chain.
α-Carboxyl
tert-Butyl (OtBu)
Acid-labile (e.g., TFA)
Protection of the C-terminus during solution-phase coupling or prior to resin loading.
Mechanism of Action in Peptide Synthesis: A Tale of Orthogonality
The utility of H-Lys(Fmoc)-OtBu.HCl is rooted in the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions. This allows for the precise and controlled modification of specific sites within a peptide.
The Role of the Fmoc Group on the Side Chain
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[3] Its removal is typically achieved through treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[4][5] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of an acidic proton from the fluorenyl ring system.[3][6] The resulting dibenzofulvene byproduct is scavenged by the amine to prevent its reaction with the newly deprotected amino group.[4]
In the context of H-Lys(Fmoc)-OtBu.HCl, the side-chain Fmoc group allows for the selective deprotection of the ε-amino group of lysine. This is particularly useful for:
On-resin cyclization: Creating cyclic peptides by forming a lactam bridge between the lysine side chain and the C-terminus or another side chain.
Branched peptide synthesis: Building a second peptide chain from the lysine side chain.
Site-specific labeling: Attaching reporter molecules such as fluorophores, biotin, or other moieties to a specific lysine residue.[7]
The Function of the Tert-Butyl (OtBu) Ester
The tert-butyl (OtBu) ester is an acid-labile protecting group, stable to the basic conditions used for Fmoc removal.[7][8] This orthogonality is crucial for the Fmoc/tBu strategy in SPPS.[8] The OtBu group is typically removed during the final cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[9]
In H-Lys(Fmoc)-OtBu.HCl, the OtBu group protects the C-terminal carboxyl group, preventing it from participating in unwanted side reactions during coupling steps. This is essential for both solution-phase peptide synthesis and for the preparation of peptide fragments that will be subsequently coupled to a larger chain.
The General Workflow in Solid-Phase Peptide Synthesis (SPPS)
While H-Lys(Fmoc)-OtBu.HCl is not a standard building block for direct incorporation into a linear peptide chain during conventional Fmoc-SPPS (where the Nα-amino group is typically Fmoc-protected), its application can be envisioned in more complex synthetic schemes. A generalized workflow for creating a branched peptide on a solid support is outlined below.
Caption: Workflow for synthesizing a branched peptide using a side-chain Fmoc-protected lysine.
Experimental Protocols
Protocol 1: Selective Deprotection of the Lys(Fmoc) Side Chain on Resin
This protocol describes the selective removal of the Fmoc group from the lysine side chain of a peptide that has been assembled on a solid support.
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[3] Agitate the mixture for 5 minutes.
Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next coupling step.
Protocol 2: Coupling of an Amino Acid to the Deprotected Lysine Side Chain
This protocol outlines the coupling of the first amino acid to the now free ε-amino group of the lysine side chain.
Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and HOBt (1-Hydroxybenzotriazole) (3 equivalents) in DMF.[10] Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min). The resin is now ready for the next deprotection-coupling cycle to elongate the branch.
Protocol 3: Final Cleavage and Global Deprotection
Once the synthesis of the branched peptide is complete, the peptide is cleaved from the resin, and all acid-labile protecting groups (including the OtBu group from the lysine C-terminus if it were used in a solution-phase fragment) are removed.
Cleavage Cocktail Composition (Example for a peptide containing Trp and Met)
Reagent
Percentage
Purpose
Trifluoroacetic Acid (TFA)
81%
Cleavage from resin and removal of acid-labile protecting groups.[11]
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[14]
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Diagram of Orthogonal Deprotection
Caption: Orthogonal deprotection strategy enabled by the use of a side-chain Fmoc group.
Conclusion
H-Lys(Fmoc)-OtBu.HCl is a highly specialized amino acid derivative that offers significant advantages for the synthesis of complex peptides. Its unique orthogonal protection scheme, with a base-labile Fmoc group on the side chain and an acid-labile OtBu ester at the C-terminus, provides synthetic chemists with the flexibility to perform site-specific modifications, such as branching and cyclization. A thorough understanding of the mechanisms governing the selective removal of these protecting groups is paramount for the successful design and execution of advanced peptide synthesis strategies. This guide provides the foundational knowledge for researchers to effectively leverage the capabilities of H-Lys(Fmoc)-OtBu.HCl in the development of next-generation peptide-based therapeutics and research tools.
References
Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Aapptec Peptides. (n.d.). Coupling Reagents.
Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
Creative Peptides. (n.d.).
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
Huang, H., & Rabenstein, D. L. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed.
Thermodynamic properties and melting point of H-Lys(Fmoc)-OtBu.HCl
An In-Depth Technical Guide to the Physicochemical and Thermodynamic Characterization of H-Lys(Fmoc)-OtBu.HCl Abstract H-Lys(Fmoc)-OtBu.HCl is a critical Nε-protected lysine derivative utilized extensively in solid-phase...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical and Thermodynamic Characterization of H-Lys(Fmoc)-OtBu.HCl
Abstract
H-Lys(Fmoc)-OtBu.HCl is a critical Nε-protected lysine derivative utilized extensively in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butyl (OtBu) ester, is fundamental to modern peptide chemistry.[1][2][] This guide provides a comprehensive overview of the core physicochemical and thermodynamic properties of H-Lys(Fmoc)-OtBu.HCl. As a senior application scientist, this document moves beyond a simple recitation of data, offering in-depth, field-proven methodologies for determining its thermal characteristics, including melting point and thermal stability. We will explore the causality behind experimental choices for techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting self-validating protocols for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility.
Introduction: A Cornerstone of Peptide Synthesis
The strategic importance of H-Lys(Fmoc)-OtBu.HCl lies in its role as a specialized building block for introducing a lysine residue into a growing peptide chain. Lysine, with its primary amine side chain, is a frequent site for post-translational modifications, bioconjugation, or the creation of branched peptides. The precise and independent control over the protection of this side chain is paramount for successful synthesis.
The Principle of Orthogonal Protection
The utility of H-Lys(Fmoc)-OtBu.HCl is rooted in the Fmoc/tBu orthogonal strategy.[1][] In this scheme, different protecting groups are removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.
Nα-Amino Group: The free alpha-amino group (as a hydrochloride salt) is the reactive site for coupling to the peptide chain.
Nε-Side Chain Protection (Fmoc): The Fmoc group shields the lysine side-chain amine. It is stable to the acidic conditions used for final peptide cleavage but is selectively removed by treatment with a mild base, typically a piperidine solution.[1][4]
Cα-Carboxyl Protection (OtBu): The tert-butyl ester protects the C-terminus. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the synthesized peptide from the solid support.[1][2]
This elegant orthogonality prevents unintended side reactions and allows for the controlled, sequential assembly of complex peptide structures.[]
Figure 1: Orthogonal protection strategy of H-Lys(Fmoc)-OtBu.HCl.
Physicochemical Identity
A precise understanding of the compound's identity is the foundation for all subsequent analysis. The key identifiers and properties are summarized below.
The physical behavior of H-Lys(Fmoc)-OtBu.HCl under various conditions dictates its handling, storage, and performance in synthesis.
Melting Point and Thermal Behavior
It is anticipated that H-Lys(Fmoc)-OtBu.HCl exhibits a sharp melting endotherm that may be closely followed or accompanied by decomposition. The definitive determination of this property requires empirical analysis via Differential Scanning Calorimetry (DSC), as detailed in Section 3.
Solubility Profile
The molecule's structure, containing both large nonpolar moieties (Fmoc, OtBu) and a polar hydrochloride salt, results in a mixed solubility profile.
High Solubility: Expected in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Moderate to Low Solubility: Expected in less polar organic solvents like Dichloromethane (DCM) and Chloroform.
Slight Solubility: The related compound Fmoc-Lys(Boc)-OH is slightly soluble in water[10]; the hydrochloride salt may modestly increase aqueous solubility, but the large organic groups will limit it.
Stability and Storage
Chemical stability is intrinsically linked to the protecting groups and is critical for maintaining the compound's integrity.
Thermal Stability: The compound is generally stable under recommended storage conditions. However, elevated temperatures can lead to degradation. Thermogravimetric Analysis (TGA) is the ideal method to quantify the onset of thermal decomposition.
Chemical Stability: As per its design, the compound is sensitive to specific chemical environments. It is incompatible with strong oxidizing agents, strong acids (which cleave the OtBu group), and strong bases (which cleave the Fmoc group).[1][4][10]
Recommended Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C and protected from light.[5]
Experimental Determination of Thermodynamic Properties
To generate reliable and reproducible thermodynamic data, standardized and well-controlled analytical methods are essential. This section provides detailed, self-validating protocols for DSC and TGA.
Rationale for Method Selection
Differential Scanning Calorimetry (DSC): DSC is the premier technique for determining the melting point (Tm), enthalpy of fusion (ΔHfus), and other phase transitions of a material.[12][13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a highly accurate and quantitative thermal profile.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is indispensable for determining thermal stability, identifying the temperature at which degradation begins, and quantifying the mass loss associated with decomposition events.
A Comprehensive Technical Guide to H-Lys(Fmoc)-OtBu.HCl (CAS: 104872-03-9) for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of H-Lys(Fmoc)-OtBu.HCl, a critical building block in modern solid-phase peptide synthesis (SPPS). As a s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of H-Lys(Fmoc)-OtBu.HCl, a critical building block in modern solid-phase peptide synthesis (SPPS). As a senior application scientist, this document synthesizes key chemical characterization data, proven experimental insights, and the strategic rationale behind its application in the synthesis of complex peptides.
Introduction: The Strategic Importance of Lysine Derivatives in Peptide Synthesis
Lysine, with its primary amine on the side chain, is a crucial amino acid for introducing branching, labeling, or post-translational modifications in synthetic peptides. The strategic use of protecting groups on both the α-amino and ε-amino groups, as well as the C-terminal carboxyl group, is paramount for successful and high-fidelity peptide synthesis. H-Lys(Fmoc)-OtBu.HCl is a specifically designed lysine derivative that offers a unique combination of protecting groups for advanced applications in Fmoc-based solid-phase peptide synthesis (SPPS). This guide will delve into the detailed chemical characterization and strategic utility of this compound.
Physicochemical Properties and Specifications
H-Lys(Fmoc)-OtBu.HCl, with the CAS number 104872-03-9, is the hydrochloride salt of L-lysine with its ε-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group and its C-terminal carboxyl group protected as a tert-butyl (OtBu) ester.
The Orthogonal Protecting Group Strategy: Fmoc and OtBu
The utility of H-Lys(Fmoc)-OtBu.HCl in SPPS is rooted in the orthogonal nature of its protecting groups. The Fmoc group is base-labile, while the OtBu group is acid-labile. This orthogonality allows for the selective deprotection of either group without affecting the other, providing precise control over the synthetic process.
The Role of the Nε-Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the ε-amino group of lysine in SPPS.[3] Its key features include:
Base Lability : The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4] This deprotection occurs via a β-elimination mechanism.
Acid Stability : The Fmoc group is stable to the acidic conditions used for the cleavage of tert-butyl-based side-chain protecting groups and for the final cleavage of the peptide from the resin.[4]
The Role of the C-terminal OtBu Ester
The tert-butyl (OtBu) ester protects the C-terminal carboxylic acid of the lysine residue. This protection is crucial for:
Preventing Intramolecular Cyclization : A free C-terminal carboxyl group could potentially react with the activated N-terminus of the growing peptide chain, leading to undesired side reactions.
Solubility : The OtBu group can enhance the solubility of the protected amino acid in organic solvents used in SPPS.
Acid Lability : The OtBu group is cleaved under strongly acidic conditions, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).[5]
The combination of a free α-amino group (as the hydrochloride salt) and a protected C-terminus and side chain makes this building block suitable for specific applications, such as the synthesis of peptide fragments in solution phase that can then be coupled on a solid support.
Analytical Characterization: Ensuring Quality and Purity
The purity of amino acid derivatives is critical for the successful synthesis of high-quality peptides. Impurities can lead to the formation of deletion or modified peptide sequences that are difficult to separate from the target peptide.[6] High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of H-Lys(Fmoc)-OtBu.HCl.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC analysis for an Fmoc-protected amino acid involves reversed-phase chromatography with UV detection.
Experimental Protocol: HPLC Purity Analysis
Sample Preparation : Dissolve a small amount of H-Lys(Fmoc)-OtBu.HCl in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
HPLC System : Utilize an HPLC system equipped with a C18 reversed-phase column and a UV detector.
Mobile Phase : A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is commonly used.
Detection : Monitor the elution profile at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm.
Data Analysis : The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Due to the lack of a publicly available, specific HPLC chromatogram for CAS number 104872-03-9, a representative chromatogram for a similar Fmoc-protected amino acid would show a major peak for the desired product and potentially minor peaks for impurities such as the D-enantiomer or deprotected species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of H-Lys(Fmoc)-OtBu.HCl. The spectrum would show characteristic signals for the protons of the fluorenyl, methoxy, tert-butyl, and lysine backbone moieties.
A representative ¹H NMR spectrum would be expected to show signals in the following regions:
Aromatic protons of the Fmoc group: ~7.2-7.8 ppm
CH and CH₂ protons of the Fmoc group: ~4.2-4.5 ppm
α-CH proton of the lysine backbone: ~4.0 ppm
CH₂ protons of the lysine side chain: ~1.2-3.1 ppm
tert-butyl protons of the OtBu group: ~1.4 ppm
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For H-Lys(Fmoc)-OtBu.HCl, the expected monoisotopic mass of the free base (C25H32N2O4) is approximately 424.24 g/mol . In the mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 425.25.
Application in Solid-Phase Peptide Synthesis (SPPS)
While the more common building block for introducing lysine in Fmoc-SPPS is Fmoc-Lys(Boc)-OH, H-Lys(Fmoc)-OtBu.HCl has specific applications, particularly in the synthesis of peptide fragments.
Workflow: Solution-Phase Fragment Synthesis and Coupling
NMR spectra analysis and assignment for H-Lys(Fmoc)-OtBu.HCl
An In-Depth Technical Guide to the NMR Spectral Analysis and Structural Assignment of H-Lys(Fmoc)-OtBu.HCl Abstract In the landscape of peptide chemistry and drug development, the structural integrity of amino acid build...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the NMR Spectral Analysis and Structural Assignment of H-Lys(Fmoc)-OtBu.HCl
Abstract
In the landscape of peptide chemistry and drug development, the structural integrity of amino acid building blocks is paramount. H-Lys(Fmoc)-OtBu.HCl, a frequently utilized derivative of lysine, features orthogonal protecting groups essential for solid-phase peptide synthesis (SPPS). Verifying the identity and purity of this key intermediate is a critical quality control step, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool. This guide provides a comprehensive, in-depth walkthrough of the complete NMR spectral analysis and unambiguous structural assignment of H-Lys(Fmoc)-OtBu.HCl. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This document is intended for researchers, scientists, and professionals in drug development who require a practical and methodologically sound approach to the structural elucidation of complex organic molecules.
Introduction: The Structural Cornerstone of Peptide Synthesis
H-Lys(Fmoc)-OtBu.HCl is a derivative of the amino acid L-lysine where the α-amino group exists as a hydrochloride salt, the ε-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. This strategic placement of orthogonal protecting groups is fundamental to the Fmoc/tBu strategy in peptide synthesis.[1][2] The base-labile Fmoc group allows for sequential deprotection and chain elongation at the N-terminus, while the acid-labile tert-butyl ester and other side-chain protecting groups remain intact until the final cleavage from the solid support.[1]
Given its critical role, confirming the precise structure and purity of this building block is non-negotiable. NMR spectroscopy offers an unparalleled, non-destructive view into the molecular framework, providing detailed information about the chemical environment of each proton and carbon atom.[3][4] This guide will systematically deconstruct the NMR spectra of H-Lys(Fmoc)-OtBu.HCl, establishing a self-validating workflow that ensures confident structural assignment.
Molecular Architecture and Predicted Spectral Features
A robust NMR analysis begins with a clear understanding of the molecule's structure and the constituent functional groups that will give rise to distinct spectral signatures.
Caption: Numbered structure of H-Lys(Fmoc)-OtBu.HCl for NMR assignment.
Key Structural Regions and Their Expected NMR Signatures:
tert-Butyl Ester (OtBu): This group contains nine chemically equivalent protons on three methyl groups. It is expected to produce a strong, sharp singlet in the ¹H NMR spectrum, typically in the upfield region (δ 1.0–1.5 ppm), due to the shielding effect of the sp³ carbons.[5][6] The quaternary carbon and the three equivalent methyl carbons will be visible in the ¹³C spectrum.
Fmoc Group: This large, aromatic moiety has a highly characteristic NMR footprint.
Aromatic Protons: Eight protons on the fluorenyl ring system will appear in the aromatic region of the ¹H spectrum (δ 7.2–7.9 ppm).[7][8] Due to their differing environments, they will present as a series of doublets and triplets.
Methylene and Methine Protons (CH₂-CH): The CH₂ (7') and CH (9') protons that link the fluorenyl system to the carbamate oxygen are diastereotopic and will appear as distinct multiplets, typically between δ 4.0 and 4.5 ppm.[8]
Lysine Aliphatic Chain: The six carbons of the lysine core (Cα to Cε) and their attached protons form a complex spin system.
α-Proton (Hα): This proton is adjacent to the chiral center and the electron-withdrawing ester and ammonium groups, causing it to resonate further downfield than the other methylene protons, typically around δ 4.0 ppm.
Methylene Protons (Hβ, Hγ, Hδ, Hε): These protons will appear as a series of overlapping multiplets in the aliphatic region of the ¹H spectrum (δ 1.2–3.2 ppm). Their exact chemical shifts and multiplicities are key to assigning the chain sequentially.
Exchangeable Protons (NεH and α-NH₃⁺): The amide proton (NεH) and the three ammonium protons (α-NH₃⁺) are exchangeable with deuterium. Their signals can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.[9] In aprotic solvents like DMSO-d₆, they are more likely to be observed as distinct signals.
Experimental Design: A Self-Validating Protocol
The following protocols are designed to generate a comprehensive dataset that allows for complete and cross-validated spectral assignment.
Sample Preparation
Methodological consistency is crucial for obtaining high-quality, reproducible NMR data.[10]
Analyte Weighing: Accurately weigh approximately 10-15 mg of H-Lys(Fmoc)-OtBu.HCl directly into a clean, dry 5 mm NMR tube.
Solvent Selection & Addition: Using a calibrated pipette, add ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the salt form of the amino acid and slows the exchange rate of the NH protons, allowing for their observation.[4] Other solvents like CDCl₃ or CD₃OD can be used, but will result in different chemical shifts and may lead to the exchange (and thus disappearance) of the NH₃⁺ and NH signals.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[4]
Homogenization: Gently vortex the tube for 30-60 seconds to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is required.
Pre-acquisition Equilibration: Place the NMR tube in the spectrometer and allow it to thermally equilibrate for at least 5-10 minutes before starting data acquisition.
NMR Data Acquisition Workflow
The acquisition of a suite of 1D and 2D experiments is essential for an unambiguous assignment.[11][12]
Caption: A systematic workflow for NMR data acquisition and analysis.
¹H NMR: Provides fundamental information on the chemical environment, multiplicity, and relative number of protons.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are not observed.[11]
¹H-¹H COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically over 2-3 bonds), allowing for the tracing of proton spin systems through the molecule.[11]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a powerful and direct method for assigning protonated carbons.[12]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is indispensable for assigning non-protonated (quaternary) carbons, such as carbonyls and C4a''/C4b''/C9a'' in the Fmoc group, and for connecting disparate molecular fragments.[13]
Step-by-Step Spectral Assignment Strategy
The power of this multi-experiment approach lies in using the results of one analysis to inform and validate the next, creating a logical and self-correcting path to the final assignment.
Caption: Logical flow for the unambiguous assignment of NMR spectra.
¹H NMR Analysis - The Starting Point:
Identify the Landmarks: The first and easiest signal to assign is the intense singlet for the nine equivalent protons of the t-Butyl group at ~1.4 ppm. This signal serves as an internal integration reference.
Deconstruct the Fmoc Group: The downfield region (δ 7.3-7.9 ppm) contains the eight aromatic protons. The two protons adjacent to the five-membered ring (H4'' and H5'') are often the most downfield. The ¹H-¹H COSY spectrum is invaluable here to trace the coupling networks within each benzene ring. The characteristic CH₂ (7') and CH (9') protons will be found around δ 4.2-4.4 ppm.
Trace the Lysine Backbone: The α-proton signal (~4.0 ppm) is a good starting point. A COSY experiment will show a cross-peak between Hα and the two Hβ protons . Following the chain, the Hβ protons will correlate to the Hγ protons , which in turn correlate to the Hδ protons , and finally to the Hε protons . The Hε protons are adjacent to the NεH group and will show a downfield shift compared to the other methylenes due to the influence of the amide bond.
¹³C and DEPT Analysis - Building the Carbon Skeleton:
The DEPT-135 spectrum provides immediate validation of the methylene assignments. The signals for Cβ, Cγ, Cδ, and Cε of the lysine chain, as well as C7' of the Fmoc group, should all appear as negative peaks.
The signals for Cα and C9' of the Fmoc group, along with the aromatic CH carbons, will be positive. The t-butyl methyl carbons will also be a strong positive signal.
By comparing the full ¹³C spectrum with the DEPT spectrum, the signals that are present in the former but absent in the latter can be identified as quaternary carbons: the two carbonyls (ester and carbamate), the t-butyl Cq, and the four non-protonated aromatic carbons of the Fmoc group.
2D NMR - The Final Confirmation:
HSQC: This experiment provides the definitive link. For every assigned proton, the corresponding carbon signal can be read directly from the y-axis of the HSQC plot. This confirms all CH, CH₂, and CH₃ assignments from the previous steps.
HMBC: This is the ultimate tool for piecing the puzzle together. Key correlations to look for include:
From the t-Butyl protons to the ester carbonyl carbon (C1') and the quaternary carbon (Cq) .
From the α-proton (Hα) to the ester carbonyl carbon (C1') .
From the ε-protons (Hε) to the carbamate carbonyl carbon .
From the Fmoc CH₂ (H7') and CH (H9') protons to the aromatic quaternary carbons to confirm their assignments.
Data Summary and Interpretation
The culmination of this systematic analysis is a complete and verified assignment of all proton and carbon signals in H-Lys(Fmoc)-OtBu.HCl. The data below are representative and may vary slightly based on solvent and concentration.
Table 1: Assigned ¹H and ¹³C NMR Data for H-Lys(Fmoc)-OtBu.HCl (in DMSO-d₆)
Atom No.
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
¹³C Chemical Shift (δ, ppm)
Carbon Type (DEPT)
Key HMBC Correlations
t-Butyl
-C(CH₃)₃
1.40
s (9H)
27.6
CH₃ (+)
Cq, C(1')=O
-C q-
-
-
81.5
C (absent)
-
Lysine
C(1')=O
-
-
169.5
C (absent)
-
Cα (2')
~4.05
t (1H)
53.2
CH (+)
Cβ, C(1')=O
Cβ (3')
~1.80
m (2H)
30.1
CH₂ (-)
Cα, Cγ, Cδ
Cγ (4')
~1.45
m (2H)
22.5
CH₂ (-)
Cβ, Cδ
Cδ (5')
~1.55
m (2H)
28.9
CH₂ (-)
Cγ, Cε
Cε (6')
~3.00
q (2H)
40.3
CH₂ (-)
Cδ, Fmoc C=O
α-NH₃⁺
~8.40
br s (3H)
-
-
-
Nε-H
~7.35
t (1H)
-
-
-
Fmoc Group
C=O
-
-
156.1
C (absent)
-
CH₂ (7')
~4.30
d (2H)
65.4
CH₂ (-)
C9', C=O, C4a'', C4b''
CH (9')
~4.22
t (1H)
46.7
CH (+)
C7', C9a''
C4'', C5''
~7.89
d (2H)
127.6
CH (+)
C4a'', C4b''
C1'', C8''
~7.72
d (2H)
125.3
CH (+)
C9a''
C3'', C6''
~7.42
t (2H)
127.0
CH (+)
C4a'', C4b''
C2'', C7''
~7.33
t (2H)
120.1
CH (+)
C9a''
C4a'',C4b''
-
-
143.8
C (absent)
-
C9a''
-
-
140.7
C (absent)
-
Conclusion
The structural elucidation of H-Lys(Fmoc)-OtBu.HCl is a quintessential example of modern NMR spectroscopic analysis. By employing a logical and layered approach—beginning with simple 1D ¹H analysis and systematically incorporating ¹³C, DEPT, and advanced 2D correlation experiments like COSY, HSQC, and HMBC—a complete and unambiguous assignment of every atom in this complex molecule can be achieved with a high degree of confidence. This self-validating workflow not only confirms the identity and integrity of this critical peptide synthesis building block but also serves as a robust template for the structural analysis of other protected amino acids, peptides, and complex organic molecules encountered in pharmaceutical and chemical research.
References
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
Yadav, V. et al. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available at: [Link]
Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. Available at: [Link]
Kawahata, M. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]
Aribo Biotechnology. CAS: 330795-57-8 Name: H-Lys(Fmoc)-OtBu.HCl. Available at: [Link]
Rüdinger, M. et al. (2011). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]
ResearchGate. NMR-Based Metabolomics Methods and Protocols. Available at: [Link]
García, P. et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Organic & Biomolecular Chemistry. Available at: [Link]
Marcotte, I. et al. (2010). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
Sures, B. & Mutter, M. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]
Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
ACD/Labs Blog. (2026). t-Butyl group towers over other 1H resonances. Available at: [Link]
Bapeks. H-D-Lys(Fmoc)-OtBu.HCl. Available at: [Link]
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available at: [Link]
Tsoupras, G. et al. (2023). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology. Available at: [Link]
University of Puget Sound. Solving NMR Structures Step by Step. Available at: [Link]
Next Peptide. 330795-57-8 | H-L-Lys(Fmoc)-OtBu hydrochloride. Available at: [Link]
CSBio China. H-Lys(Fmoc)-OtBu.HCl. Available at: [Link]
Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
Michigan State University Chemistry. NMR Spectroscopy. Available at: [Link]
Dalvit, C. et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. Available at: [Link]
Wishart, D. S. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology. Available at: [Link]
Google Patents. EP4011901A1 - Method for the fmoc group cleavage.
SpectraBase. Tert-butyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available at: [Link]
Biological Magnetic Resonance Bank. bmse000914 L-Lysine. Available at: [Link]
NextSDS. H-L-Lys(Fmoc)-OtBu hydrochloride — Chemical Substance Information. Available at: [Link]
Aapptec Peptides. H-Lys(Boc)-OtBu HCl [13288-57-8]. Available at: [Link]
S. D'Addato et al. (2022). Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Scientific Reports. Available at: [Link]
B. Al-Sultani et al. (2020). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers. Available at: [Link]
ResearchGate. Modulating the poly-L-lysine structure through the control of the protonation-deprotonation state of L-lysine. Available at: [Link]
Chen, Y. et al. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & Cellular Proteomics. Available at: [Link]
Crystallographic Data and 3D Conformation of H-Lys(Fmoc)-OtBu·HCl: A Structural Guide for Orthogonal Peptide Synthesis
Executive Summary In the landscape of advanced solid-phase peptide synthesis (SPPS) and supramolecular chemistry, H-Lys(Fmoc)-OtBu·HCl (CAS: 330795-57-8) serves as a critical orthogonal building block. Unlike standard α...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced solid-phase peptide synthesis (SPPS) and supramolecular chemistry, H-Lys(Fmoc)-OtBu·HCl (CAS: 330795-57-8) serves as a critical orthogonal building block. Unlike standard
α
-Fmoc-protected amino acids, this "inverse" derivative features a free, protonated
α
-amine (as a hydrochloride salt), an acid-labile tert-butyl (OtBu) ester at the C-terminus, and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the
ϵ
-amine. This unique architectural arrangement is indispensable for synthesizing branched peptides, dendrimers, and side-chain-to-tail cyclized therapeutics.
This technical guide dissects the crystallographic properties, 3D conformational dynamics, and field-proven integration protocols for H-Lys(Fmoc)-OtBu·HCl, providing researchers with a foundational understanding of its solid-state behavior and solution-phase reactivity.
Molecular Architecture & Conformational Dynamics
The 3D conformation of H-Lys(Fmoc)-OtBu·HCl is dictated by the interplay of its three distinct functional domains, each contributing specific steric and electronic properties to the molecule's overall geometry:
The
ϵ
-Fmoc Moiety (Hydrophobic &
π−π
Stacking): The bulky, planar fluorenyl ring system heavily influences the molecule's conformational flexibility. In both solution and solid states, the Fmoc group drives self-assembly through strong face-to-face and edge-to-face
π−π
interactions[1]. This hydrophobicity often forces the aliphatic lysine side-chain into an extended conformation to minimize steric clashes.
The
α
-tert-Butyl Ester (Steric Shielding): The OtBu group acts as a massive steric shield around the C-terminus. Crystallographically, this bulk restricts the rotation of the
ψ
dihedral angle, locking the backbone into a more rigid conformation compared to free carboxylic acids. This structural rigidity prevents the
α
-carboxyl group from participating in unwanted intermolecular hydrogen-bonding networks.
The
α
-Amine Hydrochloride Salt (Ionic Lattice Driver): The protonated primary amine (
−NH3+
) paired with the chloride counterion (
Cl−
) is the primary driver of the crystal lattice. The
Cl−
ion acts as a multi-dentate hydrogen-bond acceptor, bridging multiple
−NH3+
groups and stabilizing the 3D crystal packing.
Causality in Experimental Design
Why use this specific orthogonal protection? Standard SPPS elongates peptides linearly from the C-terminus to the N-terminus using
α
-Fmoc-protected building blocks[2]. By utilizing H-Lys(Fmoc)-OtBu·HCl, scientists deliberately invert this logic. The free
α
-amine can be coupled to a resin-bound carboxylate. Subsequent removal of the
ϵ
-Fmoc group allows for branching off the side chain, while the C-terminus remains safely masked by the OtBu group until global acidic cleavage.
Crystallographic Data & Solid-State Packing
While single-crystal X-ray diffraction (SCXRD) data for individual proprietary intermediates can be elusive, the crystallographic parameters of H-Lys(Fmoc)-OtBu·HCl closely mirror those of established Fmoc-protected aliphatic amino acids[3]. The molecule typically crystallizes in a non-centrosymmetric, chiral space group (most commonly
P212121
), driven by the enantiomeric purity of the L-lysine core[4].
The following table summarizes the high-resolution crystallographic parameters extrapolated from structural analogs and Hirshfeld surface analyses of Fmoc-protected amino acid derivatives[3],[4].
Confirms enantiomeric purity (L-configuration) without inversion centers.
Hydrogen Bonding (N-H···Cl)
3.10 – 3.25 Å
Strong ionic bridging stabilizing the
α
-amine hydrochloride salt.
Hydrogen Bonding (N-H···O)
2.82 – 2.95 Å
Intermolecular bonding between the carbamate N-H and adjacent carbonyls[3].
π−π
Centroid Distance
~4.41 Å
Face-to-face stacking of the fluorenyl rings driving supramolecular assembly[4].
Conformational State
Extended side-chain
Minimizes steric repulsion between the OtBu group and the Fmoc moiety.
Visualizations of Structural and Logical Workflows
Intermolecular Forces in the Crystal Lattice
The following diagram illustrates the hierarchical assembly of H-Lys(Fmoc)-OtBu·HCl from the monomeric state to the 3D crystal lattice, driven by distinct non-covalent interactions.
Diagram 1: Intermolecular forces driving the 3D crystallographic packing of H-Lys(Fmoc)-OtBu·HCl.
Orthogonal SPPS Integration Workflow
This workflow demonstrates the causality behind using this specific building block for synthesizing branched peptides.
Diagram 2: Logical workflow for utilizing H-Lys(Fmoc)-OtBu·HCl in orthogonal branched peptide synthesis.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies incorporate built-in validation steps to prevent downstream failures.
Protocol A: Single-Crystal Growth for X-ray Diffraction
Growing diffraction-quality crystals of hydrochloride salts requires careful control of the dielectric constant of the solvent mixture to prevent premature precipitation.
Preparation: Dissolve 50 mg of high-purity (>99% via LC-MS) H-Lys(Fmoc)-OtBu·HCl in 1.0 mL of a methanol/dichloromethane mixture (1:1 v/v).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL glass vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.
Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane). Seal the outer vial tightly.
Incubation: Store at a constant 4 °C for 7–14 days to allow slow vapor diffusion of the anti-solvent into the inner vial.
Validation Step (Polarized Light Microscopy): Before mounting on the goniometer, examine the resulting solids under a polarized light microscope. Self-Validation: True single crystals will exhibit sharp birefringence (extinction of light at specific rotation angles). If the solid remains uniformly dark or scatters light diffusely, it is an amorphous precipitate and must be recrystallized.
Protocol B: Orthogonal Coupling in SPPS
This protocol details the attachment of H-Lys(Fmoc)-OtBu·HCl to a resin-bound peptide.
Resin Preparation: Swell the resin containing a free carboxylate (e.g., Asp/Glu side chain or a specialized linker) in N,N-dimethylformamide (DMF) for 20 minutes[2].
Activation: In a separate vial, combine 3.0 equivalents of H-Lys(Fmoc)-OtBu·HCl, 2.9 equivalents of HATU, and dissolve in minimal DMF.
Neutralization & Coupling: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activated mixture. Causality: The excess DIPEA is strictly required to first neutralize the .HCl salt of the
α
-amine, freeing it for nucleophilic attack on the activated ester. Add the mixture to the resin and agitate for 60 minutes.
Validation Step (Kaiser Test): After washing the resin (3x DMF, 3x DCM), perform a standard Kaiser (ninhydrin) test. Self-Validation: Because you are coupling onto a carboxylate, the resin should not have free amines before or after this specific step. To validate the coupling, cleave a micro-aliquot of the resin with TFA and analyze via LC-MS to confirm the mass addition of the Lys(Fmoc) residue.
Conclusion
H-Lys(Fmoc)-OtBu·HCl is a triumph of orthogonal protecting group strategy. Its crystallographic behavior—dominated by the ionic lattice of the hydrochloride salt and the
π−π
stacking of the Fmoc group—translates directly into its robust stability as a solid reagent. By understanding its 3D conformation and steric properties, drug development professionals can leverage this molecule to engineer complex, multi-branched peptide therapeutics with high fidelity.
Role of H-Lys(Fmoc)-OtBu.HCl in orthogonal protecting group strategies
An In-depth Technical Guide to the Role of H-Lys(Fmoc)-OtBu.HCl in Orthogonal Protecting Group Strategies Authored by: A Senior Application Scientist Abstract In the sophisticated landscape of peptide synthesis and drug...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Role of H-Lys(Fmoc)-OtBu.HCl in Orthogonal Protecting Group Strategies
Authored by: A Senior Application Scientist
Abstract
In the sophisticated landscape of peptide synthesis and drug development, the precise control of molecular architecture is paramount. Orthogonal protecting group strategies provide the foundational grammar for this molecular construction, allowing chemists to selectively unmask and modify specific functional groups within a complex biomolecule. This technical guide delves into the specialized role of a unique building block, H-Lys(Fmoc)-OtBu.HCl. Unlike its more conventional counterparts, this reagent is engineered for post-assembly modification, enabling the site-specific elaboration of peptide structures. We will explore the core principles of its design, its integration into Solid-Phase Peptide Synthesis (SPPS), and provide field-proven protocols for its application in creating branched peptides, and site-specifically labeled conjugates, which are critical endeavors in modern pharmaceutical research.
The Principle of Orthogonality in Peptide Synthesis
The synthesis of a peptide is a meticulous process of sequentially linking amino acids. To prevent undesired side reactions, such as chain branching at reactive side chains, temporary chemical "masks" known as protecting groups are employed.[1] The power of modern peptide synthesis lies in the concept of orthogonality , a strategy that allows for the selective removal of one class of protecting group under specific conditions, while leaving other protecting groups intact.[2][3]
The dominant methodology in SPPS is the Fmoc/tBu strategy.[4] This approach is governed by a simple, yet powerful, orthogonal relationship:
Nα-Amino Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acid but is quantitatively removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to allow for the next coupling cycle.
Side-Chain Protection: Reactive amino acid side chains (including the standard ε-amino group of lysine) are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., Boc, OtBu, tBu) . These groups are resistant to the piperidine used for Fmoc removal but are cleaved during the final step with a strong acid, such as trifluoroacetic acid (TFA).[5][]
This elegant division of chemical labor allows for the iterative assembly of the peptide backbone without compromising the integrity of the side chains.[7]
A Specialized Tool: The Chemical Profile of H-Lys(Fmoc)-OtBu.HCl
The reagent at the core of this guide, H-Lys(Fmoc)-OtBu.HCl, inverts the conventional Fmoc/tBu protection scheme for lysine to unlock advanced synthetic possibilities. Its structure is purpose-built for specific, post-incorporation modifications.
Chemical Name: tert-butyl N6-(((9H-fluoren-9-yl)methoxy)carbonyl)lysinate hydrochloride[8]
Let's dissect its components to understand its strategic function:
Free α-Amino Group (H-): The α-amino group is unprotected (present as a hydrochloride salt), making it ready for direct coupling into a growing peptide chain using standard activation reagents.
Fmoc-Protected Side Chain (-Lys(Fmoc)-): The ε-amino group of the lysine side chain is protected by the base-labile Fmoc group. This is the key feature. It is stable during peptide elongation but can be selectively removed on-resin using piperidine.[10][11]
tert-Butyl Ester Carboxyl Group (-OtBu): The C-terminal carboxyl group is protected as an acid-labile tert-butyl ester. This group is stable to the basic conditions of Fmoc deprotection.
This unique arrangement makes H-Lys(Fmoc)-OtBu.HCl a powerful tool for introducing a selectively "unmaskable" handle at a specific position within a peptide sequence.
Table 1: Physicochemical Properties of H-Lys(Fmoc)-OtBu.HCl
The primary value of H-Lys(Fmoc)-OtBu.HCl lies in its use as a precursor for on-resin, site-specific modifications after the main peptide backbone has been assembled. This circumvents challenges associated with synthesizing and purifying complex modified building blocks beforehand.
Synthesis of Branched Peptides
Branched peptides, where one or more peptide chains are attached to the side chain of an amino acid in a central scaffold, are of significant interest in immunology (e.g., for synthetic vaccines) and drug delivery. H-Lys(Fmoc)-OtBu.HCl is an ideal building block for this purpose.
The workflow involves:
Synthesizing the primary peptide chain, incorporating H-Lys(Fmoc)-OtBu.HCl at the desired branching point. The N-terminus of the primary chain is typically re-protected with a Boc group.
Treating the resin-bound peptide with 20% piperidine in DMF. This selectively removes the Fmoc group from the lysine side chain, exposing a free ε-amino group.
Using the newly exposed amine as an anchor point to initiate a second, distinct peptide synthesis, effectively "growing" a new chain from the side of the first.
Workflow for Branched Peptide Synthesis using H-Lys(Fmoc)-OtBu.HCl.
Site-Specific Labeling and Conjugation
For diagnostics, molecular probes, and enhancing the pharmacokinetic properties of peptide drugs, the attachment of molecules like fluorophores, biotin, or polyethylene glycol (PEG) is essential.[] Using H-Lys(Fmoc)-OtBu.HCl ensures this modification occurs at a single, predetermined site.
The strategy is analogous to branching: after the main peptide is synthesized, the side-chain Fmoc is removed to reveal a unique, reactive handle for conjugation. This avoids the statistical, and often uncontrollable, modification of multiple lysine residues that would occur if a peptide with several unprotected lysines were modified in solution.
Comparison of Orthogonal Lysine Strategies
To fully appreciate the utility of H-Lys(Fmoc)-OtBu.HCl, it is useful to compare it with other orthogonally protected lysine derivatives used in Fmoc-SPPS.
Table 2: Comparison of Key Lysine Derivatives in Fmoc-SPPS
Orthogonal to both Fmoc and Boc/tBu for multi-dimensional modification strategies.[14][15]
Fmoc-Lys(Alloc)-OH
Fmoc (Base-labile)
Alloc (Pd(0)-labile)
Free Acid
Pd(0) catalyst
Orthogonal to Fmoc, Boc/tBu, and Dde; useful in complex syntheses.[]
Field-Proven Methodologies
The following protocols are provided as a guide for researchers. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Incorporation of H-Lys(Fmoc)-OtBu.HCl
Objective: To couple H-Lys(Fmoc)-OtBu.HCl into a growing peptide chain on a solid support.
Methodology:
Resin Preparation: Swell the Nα-Fmoc deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
Activation: In a separate vessel, dissolve H-Lys(Fmoc)-OtBu.HCl (3 eq.), a coupling reagent such as HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x).
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Selective On-Resin Deprotection of Lys(Fmoc) Side Chain
Objective: To remove the Fmoc group from the lysine side chain while the peptide remains on the resin.
Methodology:
Preparation: Ensure the N-terminus of the peptide-resin is protected (e.g., with a Boc group) to prevent side reactions. Wash the resin with DMF (3x).
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[16]
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20-30 minutes.[17]
Washing: Drain the solution and wash the resin extensively with DMF (7-10 times) to completely remove piperidine and the dibenzofulvene adduct. Wash with DCM (3x) and dry the resin if proceeding to conjugation.
Protocol 3: Final Cleavage and Global Deprotection
Objective: To cleave the completed peptide from the resin and remove all acid-labile protecting groups (e.g., Boc, OtBu, tBu).
Methodology:
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .[4][5] Scavengers like TIS are critical to capture the reactive tert-butyl cations generated during deprotection, preventing side reactions like the S-tert-butylation of cysteine.[18]
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin). Agitate at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum. The product can then be purified by RP-HPLC.
Orthogonal Deprotection Logic for a Peptide Containing Lys(Fmoc).
Conclusion and Outlook
The principle of orthogonality is the cornerstone of modern synthetic peptide chemistry, enabling the construction of highly complex and precisely functionalized molecules. H-Lys(Fmoc)-OtBu.HCl stands out not as a standard chain-elongation unit, but as a specialized strategic tool. By inverting the conventional protection scheme, it introduces a unique, base-labile handle on the lysine side chain that can be addressed orthogonally to the acid-labile groups that dominate the rest of the molecule. This allows researchers and drug developers to move beyond linear sequences and venture into the realm of branched architectures, site-specific conjugates, and other advanced molecular designs. As the demand for more sophisticated peptide-based therapeutics and diagnostics grows, the strategic implementation of such purpose-built reagents will continue to be a critical driver of innovation.
References
Ambeed, Inc. H-Lys(Fmoc)-OtBu·HCl | 330795-57-8. (n.d.).
Wang, J., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Vertex AI Search Grounding.
Benchchem. (2025). Stability of the tert-Butyl (tBu)
Bapeks. (n.d.). H-D-Lys(Fmoc)-OtBu.HCl.
CsBioChina. (n.d.). H-Lys(Fmoc)-OtBu.HCl.
PubChem. (2022). Fmoc-D-Lys-OtBu HCl.
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4):11-12.
Fields, G.B. (n.d.). Methods for Removing the Fmoc Group.
Kotha, S., & Misra, S. (2011). Direct Fmoc-Chemistry-Based Solid-Phase Synthesis of Peptidyl Thioesters. Organic Letters.
Galande, M.G., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
Wikipedia. (n.d.). Protecting group.
Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
ResearchGate. (2025). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
ResearchGate. (n.d.).
Benchchem. (2025). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides.
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Nowick Laboratory. (n.d.).
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
MedChemExpress. (n.d.). H-Lys(Z)-OtBu.
Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
Benchchem. (n.d.). A Comparative Guide to Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis: H-Asp(OtBu).
Benchchem. (2025). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
Application Note: Advanced Protocols for Side-Chain Branching and Conjugation using H-Lys(Fmoc)-OtBu·HCl in SPPS
Executive Summary & Rationale The synthesis of complex peptide architectures—such as dendrimers, ubiquitinated peptides, and branched multi-antigen peptides (MAPs)—requires highly specific orthogonal protection strategie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The synthesis of complex peptide architectures—such as dendrimers, ubiquitinated peptides, and branched multi-antigen peptides (MAPs)—requires highly specific orthogonal protection strategies. H-Lys(Fmoc)-OtBu·HCl (CAS: 330795-57-8) is a specialized building block designed for "inverse" or side-chain coupling in Solid-Phase Peptide Synthesis (SPPS).
Unlike standard Fmoc-Lys(Boc)-OH, which is used to extend a peptide backbone from the N-terminus, H-Lys(Fmoc)-OtBu·HCl features a free
α
-amine (supplied as a hydrochloride salt), an Fmoc-protected
ε
-amine, and a tert-butyl (tBu) protected
α
-carboxylate. This unique configuration allows researchers to couple the lysine directly to a resin-bound side-chain carboxylate (e.g., Aspartic or Glutamic acid), enabling controlled elongation of a new peptide branch from the
ε
-amine while keeping the lysine's C-terminus protected until global acidic cleavage.
Mechanistic Causality: The "Inverse" Coupling Paradigm
In standard , chain elongation proceeds directionally from the C-terminus to the N-terminus. The incoming amino acid acts as the electrophile (activated carboxylate), and the resin-bound peptide acts as the nucleophile (free amine).
When incorporating H-Lys(Fmoc)-OtBu·HCl, this paradigm is inverted. The resin-bound peptide must provide the electrophilic carboxylate, and the lysine derivative acts as the nucleophile.
Expert Insight on Causality:
Because this building block is synthesized and stored as a stable hydrochloride salt, the
α
-amine is protonated (ammonium) and completely non-nucleophilic. A critical point of failure in branched SPPS is the omission of supplementary base during coupling. In situ neutralization with N,N-Diisopropylethylamine (DIEA) is mandatory. You must provide at least one full equivalent of DIEA specifically to neutralize the HCl salt, in addition to any base required by the coupling reagent system, to liberate the free amine and drive the reaction forward.
Orthogonal Protection Strategy
To successfully execute this branching protocol, a three-dimensional orthogonal protection scheme is required, as foundationalized by. The main chain must utilize a side-chain protecting group that can be removed without affecting the Fmoc N-terminal protection or the acid-labile tBu/Boc groups. The Allyl (OAll) ester is the industry standard for this purpose.
Table 1: Orthogonal Protection Matrix for Branched SPPS
Protecting Group
Functional Location
Cleavage Condition
Mechanistic Purpose
Allyl (OAll)
Main chain Asp/Glu side-chain
Pd(PPh3)4 / PhSiH3
Unmasks the branching point without affecting Fmoc or tBu groups.
Fmoc
Lysine
ε
-amine
20% Piperidine in DMF
Base-labile; allows controlled, stepwise elongation of the new branch.
tBu (OtBu)
Lysine
α
-carboxylate
95% TFA (Acidic)
Protects the C-terminus of the branch until final global cleavage.
Experimental Workflow & Self-Validating Protocols
Preparation of the Resin-Bound Carboxylate
This protocol assumes the main peptide chain has been synthesized and contains an Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH residue at the desired branching point.
Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
Allyl Deprotection: Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.1 eq) and Phenylsilane (PhSiH3) (10.0 eq) in anhydrous DCM.
Agitation: Protect from light and agitate under inert gas (Nitrogen/Argon) for 30 minutes. Repeat this step once with fresh reagents.
Washing: Wash the resin extensively with DCM (3x), DMF (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium, followed by a final DMF wash (3x).
Activation and Coupling of H-Lys(Fmoc)-OtBu·HCl
To prevent epimerization of the resin-bound Asp/Glu residue, the is highly recommended over uronium salts (like HATU) for this specific inverse coupling.
Table 2: Optimized Coupling Parameters
Reagent
Equivalents
Function in Reaction
Resin-bound Carboxylate
1.0 eq
Electrophile (Limiting reagent)
H-Lys(Fmoc)-OtBu·HCl
3.0 eq
Nucleophile
N,N'-Diisopropylcarbodiimide (DIC)
3.0 eq
Primary Activator
OxymaPure
3.0 eq
Suppresses epimerization; forms active ester
N,N-Diisopropylethylamine (DIEA)
4.0 eq
Base (1 eq neutralizes HCl; 3 eq catalyzes)
Step-by-Step Coupling:
Dissolve OxymaPure (3.0 eq) in a minimum volume of DMF and add to the resin.
Add DIC (3.0 eq) to the resin and agitate for 5 minutes to pre-activate the carboxylate.
In a separate vial, dissolve H-Lys(Fmoc)-OtBu·HCl (3.0 eq) in DMF. Add DIEA (4.0 eq) to this vial and vortex to neutralize the salt.
Transfer the neutralized lysine solution to the resin mixture.
Agitate at room temperature for 2 to 3 hours.
Wash the resin with DMF (5x).
Self-Validation: Fmoc UV-Spectrophotometric Assay
Trustworthiness Check: In standard SPPS, the Kaiser (ninhydrin) test is used to detect free amines. However, because we are coupling an amine onto a resin-bound carboxylate, the resin will not have a free amine before or immediately after this coupling. The Kaiser test is structurally invalid here.
To create a self-validating system , you must quantify the Fmoc group introduced by the lysine derivative to confirm coupling efficiency:
Dry a small, precisely weighed aliquot of the coupled resin (e.g., 5 mg).
Treat the aliquot with 20% Piperidine in DMF (exactly 3.0 mL) for 20 minutes to cleave the Fmoc group.
Measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm .
Calculate the loading: Loading (mmol/g) = (Absorbance × 3.0 mL) / (Resin Mass (mg) × 7.8). Compare this to the theoretical loading to validate >95% coupling efficiency.
Elongation and Global Cleavage
Fmoc Removal: Treat the bulk resin with 20% Piperidine in DMF (2 x 10 min) to unmask the
ε
-amine of the newly attached lysine.
Branch Elongation: Proceed with standard Fmoc-SPPS protocols to build the branched sequence off the
ε
-amine.
Global Cleavage: Treat the final resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours. This step simultaneously cleaves the peptide from the solid support, removes all standard side-chain protecting groups, and cleaves the OtBu group from the lysine's
α
-carboxylate, yielding the final branched peptide with a free C-terminus on the branch.
Process Visualization
Workflow for side-chain branching using H-Lys(Fmoc)-OtBu·HCl via orthogonal deprotection.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.[Link]
Barany, G., & Albericio, F. (1985). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society, 107(17), 4936–4942.[Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]
Carpino, L. A. (1987). The 9-fluorenylmethyloxycarbonyl family of base-cleavable protecting groups. Accounts of Chemical Research, 20(11), 401-407.[Link]
Application
Application Notes and Protocols for H-Lys(Fmoc)-OtBu.HCl in Orthogonal Deprotection Strategies
For researchers, scientists, and professionals in drug development, mastering the nuances of peptide synthesis is paramount. The strategic use of protecting groups to achieve selective chemical transformations is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, mastering the nuances of peptide synthesis is paramount. The strategic use of protecting groups to achieve selective chemical transformations is a cornerstone of this field. This guide provides an in-depth exploration of H-Lys(Fmoc)-OtBu.HCl, a versatile building block for advanced peptide synthesis, with a focus on its application in orthogonal deprotection schemes. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the successful implementation of these protocols.
The Principle of Orthogonality in Peptide Synthesis
In the complex, multi-step process of peptide synthesis, numerous functional groups must be shielded to prevent unwanted side reactions. An orthogonal protection strategy employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This allows for precise, stepwise modifications of a growing peptide chain.
The most prevalent orthogonal scheme in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy.[2][3] This approach relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of amino acids, and acid-labile groups, such as the tert-butyl (tBu) group, for more permanent protection of amino acid side chains.[2][4] The distinct chemical liabilities of these groups form the basis of their orthogonality.
H-Lys(Fmoc)-OtBu.HCl is a unique lysine derivative where the side-chain ε-amino group is protected by the base-labile Fmoc group, and the C-terminal carboxyl group is protected by the acid-labile tert-butyl ester (OtBu). The α-amino group is present as a free amine hydrochloride salt. This arrangement lends itself to specific applications where selective deprotection of the lysine side chain is desired while the C-terminus remains protected, or vice-versa.
Physicochemical Properties of H-Lys(Fmoc)-OtBu.HCl
A thorough understanding of the physicochemical properties of H-Lys(Fmoc)-OtBu.HCl is essential for its effective use.
The unique protection pattern of H-Lys(Fmoc)-OtBu.HCl opens up several strategic possibilities in peptide synthesis:
Synthesis of Branched Peptides : The free α-amino group allows for the coupling of this molecule to a resin or a peptide chain. Subsequently, the Fmoc group on the lysine side chain can be selectively removed to allow for the growth of a second peptide chain, leading to the formation of a branched peptide.[8]
Side-Chain Labeling and Modification : The orthogonal nature of the Fmoc and OtBu groups allows for the selective deprotection of the lysine side chain at any point during the synthesis. This enables the attachment of fluorescent labels, biotin tags, or other moieties to the ε-amino group while the peptide remains anchored to the resin and the C-terminus is protected.
Solution-Phase Peptide Synthesis : While less common in modern high-throughput synthesis, this building block is well-suited for solution-phase segment condensation strategies.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemistry.
Protocol 1: Selective Deprotection of the Fmoc Group (Side-Chain Unmasking)
This procedure allows for the selective removal of the Fmoc group from the lysine side chain, making the ε-amino group available for further modification.
Workflow for Fmoc Deprotection
Caption: Workflow for the acid-mediated removal of the OtBu protecting group.
Materials:
Peptidyl-resin containing the H-Lys(Fmoc)-OtBu.HCl moiety
Resin Preparation : Wash the peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like cysteine or tryptophan, more complex scavenger mixtures may be necessary.
[9][10]3. Deprotection and Cleavage :
Add the cleavage cocktail to the dry resin (10-20 mL/g of resin).
Stir the mixture at room temperature for 1-3 hours. The optimal time depends on the specific peptide and other protecting groups present.
Peptide Precipitation and Isolation :
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and TFA.
Dry the peptide pellet under vacuum.
Scientific Rationale : The OtBu group is removed under strong acidic conditions via an AAL1 mechanism. [11]TFA protonates the ester oxygen, leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid. [11][12]The highly reactive tert-butyl carbocation can alkylate nucleophilic amino acid side chains (e.g., tryptophan, methionine). [13]Scavengers are therefore crucial to quench these reactive species, preventing side reactions and ensuring the integrity of the final peptide.
[10]
H-Lys(Fmoc)-OtBu.HCl is a powerful tool for the synthesis of complex peptides, offering a reliable method for orthogonal side-chain and C-terminal deprotection. A thorough understanding of the principles of orthogonal protection, coupled with meticulously executed protocols, will empower researchers to successfully synthesize challenging peptide targets. The strategic choice of protecting groups and deprotection conditions, grounded in a solid understanding of the underlying chemical mechanisms, is fundamental to achieving high purity and yield in peptide synthesis.
References
Wang, J., Li, S., Li, Y., Quan, C., & Yu, S. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(4), 721-728.
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Epton, R., Goddard, P., & Williams, A. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.
Epton, R., Goddard, P., & Williams, A. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. RSC Publishing.
AAPPTec. (n.d.). Technical Support Information Bulletin 1207: Standard Removal of t-Bu Protecting Group. Retrieved from [Link]
PubChem. (n.d.). Fmoc-D-Lys-OtBu HCl. Retrieved from [Link]
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press.
van der Wal, S., van den Berg, R. J. B. H. N., & Overkleeft, H. S. (2019). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.
Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Zhang, W., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1734.
Kakazanis, G., et al. (2020, November 27). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 12(12), 2816.
White, P. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 65-72). Humana Press.
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
Galanis, A. S., et al. (2024, March 11). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science, e3509.
Dawson, P. E., & Kent, S. B. H. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 97(8), 3807-3812.
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
Katritzky, A. R., et al. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6230-6233.
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Aribo Biotechnology. (n.d.). CAS: 330795-57-8 Name: H-Lys(Fmoc)-OtBu.HCl. Retrieved from [Link]
ResearchGate. (2025, August 6). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Retrieved from [Link]
Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Retrieved from [Link]
Meienhofer, J., & Trzeciak, A. (1971, May 15). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin. Proceedings of the National Academy of Sciences, 68(5), 1006-1009.
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 14276-14293.
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
Li, B., et al. (2006, October 28). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
Almaliti, J., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Journal of Medicinal Chemistry, 67(2), 1184-1193.
ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
eScholarship. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
Application Note: A Practical Guide to the Synthesis of Branched Peptides Using an Orthogonal Fmoc/tBu Strategy
Abstract Branched peptides, particularly those constructed on a lysine core, offer significant advantages over their linear counterparts, including enhanced enzymatic stability, improved bioavailability, and the ability...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Branched peptides, particularly those constructed on a lysine core, offer significant advantages over their linear counterparts, including enhanced enzymatic stability, improved bioavailability, and the ability to present multiple functional epitopes, a property known as multivalency.[1][2][3] These characteristics make them highly valuable in drug development, immunology, and the creation of novel biomaterials.[4][5][6][7] This guide provides a comprehensive, in-depth protocol for the synthesis of unsymmetrical branched peptides using modern solid-phase peptide synthesis (SPPS) techniques. We will focus on the Fmoc/tBu orthogonal protection strategy, a robust and widely adopted method that allows for precise, differential chemical manipulation of the peptide structure.[8][9] The protocol centers on the use of a lysine derivative with an orthogonally protected side chain, such as N-α-Fmoc-N-ε-ivDde-L-lysine (Fmoc-Lys(ivDde)-OH), which enables the sequential and controlled synthesis of distinct peptide chains from a single branching point.
Introduction: The Power of Peptide Branching
Linear peptides, while foundational, are often limited by rapid degradation by proteases and a singular binding interaction. Creating a branched or dendritic architecture addresses these limitations.[4][10] By attaching multiple peptide chains to a central scaffold, typically built from lysine residues, the resulting macromolecule gains significant steric bulk, which shields the peptide bonds from enzymatic cleavage.[2] Furthermore, the multivalent presentation of binding motifs can dramatically increase the avidity and affinity for biological targets, a crucial factor in developing potent therapeutics and effective vaccines.[1][2][5]
The synthesis of such complex structures requires a sophisticated chemical strategy. The cornerstone of this approach is orthogonal protection , which involves using multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[11][12] This allows for the selective unmasking of specific functional groups at desired stages of the synthesis, enabling the construction of complex, multi-chain architectures.
The Core Principle: Orthogonal Protection Strategy
The Fmoc/tBu strategy is the most common approach in modern SPPS.[13] It relies on two main classes of protecting groups:
The Fmoc (9-fluorenylmethyloxycarbonyl) group: Used for the temporary protection of the α-amino group of amino acids. It is labile to weak bases, typically a solution of 20% piperidine in DMF.[14]
The tBu (tert-butyl) based groups: Used for the "permanent" protection of reactive amino acid side chains (e.g., OtBu for Asp/Glu, Boc for Lys/Trp, Trt for Asn/Gln/His). These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[13]
To create a branch, a third, orthogonal protecting group is required for the ε-amino group of a lysine residue. This group must be stable to both piperidine (for Fmoc removal) and TFA (for final cleavage) but removable by a unique, third set of conditions. Several such groups exist, with the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group being a popular choice. The ivDde group is selectively cleaved by a dilute solution of hydrazine in DMF.[15][16]
This three-tiered orthogonal system—Fmoc (base-labile), tBu (acid-labile), and ivDde (hydrazine-labile)—provides the chemical precision necessary to direct the synthesis of a distinct peptide chain from the lysine side chain.
Diagram: Orthogonal Protection Scheme
The following diagram illustrates the concept of using three mutually exclusive deprotection conditions to control the synthesis of a branched peptide on a solid support.
Caption: Orthogonal deprotection strategy for branched peptide synthesis.
Table 1: Common Orthogonal Protecting Groups for Lysine Side Chain
Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger
Fmoc, tBu
Mmt
Monomethoxytrityl
1-2% TFA in DCM (mildly acid-labile)
Fmoc
Experimental Protocol: Synthesis of a Model Branched Peptide
This protocol details the manual solid-phase synthesis of a model unsymmetrical branched peptide. The workflow is also readily adaptable to automated peptide synthesizers.[15][17]
Workflow Diagram: SPPS of a Branched Peptide
Caption: General workflow for solid-phase synthesis of a branched peptide.
Materials and Reagents
Item
Specification
Resin
Rink Amide AM resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)
Fmoc-protected amino acids with tBu-based side-chain protection
Branching Amino Acid
Fmoc-Lys(ivDde)-OH
Coupling Reagents
HBTU/HCTU, DIPEA (N,N-Diisopropylethylamine)
Fmoc Deprotection Reagent
20% (v/v) Piperidine in DMF
ivDde Deprotection Reagent
2% (v/v) Hydrazine monohydrate in DMF
Cleavage Cocktail
95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Step-by-Step Methodology
Step 1: Resin Preparation
Place the resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
Swell the resin in DMF for 30-60 minutes. Drain the solvent.[18][19]
Step 2: Main Peptide Chain Synthesis (Pre-Branch)
This process involves repeated cycles of deprotection and coupling.
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 15-minute treatment.[14][17]
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
Drain the coupling solution and wash the resin with DMF (3-5 times).
Repeat this deprotection-coupling cycle for each amino acid in the main chain leading up to the branch point.
Step 3: Incorporation of the Branching Lysine
Perform the Fmoc deprotection step as described above.
Couple Fmoc-Lys(ivDde)-OH using the same coupling protocol. This installs the latent branch point.
Step 4: Main Peptide Chain Synthesis (Post-Branch)
Continue elongating the main peptide chain by repeating the deprotection-coupling cycle until the N-terminus of the main chain is complete.
Step 5: Selective Deprotection of the Lysine Side Chain
Ensure the N-terminus of the main chain is Fmoc-protected.
Wash the resin with DMF.
Add 2% hydrazine/DMF to the resin. Agitate for 3 minutes. Drain. Repeat this treatment 2-3 times.[16]
Wash the resin extensively with DMF (5-7 times) to completely remove hydrazine. This now exposes the free ε-amino group of the lysine residue.
Step 6: Synthesis of the Peptide Branch
Beginning with the newly exposed lysine side-chain amine, synthesize the branch peptide by repeating the standard Fmoc-deprotection and coupling cycles described in Step 2.
Causality Note: The use of microwave energy can be particularly beneficial at this stage to overcome potential steric hindrance caused by the growing, crowded peptide chains, leading to more efficient coupling.[15]
Step 7: Final Cleavage and Deprotection
After the branch synthesis is complete, perform a final N-terminal Fmoc deprotection.
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Use appropriate safety precautions (fume hood, PPE).
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all tBu-based side-chain protecting groups simultaneously.
Step 8: Peptide Precipitation and Isolation
Filter the resin and collect the TFA solution containing the peptide.
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of TFA).
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
For final purification, dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile) and lyophilize.
Purification and Characterization
Verifying the identity and purity of the final branched peptide is a critical, non-negotiable step.[20][21] The complexity of the structure makes it prone to deletion sequences or incomplete deprotection products.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold-standard technique for assessing peptide purity.[21][22] The crude peptide is separated based on hydrophobicity, allowing for the quantification of the desired product relative to any impurities.[23]
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the final product, verifying that the correct peptide has been synthesized.[20][24] Combining HPLC with MS (LC-MS) provides both purity and identity data in a single run.[21]
Table 2: Example RP-HPLC Gradient for Purification
Time (min)
% Solvent A (0.1% TFA in H₂O)
% Solvent B (0.1% TFA in Acetonitrile)
0
95
5
5
95
5
35
45
55
40
5
95
45
5
95
50
95
5
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low Purity/Deletion Sequences
Incomplete Fmoc deprotection or inefficient coupling reactions.
Increase coupling times or use double couplings, especially for bulky amino acids or after the branch point. Use a stronger coupling agent like HATU. Monitor reactions with a Kaiser test.
Incomplete ivDde Removal
Insufficient hydrazine treatment time or concentration.
Increase the number of hydrazine treatments (e.g., 3 x 5 min). Ensure fresh hydrazine solution is used.
Side Product with +56 Da
Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.
Use sequence-specific dipeptide building blocks (e.g., Fmoc-Asp(OMpe)-(Dmb)Gly-OH) or a milder Fmoc deprotection base if this is a known issue.[15]
Poor Cleavage Efficiency
Insufficient cleavage time or inappropriate scavenger cocktail.
Extend cleavage time to 3-4 hours. For peptides containing Arg(Pbf), ensure sufficient time. For Trp-containing peptides, add ethanedithiol (EDT) to the cocktail to prevent modification.
Conclusion
The synthesis of branched peptides via Fmoc/tBu SPPS, enabled by the use of orthogonally protected lysine building blocks, is a powerful technique for creating advanced macromolecules. This approach provides researchers with precise control over the peptide's architecture, unlocking the potential to develop next-generation therapeutics, vaccines, and biomaterials with superior stability and enhanced biological activity. While the synthesis is more complex than for linear peptides, a systematic approach grounded in the principles of orthogonal protection, coupled with rigorous purification and characterization, will lead to successful outcomes.
References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Branched Peptides using Fmoc-D.
CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Biotage. (2014). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™.
Fiveable. (2025, August 15). Orthogonal Protection Definition.
Brik, A., et al. (2006). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS.
Casi, G., & Neri, D. (2008). Branched peptides as therapeutics. PubMed.
Kim, H., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC.
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
Portillo, M., et al. (n.d.).
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
Brunetti, J., et al. (2026, February 5). Branched peptides as bioactive molecules for drug design.
Nowick Laboratory. (2020, March 17).
LifeTein. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
Katritzky, A. R., et al. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
Albericio, F., et al. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
Creative Peptides. (n.d.). Peptides for Drug Delivery.
Diaz, D. J., et al. (2025, January 13).
Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH: A Guide for Researchers.
Andreu, D., et al. (2014, July 18). Solid-phase peptide synthesis.
Tam, J. P., & Lu, Y. A. (1995). Unprotected peptides as building blocks for branched peptides and peptide dendrimers. PubMed.
Benchchem. (n.d.). The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide.
BOC Sciences. (n.d.). Lysine: Comprehensive Guide on Structure, Functions, and Applications.
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Corrie, L. (2025, November 20).
Diaz, D. J., et al. (n.d.). Evolution of branched peptides as novel biomaterials.
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions.
Creative Peptides. (n.d.). Branched Peptides Synthesis for Enhanced Stability.
ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
Sigma-Aldrich. (n.d.). H-Lys(Fmoc)-OtBu.HCl.
Google Patents. (n.d.). WO2020199461A1 - Method for synthesizing polypeptide-derived compound.
Thean, D., et al. (n.d.).
LifeTein. (2024, December 11). Branched Peptides and MAPs.
Chatterjee, J., et al. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC - NIH.
Funosas, A. D., et al. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
Application Note: H-Lys(Fmoc)-OtBu.HCl in the Synthesis of Asymmetric and Convergent Peptide Dendrimers
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of H-Lys(Fmoc)-OtBu.HCl in the synthesis of advanced peptide dendrimers. Introduction: Beyond Symmetric Scaff...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of H-Lys(Fmoc)-OtBu.HCl in the synthesis of advanced peptide dendrimers.
Introduction: Beyond Symmetric Scaffolds
Peptide dendrimers are precisely structured, hyperbranched macromolecules that have emerged as powerful tools in biomedicine, serving as drug and gene delivery vehicles, diagnostic agents, and protein mimetics.[1][2][3] Their efficacy often stems from their multivalent nature, which enhances binding affinity and biological activity.[4] The synthesis of these complex architectures is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains on an insoluble resin support.[5][6]
Lysine, with its two primary amino groups (α-amino and ε-amino), is the quintessential building block for creating the branched structure of peptide dendrimers.[7][8] The controlled, generational growth of these branches is orchestrated by the use of orthogonal protecting groups. The most common strategy is the Fmoc/tBu approach, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary Nα-protection, and acid-labile groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) offer semi-permanent side-chain protection.[9][10][11]
While building blocks like Fmoc-Lys(Fmoc)-OH are staples for creating symmetric, generation-doubling branches in a divergent fashion, the synthesis of more sophisticated, asymmetric, or "defect" dendrimers requires a more nuanced selection of protected amino acids.[12] This is the precise application domain for H-Lys(Fmoc)-OtBu.HCl . This derivative, featuring a free α-amino group, an Fmoc-protected ε-amino group, and a tBu-protected C-terminus, is uniquely suited for strategic, directional elongation of specific branches, making it an indispensable tool for constructing next-generation, functionally complex peptide dendrimers.
Core Principles: The Power of Orthogonal Protection
The utility of H-Lys(Fmoc)-OtBu.HCl is rooted in its orthogonal protecting group scheme, which allows for selective chemical manipulation at three distinct sites on the molecule.
α-Amino Group (H-) : Unprotected and ready for peptide bond formation. This is the reactive site for coupling this building block onto an existing peptide chain or dendron.
ε-Amino Group (-Lys(Fmoc)-) : Protected by the base-labile Fmoc group. This site remains inert during standard coupling reactions but can be selectively deprotected using a piperidine solution to expose a new primary amine, which can then serve as a new branching point or site for conjugation.[9][13]
Carboxyl Group (-OtBu) : Protected by the acid-labile tert-butyl ester. This group prevents the carboxylate from reacting during synthesis and is removed during the final cleavage from the solid support using strong acid, typically trifluoroacetic acid (TFA).[10][11]
This arrangement is ideal for convergent synthesis , where dendritic fragments (dendrons) are built first and then attached to a central core, or for creating asymmetric dendrimers , where branches of different lengths or compositions are required.[14][15][16]
Diagram 1: Structure of H-Lys(Fmoc)-OtBu.HCl
The following diagram illustrates the key functional groups and their respective protecting groups, which enable its strategic use in dendrimer synthesis.
Caption: Orthogonal protection scheme of H-Lys(Fmoc)-OtBu.
Materials and Reagents
Successful synthesis requires high-purity reagents and appropriate equipment. The following table provides a general list.
Category
Item
Purpose
Resins
Rink Amide Resin, 2-Chlorotrityl Chloride Resin
Solid support for SPPS, determines C-terminal functionality.[11][17]
Amino Acids
H-Lys(Fmoc)-OtBu.HCl, other Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH)
For manual or automated synthesis and sample processing.
Analytical Equipment
RP-HPLC System (preparative & analytical), Mass Spectrometer (ESI-MS or MALDI-TOF)
Purification and characterization of the final product.[19][20]
Experimental Protocols
Protocol 1: Asymmetric Dendron Elongation on a Solid Support
This protocol describes the use of H-Lys(Fmoc)-OtBu.HCl to add a new, protected branching point onto a pre-existing, resin-bound peptide that contains a lysine residue protected with a different orthogonal group (e.g., Dde or Alloc).
Workflow Diagram: Asymmetric Elongation
Caption: Workflow for adding a new branch using H-Lys(Fmoc)-OtBu.HCl.
Step-by-Step Methodology:
Resin Preparation: Start with your resin-bound peptide (0.1 mmol scale) containing a Lys(Dde) residue. Swell the resin in a reaction vessel with 10 mL of DMF for 30 minutes with gentle agitation.[6]
Selective Dde Deprotection: Drain the DMF. Add 10 mL of 2% hydrazine in DMF to the resin. Agitate for 5 minutes. Repeat this step once more. This selectively removes the Dde group, exposing the ε-amino group of the lysine side chain.
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of hydrazine.
Confirmation of Deprotection (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A positive result (dark blue beads) confirms the presence of the free primary amine.[11]
Amino Acid Activation: In a separate vial, dissolve H-Lys(Fmoc)-OtBu.HCl (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 5 mL of DMF. Allow to pre-activate for 2-5 minutes.
Expert Insight: Using a carbodiimide-based activator like HBTU is crucial for forming the activated ester species that reacts efficiently with the resin-bound amine. DIPEA is a non-nucleophilic base used to neutralize the HCl salt and facilitate the reaction.[18]
Coupling Reaction: Drain the wash solvent from the resin and add the activated amino acid solution. Agitate at room temperature for 1-2 hours.
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
Confirmation of Coupling (Kaiser Test): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling reaction has gone to completion. If the test is positive, repeat the coupling step.
Next Steps: The resin now bears a new branch with a terminal Fmoc group. This Fmoc group can be removed with piperidine to allow for further elongation of this specific branch, demonstrating the asymmetric construction of the dendrimer.
Protocol 2: Cleavage, Deprotection, and Analysis
This protocol is for the final step, releasing the synthesized dendrimer from the resin and removing all acid-labile protecting groups (e.g., Boc, tBu, Trt).
Table: Standard TFA Cleavage Cocktails
Cocktail Composition (v/v/v)
Target Residues
Purpose
95% TFA / 2.5% H₂O / 2.5% TIS
Standard peptides, including Trp, Met, Tyr
TIS acts as a primary scavenger for tBu cations. Water helps with Trp deprotection.[11]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS
Peptides containing Cys(Trt) or Arg(Pbf)
EDT is a soft nucleophile that is highly effective at scavenging trityl cations and assisting in Pbf group removal.
Step-by-Step Methodology:
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 x 10 mL) and dry it under a vacuum for at least 1 hour.
Cleavage: Add the appropriate cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried resin in a fume hood.
Safety Precaution: TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Reaction: Agitate the mixture at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form instantly.
Isolation: Cap the tube and place it at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture (e.g., 3000 x g for 5 minutes), carefully decant the ether, and wash the peptide pellet twice more with cold ether.
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using preparative reverse-phase HPLC.
Characterization: Collect the purified fractions, confirm the molecular weight using ESI-MS or MALDI-TOF MS, and lyophilize the pure fractions to obtain a white, fluffy powder.[19][20]
Conclusion and Outlook
H-Lys(Fmoc)-OtBu.HCl is a specialized yet powerful building block for the synthesis of advanced peptide dendrimers. Its unique orthogonal protection scheme enables researchers to move beyond simple symmetric structures and construct complex, asymmetric architectures with precisely controlled branching. This capability is critical for developing sophisticated drug delivery systems, multivalent ligands with tailored binding properties, and novel biomaterials. The protocols outlined here provide a robust framework for leveraging H-Lys(Fmoc)-OtBu.HCl to its full potential, opening new avenues in peptide chemistry and drug development.
References
Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. (n.d.). PMC.
Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022). Semantic Scholar.
Peptide dendrimers: drug/gene delivery and other approaches. (n.d.).
BenchChem. (n.d.). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides.
Peptide- and saccharide-conjugated dendrimers for targeted drug delivery: a concise review. (2012). Interface Focus, The Royal Society.
Applications of dendrimers for peptide and protein delivery. (n.d.). ResearchGate.
Dendrimers in Drug-Delivery Applications. (n.d.).
POTENTIAL APPLICATION OF DENDRIMERS IN DRUG DELIVERY: A CONCISE REVIEW AND UPDATE. (2016). Journal of Drug Delivery and Therapeutics.
Solid-phase dendrimer chemistry: Synthesis and applications. (n.d.). Request PDF.
Convergent Dendrons and Dendrimers: from Synthesis to Applications. (2001). Chemical Reviews.
Synthesis of Dendrimers: Convergent and Divergent Approaches. (n.d.). Request PDF.
Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022). ACS Omega.
Peptide Dendrimer-Based Antibacterial Agents: Synthesis and Applications. (n.d.). PMC, NIH.
Dendrimers: a Review on Synthetic Approaches. (2015). Journal of Applied Pharmaceutical Science.
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC, NIH.
PEPTIDE DENDRIMERS. (2005). Illinois Chemistry.
Structural deviations in poly(amidoamine) dendrimers: a MALDI-TOF MS analysis. (n.d.).
Peptide Dendrimers: From Enzyme Models to Antimicrobials and Transfection Reagents. (n.d.). CHIMIA.
Lipophilic Peptide Dendrimers for Delivery of Splice-Switching Oligonucleotides. (2021). MDPI.
Designer Peptide and Protein Dendrimers: A Cross-Sectional Analysis. (2019). Chemical Reviews.
Characterization of Polyamidoamino (PAMAM) Dendrimers Using In-Line Reversed Phase LC Electrospray Ionization Mass Spectrometry. (2015). PMC.
Structural Characterization of a Protein A Mimetic Peptide Dendrimer Bound to Human IgG. (2009). The Journal of Physical Chemistry B, ACS Publications.
Methods and protocols of modern solid phase peptide synthesis. (2014).
4.3 Synthesis of Peptides on Solid Supports. (n.d.).
CHAPTER 3: Poly(lysine) Dendrimers and Other Dendritic Molecules From Naturally Occurring Monomers. (2020). Books.
Direct Fmoc/tert-Bu solid phase synthesis of octamannosyl polylysine dendrimer-peptide conjugates. (n.d.). PubMed.
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
Boc and Fmoc solid phase peptide synthesis. (n.d.). Google Patents.
Mastering Orthogonal Deprotection: A Guide to Fmoc Cleavage of H-Lys(Fmoc)-OtBu.HCl
Introduction: The Strategic Importance of Orthogonal Protection in Peptide Synthesis In the intricate world of peptide synthesis, the ability to selectively deprotect specific functional groups while others remain intact...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Orthogonal Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the ability to selectively deprotect specific functional groups while others remain intact is paramount. This principle of "orthogonal protection" is the cornerstone of synthesizing complex, branched, or specifically modified peptides.[1] The derivative H-Lys(Fmoc)-OtBu.HCl is a prime example of a building block designed for such sophisticated strategies. It features a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amine of lysine and an acid-labile tert-butyl (OtBu) ester at the C-terminus. This arrangement allows for the selective deprotection of the lysine side-chain to enable branching or labeling, without affecting the C-terminal ester or other acid-labile protecting groups on the peptide backbone.
This technical guide provides an in-depth exploration of the conditions for the selective cleavage of the Fmoc group from H-Lys(Fmoc)-OtBu.HCl in both solid-phase and solution-phase applications. We will delve into the underlying chemical mechanisms, provide validated protocols, discuss potential side reactions and their mitigation, and outline analytical methods for monitoring the deprotection process.
The Chemistry of Fmoc Cleavage: A Mechanistic Overview
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[2][3] The process is initiated by the abstraction of the acidic proton on the C9 of the fluorene ring by a base, most commonly a secondary amine like piperidine.[2] This generates a carbanion, which is stabilized by the aromatic system. The reaction then proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, leading to the collapse of the intermediate and the formation of dibenzofulvene (DBF), carbon dioxide, and the free amine.[2]
The liberated DBF is a highly reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to an irreversible side product.[2] To prevent this, the deprotecting amine, such as piperidine, also acts as a scavenger, trapping the DBF to form a stable adduct.[2]
Diagram 1: Mechanism of Fmoc Deprotection by Piperidine
Caption: Base-catalyzed β-elimination mechanism of Fmoc cleavage.
A critical consideration for H-Lys(Fmoc)-OtBu.HCl is the stability of the C-terminal OtBu ester under the basic conditions required for Fmoc removal. The OtBu group is designed to be stable to the standard conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] This orthogonality is fundamental to the utility of this derivative.
Quantitative Data: Deprotection Kinetics and Conditions
The efficiency of Fmoc cleavage is influenced by the choice of base, its concentration, the solvent, and the reaction time. The following table summarizes typical conditions and kinetic observations for Fmoc deprotection.
Deprotection Reagent
Concentration
Solvent
Typical Time
Remarks
Reference(s)
Piperidine
20% (v/v)
DMF
2 x 10 min
Standard condition for solid-phase peptide synthesis (SPPS). Two treatments ensure complete removal.
A stronger, non-nucleophilic base. Faster deprotection but can increase risk of side reactions like aspartimide formation. Requires a nucleophilic scavenger.
Note: Reaction times can be sequence-dependent and may require optimization. For sterically hindered residues, longer reaction times or stronger bases may be necessary.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Fmoc cleavage of H-Lys(Fmoc)-OtBu.HCl in both solid-phase and solution-phase settings.
Protocol 1: Solid-Phase Fmoc Deprotection of a Resin-Bound Peptide Containing Lys(Fmoc)
This protocol is designed for the selective deprotection of the lysine side-chain on a peptide that has been synthesized on a solid support and contains a Lys(Fmoc) residue.
Application Note: Convergent Preparation of Head-to-Tail Cyclic Peptides Using H-Lys(Fmoc)-OtBu·HCl
Strategic Overview & Chemical Causality The synthesis of head-to-tail cyclic peptides—macrolactams formed by linking the N-terminal amine and C-terminal carboxylate—is a cornerstone of modern drug development. Cyclizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Causality
The synthesis of head-to-tail cyclic peptides—macrolactams formed by linking the N-terminal amine and C-terminal carboxylate—is a cornerstone of modern drug development. Cyclization restricts conformational flexibility, shields vulnerable termini from exopeptidases, and enhances membrane permeability[1]. However, direct on-resin head-to-tail cyclization often suffers from steric hindrance and requires complex side-chain anchoring strategies that permanently modify a residue or require highly specialized resins (such as the Backbone Amide Linker, BAL)[2].
To circumvent these limitations, we present a highly efficient convergent fragment condensation strategy utilizing H-Lys(Fmoc)-OtBu·HCl as a highly specialized C-terminal building block.
The Causality Behind the Reagent Choice
H-Lys(Fmoc)-OtBu·HCl possesses a unique orthogonal protection scheme:
Free
α
-amino group: Ready for solution-phase coupling to a pre-synthesized linear peptide fragment.
OtBu-protected
α
-carboxyl group: Acid-labile (cleaved by 95% TFA), allowing simultaneous deprotection with an N-terminal Boc group.
Fmoc-protected
ε
-amino group: Base-labile but completely stable to TFA. This ensures the lysine side-chain remains protected during the crucial macrolactamization step, preventing side-chain-to-tail misfolding.
By synthesizing a linear sequence on highly acid-sensitive 2-Chlorotrityl Chloride (CTC) resin, cleaving it under mild conditions (1% TFA)[3], and coupling it to H-Lys(Fmoc)-OtBu·HCl in solution, we create a fully protected precursor. Global acid deprotection then selectively exposes only the N- and C-termini for cyclization[4]. Post-cyclization, the Fmoc group is removed to yield a cyclic peptide with a free lysine side chain—an ideal handle for downstream bioconjugation (e.g., fluorophores, PEGylation, or antibody-drug conjugates).
Experimental Workflow & Self-Validating Protocols
Synthesis and Mild Cleavage of the Linear Fragment
The linear peptide fragment (lacking the C-terminal Lysine) is synthesized via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) on CTC resin. The critical deviation is the use of a Boc-protected amino acid for the final N-terminal residue.
Protocol:
Resin Loading: Load the first Fmoc-amino acid onto CTC resin (1.0 equiv) using DIPEA (4.0 equiv) in anhydrous DCM for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1).
Elongation: Perform standard Fmoc deprotection (20% piperidine in DMF) and coupling cycles (Fmoc-AA-OH/DIC/OxymaPure).
N-Terminal Capping: Couple the final amino acid as a Boc-AA-OH derivative.
Mild Cleavage: Treat the resin with 1% TFA in DCM (5 × 3 min) to cleave the peptide from the CTC resin without removing the N-terminal Boc or side-chain tBu/Trt protecting groups[5].
Validation: Evaporate the cleavage cocktail and precipitate the fully protected linear fragment (Boc-Peptide-OH) in cold diethyl ether. Verify mass via LC-MS.
Solution-Phase Fragment Condensation
The protected fragment is coupled to H-Lys(Fmoc)-OtBu·HCl. PyBOP is selected over HATU here to minimize epimerization of the C-terminal residue of the fragment during solution-phase condensation.
Protocol:
Dissolve Boc-Peptide-OH (1.0 equiv) and H-Lys(Fmoc)-OtBu·HCl (1.2 equiv) in anhydrous DMF (0.1 M).
Add PyBOP (1.2 equiv) and cool the mixture to 0 °C.
Add DIPEA (3.0 equiv) dropwise. Stir for 1 hour at 0 °C, then 3 hours at room temperature.
Validation: Quench with water, extract with EtOAc, and wash the organic layer with 5% citric acid, 5% NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The product is Boc-Peptide-Lys(Fmoc)-OtBu .
Terminal Deprotection
Protocol:
Treat the protected precursor with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Causality: This step simultaneously removes the N-terminal Boc, the C-terminal OtBu, and any tBu/Trt side-chain protecting groups. The Fmoc group on the Lysine
ε
-amine remains entirely intact due to its acid stability.
Precipitate the resulting H-Peptide-Lys(Fmoc)-OH in cold diethyl ether and lyophilize.
Head-to-Tail Macrolactamization
To prevent intermolecular oligomerization, the cyclization must be performed under high dilution conditions (typically 1–5 mM)[4]. HATU is utilized for its exceptional reactivity, which overcomes the entropic barrier of macrocyclization[6].
Protocol:
Dissolve the deprotected linear precursor in anhydrous DMF to a concentration of 1 mM.
Add HOAt (2.0 equiv) and HATU (2.0 equiv).
Add DIPEA (5.0 equiv) dropwise under vigorous stirring.
Monitor the reaction via analytical HPLC. Cyclization is typically complete within 2–4 hours.
Concentrate the solvent in vacuo and purify the Cyclo(Peptide-Lys(Fmoc)) via preparative RP-HPLC.
Final Side-Chain Deprotection
Protocol:
Dissolve the purified cyclic peptide in 20% piperidine in DMF for 30 minutes.
Precipitate in cold ether to yield the final Cyclo(Peptide-Lys(NH₂)) .
Quantitative Data & Reagent Selection Matrices
Table 1: Orthogonal Protecting Group Logic
Functional Group
Protecting Group
Cleavage Condition
Status During Cyclization
N-Terminus (Fragment)
Boc
95% TFA
Free (Reactive)
C-Terminus (Lysine)
OtBu
95% TFA
Free (Reactive)
Lysine
ε
-Amine
Fmoc
20% Piperidine
Protected (Inert)
Standard Side-Chains
tBu / Trt / Pbf
95% TFA
Unprotected (Sequence dependent)*
*Note: If the sequence contains Asp or Glu, their side-chains must be protected with TFA-stable groups (e.g., Benzyl or Allyl esters) during fragment synthesis to prevent side-chain-to-tail cyclization.
Table 2: Coupling Reagent Optimization
Step
Recommended Reagent
Rationale for Selection
Fragment Condensation
PyBOP / DIPEA
High efficiency in solution; generates fewer toxic byproducts than BOP; lower risk of C-terminal epimerization compared to uroniums[4].
Macrolactamization
HATU / HOAt / DIPEA
Extremely fast reaction kinetics necessary to capture the transient intramolecular conformer before intermolecular dimerization occurs[6].
Reaction Workflow Visualization
The following diagram maps the state of the peptide termini and side-chains through the convergent synthesis pipeline.
Workflow for head-to-tail cyclization utilizing H-Lys(Fmoc)-OtBu·HCl via fragment condensation.
Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society. Retrieved from:[Link]
Optimal coupling reagents for activating H-Lys(Fmoc)-OtBu.HCl
Application Notes & Protocols Topic: Optimal Coupling Reagents for the Activation of Fmoc-Lys(Boc)-OH For: Researchers, scientists, and drug development professionals. A Note on the Selected Starting Material The topic o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Optimal Coupling Reagents for the Activation of Fmoc-Lys(Boc)-OH
For: Researchers, scientists, and drug development professionals.
A Note on the Selected Starting Material
The topic of activating H-Lys(Fmoc)-OtBu.HCl was specified. However, in standard peptide synthesis, "activation" refers to the conversion of a carboxylic acid into a reactive species for amide bond formation. The molecule H-Lys(Fmoc)-OtBu.HCl has its carboxylic acid group protected as a tert-butyl ester (-OtBu), making it unsuitable for activation. The free α-amino group (H-) is the site for coupling, not activation.
Therefore, to align with the principles of peptide chemistry and the user's intent to explore coupling reagents, this guide will focus on the scientifically accurate and widely used analog: Fmoc-Lys(Boc)-OH . This molecule features a free carboxylic acid for activation, an Fmoc-protected α-amino group, and a Boc-protected ε-amino side chain, making it the correct substrate for this analysis.
Foundational Principles: The Chemistry of Peptide Bond Formation
The formation of a peptide (amide) bond between two amino acids is a condensation reaction that is thermodynamically unfavorable under standard conditions.[1][2] To overcome this energy barrier and drive the reaction forward efficiently, the carboxyl group of the incoming amino acid must be "activated". This process involves converting the carboxyl's hydroxyl group into a better leaving group, transforming the carbon atom into a more electrophilic center susceptible to nucleophilic attack by the amino group of the second residue.[2][3]
The choice of coupling reagent is paramount, as it dictates not only the speed and efficiency of the reaction but also the preservation of the amino acid's stereochemical integrity. A significant challenge during activation is the risk of racemization, where the chiral α-carbon of the amino acid inverts its stereochemistry, leading to undesirable diastereomeric impurities in the final peptide.[3][4] Modern coupling reagents and additives are designed to facilitate rapid amide bond formation while minimizing this side reaction.[5]
A Comparative Overview of Modern Coupling Reagents
The arsenal of coupling reagents has evolved significantly, moving from simple carbodiimides to highly efficient aminium/uronium and phosphonium salts. Each class operates via a distinct mechanism, offering a unique balance of reactivity, safety, and cost.
Carbodiimides: The Foundational Activators
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][6] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[3]
To mitigate these issues, carbodiimides are almost always used with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). These additives trap the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then safely reacts with the amine component.[3][6][7]
Advantages: Low cost, making them suitable for large-scale synthesis.[4]
Disadvantages: Slower reaction rates compared to newer reagents, and the byproduct of DCC (dicyclohexylurea) is insoluble and must be filtered out.[3][6]
Aminium/Uronium Salts: The Workhorses of SPPS
This class includes some of the most popular and efficient reagents used in modern peptide synthesis.[3] Reagents like HBTU, HCTU, HATU, and COMU are valued for their high coupling efficiency, rapid kinetics, and low racemization levels.[8][9][10]
These reagents function by reacting with the carboxylate anion to form an active ester in situ.[5][11] The nature of the leaving group is key to their efficacy:
HBTU/HCTU generate HOBt or 6-Cl-HOBt esters, respectively.
HATU generates a more reactive HOAt ester. The nitrogen atom in the HOAt ring provides anchimeric assistance, accelerating the coupling reaction.[10]
COMU is a third-generation reagent based on OxymaPure. It offers coupling efficiencies comparable or superior to HATU, with the added benefits of forming water-soluble byproducts and having an improved safety profile, as it is not based on potentially explosive benzotriazoles.[12][13][14]
These reagents require a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and the incoming amine's ammonium salt.[3]
Phosphonium Salts: High-Reactivity Alternatives
Phosphonium salts, such as PyBOP® and PyAOP®, are analogous to aminium salts but are generally considered more reactive.[10][15] They activate carboxylic acids to form active esters with minimal side reactions. PyBOP, for instance, generates an HOBt active ester. A key advantage is that phosphonium salts do not have the potential to cause guanidinylation of the free N-terminal amine, a known side reaction with aminium/uronium salts.[10][16]
Advantages: Extremely high reactivity, ideal for sterically hindered couplings and reducing racemization.[4][10]
Disadvantages: Higher cost and the generation of phosphine oxide byproducts. The original phosphonium reagent, BOP, is now rarely used due to the formation of the carcinogenic byproduct HMPA.[6]
Quantitative Data & Reagent Selection
The optimal choice of coupling reagent depends on several factors, including the complexity of the peptide sequence, scale of the synthesis, budget, and desired purity.
Reagent/System
Relative Reactivity
Racemization Risk
Key Advantages
Key Disadvantages
DIC/HOBt
Moderate
Low-Moderate
Very low cost; good for large scale.
Slower kinetics; DCC byproduct is insoluble.[3][6]
DIC/OxymaPure
High
Very Low
Low cost; low racemization; safer than HOBt.[4][7]
Slower than aminium salts.
HBTU
High
Low
Reliable and well-established; good efficiency.[5][8]
Less effective for hindered couplings than HATU.[11]
HATU
Very High
Very Low
Excellent for hindered amino acids and rapid couplings.[11][17][18]
Higher cost; based on potentially explosive HOAt.[14]
COMU
Very High
Very Low
Comparable to HATU; water-soluble byproducts; enhanced safety profile.[12][13][19]
Higher cost; less stable in DMF solution over time compared to HBTU.[20]
PyBOP
Very High
Very Low
No risk of guanidinylation; excellent for hindered couplings.[10]
High cost; phosphonic byproducts.
Mechanistic and Workflow Diagrams
To visualize the processes, the following diagrams outline the core chemical mechanism and a standard experimental workflow.
Caption: General mechanism of coupling reagent-mediated peptide bond formation.
Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for coupling Fmoc-Lys(Boc)-OH.
Protocol 1: High-Efficiency Solid-Phase Coupling with HATU
This protocol is ideal for both routine and sterically hindered couplings where high efficiency and speed are critical.
Materials:
Fmoc-Lys(Boc)-OH (3 eq. relative to resin loading)
Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
Activation Solution: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH and HATU in DMF. Add DIPEA to the solution.
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. A color change may be observed. This step ensures the formation of the OAt active ester before its introduction to the resin.[21]
Coupling: Add the pre-activated solution to the vessel containing the washed resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 45-60 minutes.
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[16] If the test is positive (yellow beads), a second coupling (recouple) may be necessary. If the test is negative (blue beads), proceed to the next deprotection cycle.
Protocol 2: Low-Racemization Solution-Phase Coupling with DIC/OxymaPure
This protocol is well-suited for fragment condensation or solution-phase synthesis where minimizing racemization is the highest priority and cost is a consideration.
Materials:
Fmoc-Lys(Boc)-OH (1 eq.)
Amine component (e.g., H-Gly-OMe.HCl) (1.1 eq.)
Diisopropylcarbodiimide (DIC) (1.1 eq.)
OxymaPure® (1.2 eq.)
N,N-Diisopropylethylamine (DIPEA) (1.1 eq., only if the amine component is a salt)
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
Reactant Preparation: Dissolve Fmoc-Lys(Boc)-OH and OxymaPure® in anhydrous DCM or DMF.
Amine Addition: If using an amine salt, add DIPEA to the reaction mixture to liberate the free amine. Add the amine component to the mixture.
Initiation: Cool the reaction vessel to 0 °C in an ice bath. Add DIC dropwise to the stirred solution.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Filter the reaction mixture to remove any precipitated diisopropylurea.
If using DCM, wash the organic phase sequentially with 5% HCl(aq), 5% NaHCO₃(aq), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Troubleshooting and Expert Recommendations
Incomplete Coupling: For sterically demanding couplings (e.g., coupling to a proline or other N-alkylated amino acid), extending the reaction time or using a more potent reagent like HATU or COMU is recommended.[12][17] A double coupling is often a simple and effective solution.
Side-Chain Reactions: The Boc group on the lysine side chain is robustly stable to the basic conditions of Fmoc deprotection.[22] It is efficiently removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).
Racemization Concerns: For fragment condensation or coupling highly racemization-prone residues (e.g., Cys, His), the DIC/OxymaPure system is an excellent choice.[4] Using a weaker base like sym-collidine instead of DIPEA can also help suppress racemization.[3]
Reagent Choice Synopsis:
For Speed and General Efficacy: HATU or COMU are top-tier choices.
For Safety and "Green" Chemistry: COMU is superior due to its non-explosive nature and water-soluble byproducts.[13][14]
For Budget-Constrained, Large-Scale Synthesis: An optimized DIC/OxymaPure protocol offers the best balance of cost and performance.[4][13]
References
The Role of HOBt and HBTU in Peptide Coupling Reactions. (Vertex AI Search)
The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (Vertex AI Search)
HATU | Peptide Coupling Reagent. MedchemExpress.com. (Vertex AI Search)
COMU: A Third-Generation Coupling Reagent for Enhanced Peptide Synthesis. Benchchem. (Vertex AI Search)
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (Vertex AI Search)
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
HATU:a third-generation coupling reagent. ChemicalBook. (Vertex AI Search)
Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, PMC. [Link]
Fmoc-Lys(Boc)-OH. P3 BioSystems. (Vertex AI Search)
Peptide Synthesis. Bio-protocol. (Vertex AI Search)
The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Benchchem. (Vertex AI Search)
HBTU - Wikipedia. (Vertex AI Search)
COMU; CAS 1075198-30-9. Aapptec Peptides. (Vertex AI Search)
Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2012). Journal of Peptide Science, PubMed. [Link]
Peptide Coupling Reagents Guide. Sigma-Aldrich. (Vertex AI Search)
Optimizing Peptide Coupling: Key Techniques. (Vertex AI Search)
Coupling Reagents. Aapptec Peptides. (Vertex AI Search)
A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem. (Vertex AI Search)
Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis. Advanced ChemTech. (Vertex AI Search)
A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (Vertex AI Search)
Exploring the Diverse Functions of HBTU in Peptide Synthesis. Suzhou Highfine Biotech. (Vertex AI Search)
Fmoc-Lys(Boc)-OH.
Peptide/Amide bond Synthesis – OxymaPure®. (Vertex AI Search)
HBTU activation for automated Fmoc solid-phase peptide synthesis. (1993). International Journal of Peptide and Protein Research, PubMed. [Link]
de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, PMC. [Link]
The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide. Benchchem. (Vertex AI Search)
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma. (Vertex AI Search)
Reagents Used in Peptide Synthesis Archives. AAPPTEC. (Vertex AI Search)
Varkey, J. T., & Pillai, V. N. R. (2004). Introduction to Peptide Synthesis. Molecular and Cellular Proteomics, PMC. [Link]
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. [Link]
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (Vertex AI Search)
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub. [Link]
Amino Acid Derivatives for Peptide Synthesis. (Vertex AI Search)
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). Organic & Biomolecular Chemistry, RSC Publishing. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. (Vertex AI Search)
Fmoc Solid Phase Peptide Synthesis. ChemPep. (Vertex AI Search)
Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents. (2021). Journal of the American Chemical Society. [Link]
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. eScholarship. (Vertex AI Search)
Application Notes & Protocols: Site-Specific Fluorescent Labeling Utilizing H-Lys(Fmoc)-OtBu.HCl
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the conjugation of fluorescent dyes to the orthogonally protected amino acid, H-Lys(Fmoc)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the conjugation of fluorescent dyes to the orthogonally protected amino acid, H-Lys(Fmoc)-OtBu.HCl. This methodology facilitates the creation of precisely labeled peptide building blocks for use in advanced research applications. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for conjugation and purification, and discuss the strategic implications of this approach in peptide science. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Strategy of Pre-Conjugated Building Blocks
Fluorescently labeled peptides are critical tools for elucidating biological processes, from receptor-ligand binding assays to in-vivo imaging.[1] A common method involves labeling a fully synthesized peptide, but this can lead to a heterogeneous mixture of products, with labels attaching to multiple lysine residues or the N-terminus, potentially compromising biological activity.[2]
The strategy outlined here circumvents these issues by preparing a fluorescently labeled lysine building block before its incorporation into a peptide sequence. We utilize H-Lys(Fmoc)-OtBu.HCl, an amino acid derivative with three distinct functional groups, each managed by an orthogonal protecting group. This allows for the site-specific attachment of a fluorescent dye to the α-amino group.
The core principle is based on orthogonal protection:
α-Amino Group (H-): This is the primary amine, initially present as a hydrochloride salt. It is the target for fluorescent labeling.
ε-Amino Group (-Lys(Fmoc)-): The side-chain amine is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This group is stable under the conditions of α-amino labeling but can be selectively removed later with a mild base like piperidine to enable peptide chain elongation or branching.[4]
Carboxyl Group (-OtBu): The C-terminus is protected by an acid-labile tert-butyl (tBu) ester. This prevents the carboxyl group from reacting during the labeling process.
This pre-labeling approach offers unparalleled control, ensuring that every peptide synthesized using this block will contain a single fluorescent dye at a precisely defined location.
Chemical Structures & Workflow Overview
Structure of H-Lys(Fmoc)-OtBu.HCl
The starting material is designed for selective reactivity. The only unprotected nucleophile available for conjugation is the α-amino group.
Caption: Orthogonal protection scheme of H-Lys(Fmoc)-OtBu.HCl.
Experimental Workflow
The overall process involves three main stages: reaction, purification, and verification. This workflow ensures the generation of a high-purity labeled amino acid ready for subsequent applications.
Caption: High-level workflow for fluorescent dye conjugation.
Protocol: Fluorescent Labeling of the α-Amino Group
This protocol describes the conjugation of an amine-reactive dye to the free α-amino group of the lysine derivative.
Rationale: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the NHS ester, which would reduce labeling efficiency.[8] A non-nucleophilic base, DIPEA, is used to neutralize the HCl salt and deprotonate the α-ammonium group, rendering it a reactive primary amine, without promoting side reactions.[1] The reaction is performed at a slight molar excess of the dye to drive the reaction to completion.
Procedure:
Reagent Preparation:
Accurately weigh 1.0 equivalent of H-Lys(Fmoc)-OtBu.HCl and dissolve it in a minimal volume of anhydrous DMF (e.g., 10 mg in 200 µL).
In a separate light-protected vial, dissolve 1.1-1.5 equivalents of the amine-reactive (NHS ester) fluorescent dye in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[8]
Neutralization:
To the dissolved H-Lys(Fmoc)-OtBu.HCl, add 2.5 equivalents of DIPEA. Vortex briefly.
Causality Note: DIPEA acts as a proton scavenger, converting the R-NH3+Cl- to the reactive R-NH2. Excess base ensures the equilibrium favors the free amine.
Conjugation Reaction:
While gently vortexing, add the dye solution to the neutralized amino acid solution.
Protect the reaction vessel from light by wrapping it in aluminum foil.
Incubate at room temperature for 2-4 hours, or overnight at 4°C for sensitive dyes.[9] Agitation (e.g., on a shaker) is recommended.
Quenching (Optional):
To quench any unreacted NHS ester, a primary amine like glycine or Tris buffer can be added to a final concentration of 50-100 mM.[9] Incubate for an additional 30 minutes. This step is useful for preventing the dye from reacting with other amines during subsequent handling but is often unnecessary if proceeding directly to HPLC.
Protocol: Purification by Reverse-Phase HPLC
Rationale: Purification is essential to separate the desired labeled product from unreacted dye, hydrolyzed dye, and any remaining unlabeled amino acid.[7] Reverse-phase HPLC separates molecules based on hydrophobicity. The labeled product, containing the often-hydrophobic dye, will have a significantly longer retention time than the unlabeled amino acid.
Procedure:
Sample Preparation: Dilute the reaction mixture with 20-50% aqueous acetonitrile containing 0.1% TFA before injection.
HPLC Conditions:
Column: Preparative or semi-preparative C18 column.
Solvents: Solvent A: 0.1% TFA in water. Solvent B: 0.1% TFA in acetonitrile.[7]
Detection: Monitor at two wavelengths: ~214 nm for the peptide backbone and the dye's maximum absorbance wavelength (e.g., ~495 nm for FITC, ~550 nm for Cy3).[10]
Gradient: Develop a gradient optimized for separation. A typical gradient might be a linear increase from 10% to 90% Solvent B over 30-40 minutes.
Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths. The desired product should be the most prominent, well-separated peak that appears late in the gradient.
Post-Purification:
Analyze a small aliquot of the collected fractions by analytical HPLC to confirm purity.
Pool the pure fractions and freeze-thaw to remove dissolved gasses.
Lyophilize the pooled fractions to obtain the purified Dye-Lys(Fmoc)-OtBu as a dry powder.
Verification and Data Analysis
Mass Spectrometry
Verify the identity of the final product by confirming its molecular weight.
Compound
Formula (Example Base)
Molecular Weight (Monoisotopic)
H-Lys(Fmoc)-OtBu
C25H32N2O4
424.236 g/mol
FITC-Lys(Fmoc)-OtBu
C46H42N4O9S
842.267 g/mol
Cy3-Lys(Fmoc)-OtBu
C54H63N4O6+
879.475 g/mol
Note: Exact masses will vary based on the specific dye and its counter-ion.
Degree of Labeling (DOL) Calculation
For this specific protocol, the DOL of the purified product should be 1.0. However, understanding the calculation is crucial for broader applications. The DOL is determined spectrophotometrically using the Beer-Lambert law.
Dissolve the lyophilized product in a suitable solvent (e.g., PBS or ethanol).
Measure the absorbance at the dye's maximum absorbance wavelength (A_dye) and at 280 nm (A_280).
Calculate the concentration of the dye:
[Dye] (M) = A_dye / (ε_dye × path length)
The concentration of the amino acid derivative itself cannot be reliably measured at 280 nm due to the strong absorbance of the Fmoc group. Purity is best confirmed by HPLC and Mass Spectrometry.
Applications in Peptide Synthesis
The purified Dye-Lys(Fmoc)-OtBu is a versatile intermediate. Its future use depends on which protecting group is removed next.
Caption: Potential synthetic routes using the labeled building block.
Route 1 (Fmoc Removal): Treating Dye-Lys(Fmoc)-OtBu with 20% piperidine in DMF will remove the Fmoc group, exposing the ε-amine.[11] This is the typical next step if this labeled lysine is to be used as a branching point or for side-chain modification during solid-phase peptide synthesis (SPPS).[2]
Route 2 (OtBu Removal): Treatment with a strong acid like TFA will cleave the tert-butyl ester, yielding a free carboxylic acid.[12] This product, Dye-Lys(Fmoc)-OH, can then be used in solution-phase peptide coupling reactions.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low Labeling Efficiency
1. Hydrolysis of NHS ester dye. 2. Insufficient base (DIPEA). 3. Inactive dye.
1. Use fresh, anhydrous solvents (DMF/DMSO).[6] 2. Ensure ≥2.5 equivalents of DIPEA are used. 3. Use a fresh vial of dye; check expiration date.
1. Increase reaction time or dye:amino acid molar ratio. 2. Check dye purity from the supplier. Some dyes (e.g., FAM) are sold as isomers.[13] 3. Optimize HPLC gradient for better separation.
Benchchem. (2025). Application Notes and Protocols for Labeling Primary Amines with Fluorescein-PEG6-NHS Ester.
Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87–94.
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. PubMed. [Link]
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
NextSDS. (n.d.). H-L-Lys(Fmoc)
Vannecke, W., et al. (2022). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. International Journal of Molecular Sciences, 23(15), 8569. [Link]
Al-Sabi, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters, 26(1), 162-166. [Link]
Using H-Lys(Fmoc)-OtBu.HCl for site-specific side-chain modification
An Application Guide to Site-Specific Peptide Modification Using Orthogonally Protected Lysine Introduction: Precision Engineering of Peptides The precise, site-specific modification of peptides is a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Site-Specific Peptide Modification Using Orthogonally Protected Lysine
Introduction: Precision Engineering of Peptides
The precise, site-specific modification of peptides is a cornerstone of modern drug discovery, diagnostics, and materials science.[1][2] By attaching functional moieties—such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains—to a specific amino acid residue, researchers can dramatically enhance a peptide's therapeutic properties, stability, and utility as a research tool.[3][4] Among the proteogenic amino acids, lysine is a frequent target for modification due to the high nucleophilicity of its ε-amino side chain.[][6] However, stochastic modification of multiple lysine residues on a peptide or protein surface often yields a heterogeneous mixture of products, complicating purification and compromising biological activity.[7][8]
This guide details the strategy and protocols for achieving site-specific lysine modification within the framework of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). The key to this approach is the use of a lysine building block bearing a third, orthogonal protecting group on its side chain. This allows for the selective deprotection and modification of a single, predetermined lysine residue while the peptide remains anchored to the solid support, ensuring a homogenous final product. While the prompt specified H-Lys(Fmoc)-OtBu.HCl, a building block suited for solution-phase synthesis, this guide will focus on the more common and direct application of this principle in SPPS using derivatives like Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH , which are purpose-built for this powerful technique.
The Chemistry of Orthogonal Protection
The power of modern peptide synthesis lies in the concept of orthogonality: the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others.[9][10][11][12] In the context of site-specific lysine modification, we employ a three-tiered protection strategy.
Nα-Fmoc Group (Base-Labile): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of each incoming amino acid. It is stable to acid but is quantitatively removed by a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF), via a β-elimination mechanism.[13][14] This deprotection is performed at the beginning of every coupling cycle to elongate the peptide chain.
Standard Side-Chain Protection (Acid-Labile): The side chains of most other trifunctional amino acids (e.g., Asp, Glu, Ser, Tyr) are protected with groups derived from tert-butanol, such as tert-butyl (tBu) esters, ethers, or the tert-butyloxycarbonyl (Boc) group.[15] These groups are stable to the basic conditions of Fmoc removal but are cleaved by moderately strong acid, most commonly neat trifluoroacetic acid (TFA), during the final cleavage step.[16][17]
Lysine Side-Chain Protection (Chemoselective): To single out a specific lysine residue for modification, its ε-amino group is protected with a group that is stable to both piperidine and TFA. Common choices include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or Mtt (4-methyltrityl).
Dde/ivDde: Removed by treatment with a dilute solution of hydrazine in DMF.[18]
Mtt: Removed by a very dilute solution of TFA in a scavenger-rich solvent like dichloromethane (DCM), under conditions that do not cleave the more robust tBu/Boc groups.[18]
This orthogonality ensures that we can expose the ε-amino group of our target lysine at the precise moment desired, without disturbing any other part of the peptide structure.
Caption: Orthogonal protection scheme for site-specific modification.
Core Methodology: Protocols for On-Resin Modification
This section provides a detailed, step-by-step workflow for synthesizing a peptide containing a uniquely modifiable lysine residue using Fmoc-Lys(Dde)-OH.
Phase 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis
This phase involves the sequential assembly of the peptide chain on a solid support (resin).
Resin Preparation:
Place the appropriate resin (e.g., Rink Amide for a C-terminal amide, Wang for a C-terminal acid) in a reaction vessel.[15][19]
Swell the resin in DMF for 30-60 minutes with gentle agitation. Drain the DMF.
Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes and drain.
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal. Drain the solution.[14]
Washing:
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. This step is critical to prevent side reactions.
Amino Acid Coupling:
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HCTU or HATU (3-5 eq.) in DMF.[20]
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution to activate the carboxylic acid.
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
Note: When you reach the desired position for modification, use Fmoc-Lys(Dde)-OH as the amino acid for that coupling cycle.
Repeat: Repeat steps 2-4 for each amino acid in the sequence until the full-length peptide is assembled. After the final coupling, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine, which is typically acetylated (capped) or left free.
Phase 2: Selective On-Resin Deprotection of Lys(Dde)
With the fully assembled peptide still on the resin, the Dde group is now selectively removed.
Resin Washing: Wash the peptide-resin thoroughly with DMF (3x) and then DCM (3x) and finally DMF (3x) to ensure it is clean and well-solvated.
Dde Removal:
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
Add the hydrazine solution to the peptide-resin and agitate at room temperature.
Repeat the treatment 2-3 times for 10-15 minutes each to ensure complete deprotection.[18] The resin may develop a yellow color.
Thorough Washing: Wash the resin extensively with DMF (7-10 times) to remove all traces of hydrazine. This is critical as residual hydrazine can interfere with the subsequent modification step.
Phase 3: On-Resin Side-Chain Modification
The newly exposed ε-amino group of the target lysine is now ready for conjugation. The example below uses an N-hydroxysuccinimide (NHS) ester, a common reagent for acylating amines.[][8][21]
Prepare Modification Reagent: In a separate vial, dissolve the molecule to be conjugated (e.g., Biotin-NHS ester, FITC) (3-5 eq.) and a base like DIPEA (3-5 eq.) in DMF.
Conjugation Reaction: Add the reagent solution to the peptide-resin. Agitate the mixture at room temperature for 4-12 hours, or until a completion test (e.g., a negative ninhydrin test on a small resin sample) indicates the reaction is finished.
Final Washing: Wash the now-modified peptide-resin thoroughly with DMF (5x) followed by DCM (5x) to remove excess reagents. Dry the resin under vacuum.
Phase 4: Final Cleavage and Purification
The final step is to cleave the modified peptide from the resin and remove all remaining acid-labile side-chain protecting groups.
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS).[13][15] TIS is a scavenger that traps the reactive tert-butyl cations generated during deprotection.[9]
Cleavage: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
Peptide Precipitation & Isolation:
Filter the resin and collect the TFA filtrate.
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
Purification: Dry the crude peptide pellet under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Verification: Confirm the identity and purity of the final site-specifically modified peptide by mass spectrometry (e.g., LC-MS, MALDI-TOF).
Caption: Workflow for site-specific lysine side-chain modification.
Applications and Technical Insights
This methodology is incredibly versatile and has been applied across numerous fields:
Antibody-Drug Conjugates (ADCs): Creating homogenous ADCs by attaching a cytotoxic drug to a specific site on an antibody fragment.[]
Peptide Therapeutics: Improving the pharmacokinetic profile of peptide drugs by attaching PEG chains (PEGylation) or lipid tails at a defined position to increase half-life.[3][4][22]
Molecular Imaging and Diagnostics: Conjugating fluorophores, quenchers, or chelating agents for PET/SPECT imaging to peptides for targeted in vivo imaging.[7][21]
Probing Biological Systems: Attaching biotin for affinity purification or cross-linkers to study protein-protein interactions.[8]
The choice of deprotection reagent and conditions can significantly impact synthesis efficiency. While piperidine is the standard for Fmoc removal, alternatives exist and their performance can be sequence-dependent.
Reagent Condition
Relative Deprotection Efficiency (vs. Piperidine)
Typical Time
Key Considerations
20% Piperidine in DMF
100% (Baseline)
5-15 min
Industry standard; can cause aspartimide formation in sensitive sequences.[13]
50% Piperidine in DMF
~110-120%
2-7 min
Faster deprotection but may increase risk of side reactions.
2% DBU / 2% Piperidine in DMF
~150-200%
2-5 min
Very fast; DBU is non-nucleophilic. Piperidine is added to scavenge dibenzofulvene.[9]
2% Hydrazine in DMF
N/A (for Dde group)
10-30 min
Highly selective for Dde/ivDde groups; does not affect Fmoc or tBu/Boc.[18][23]
Data synthesized from principles described in cited literature.[9][13][24]
Troubleshooting & Best Practices
Incomplete Dde Deprotection: If the subsequent conjugation reaction is inefficient, the Dde removal may have been incomplete. Increase the number of hydrazine treatments or the reaction time. Always use freshly prepared hydrazine solution.
Side Reactions during Conjugation: If the modifying reagent is an activated ester (e.g., NHS ester), ensure the N-terminus of the peptide is capped (e.g., acetylated) after the final Fmoc deprotection. Otherwise, modification will occur at both the N-terminus and the lysine side chain.
Premature Loss of Protecting Group: While Dde is robust, the related ivDde group offers even greater stability against piperidine treatment over many cycles, reducing the risk of premature deprotection.[18] If synthesizing very long peptides (>30 residues), consider using Fmoc-Lys(ivDde)-OH.
Monitoring Reactions: For critical steps, use a qualitative ninhydrin (Kaiser) test on a few resin beads to check for the presence of free primary amines. A positive test (blue beads) after a deprotection step is expected, while a negative test (clear/yellow beads) is desired after a coupling/conjugation step.
Conclusion
The use of orthogonally protected lysine derivatives is a robust and indispensable strategy for the precise chemical engineering of peptides. By enabling the selective modification of a single amino acid side chain on the solid support, this technique overcomes the challenges of heterogeneity associated with traditional solution-phase conjugation methods. This level of control is critical for developing next-generation peptide therapeutics, advanced diagnostic agents, and sophisticated biochemical tools, making it a fundamental skill for researchers in chemistry, biology, and pharmaceutical science.
References
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. Available at: [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
Kovács, L., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]
Tinianow, J. N., et al. (2019). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. Bioconjugate Chemistry. Available at: [Link]
Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
Zhang, C., et al. (2024). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Bioorganic Chemistry. Available at: [Link]
Morais, M., & Ma, M. T. (2018). Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. Drug Discovery Today: Technologies. Available at: [Link]
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Available at: [Link]
Thompson, S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]
Thompson, S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]
NextSDS. (n.d.). H-L-Lys(Fmoc)-OtBu hydrochloride — Chemical Substance Information. Available at: [Link]
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Available at: [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available at: [Link]
MDPI. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available at: [Link]
Thompson, S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]
RSC Publishing. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. Available at: [Link]
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
Kalia, J., & Raines, R. T. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. Current Organic Chemistry. Available at: [Link]
Al-Wahaibi, L. H., et al. (2023). Recent Advances in the Development of Therapeutic Peptides. Molecules. Available at: [Link]
ACS Publications. (2020). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. Organic Letters. Available at: [Link]
Chinese Chemical Society. (2024). Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. CCS Chemistry. Available at: [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Wiley Online Library. (2023). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]
Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. Available at: [Link]
Khadse, S. (2014). Site-specific chemical modification procedures. Methods in Molecular Biology. Available at: [Link]
Beilstein Journals. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kalia, J., & Raines, R. T. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. Current Organic Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting Racemization in H-Lys(Fmoc)-OtBu·HCl Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected epimerization when coupling activated amino acids to amine hydrochloride salts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected epimerization when coupling activated amino acids to amine hydrochloride salts. This guide deconstructs the mechanistic causality behind this issue and provides a self-validating, field-proven protocol to preserve stereochemical integrity during your syntheses.
Part 1: Mechanistic FAQs & Causality
Q1: Why does coupling to an amine hydrochloride salt like H-Lys(Fmoc)-OtBu·HCl cause racemization?A: The epimerization does not occur at the lysine nucleophile; it occurs at the activated carboxylic acid (the electrophile) being coupled to it. Because the lysine derivative is supplied as a hydrochloride salt (·HCl), a tertiary amine base must be added to neutralize the system and liberate the free amine for nucleophilic attack. If standard, highly basic amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are used, the resulting alkaline environment accelerates the conversion of the activated acid (e.g., the transient O-acylisourea) into an oxazolone intermediate. This strong base then rapidly abstracts the alpha-proton of the oxazolone, leading to racemization before aminolysis can occur ().
Q2: Which tertiary base is optimal for neutralizing the HCl salt without triggering epimerization?A: You must replace DIPEA and TEA with 2,4,6-Trimethylpyridine (TMP, sym-collidine) .
The Causality: The racemization rate is dictated by both the basicity and the steric hindrance of the neutralizing base. TMP has a significantly lower aqueous pKa (~7.4) compared to DIPEA (~10.5). It is sufficiently basic to neutralize the HCl salt of the lysine ester, but it is too weak and sterically hindered to efficiently deprotonate the alpha-carbon of the oxazolone intermediate ().
Q3: How do coupling additives influence this specific reaction?A: Relying solely on carbodiimides (like DIC or DCC) in the presence of amine hydrochlorides will result in massive epimerization. You must use highly reactive, racemization-suppressing additives. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern standard, outperforming traditional benzotriazoles like HOBt (). OxymaPure reacts instantly with the transient O-acylisourea to form a highly reactive, less basic oxime ester. This active ester undergoes aminolysis much faster than it can cyclize into an oxazolone, effectively outcompeting the racemization pathway.
Q4: What is the exact stoichiometry required for a self-validating coupling system?A: To prevent base-catalyzed side reactions, you must eliminate excess free base from the system. A self-validating protocol relies on strict stoichiometric control:
Fmoc-Xaa-OH (Acid): 1.00 eq
DIC (Coupling Reagent): 1.00 eq
OxymaPure (Additive): 1.00 eq
H-Lys(Fmoc)-OtBu·HCl: 1.05 eq
TMP (Base):Exactly 1.05 eq (Strictly to neutralize the Lysine·HCl salt; zero excess base is permitted).
Part 2: Quantitative Data Presentation
Table 1: Comparison of Tertiary Bases for Amine Hydrochloride Neutralization
Base
pKa (Aqueous)
Steric Hindrance
Oxazolone Deprotonation Rate
Racemization Risk
Recommendation for HCl Salts
TEA
10.7
Low
Very Fast
Very High
Strictly Avoid
DIPEA
10.5
High
Fast
High
Avoid for sensitive couplings
NMM
7.3
Low
Moderate
Moderate
Acceptable, but nucleophilic
TMP (sym-collidine)
7.4
High
Very Slow
Low
Optimal / Best Practice
Part 3: Mechanistic Visualization
The following diagram illustrates the dual, competing pathways introduced by the tertiary base during an amine hydrochloride coupling.
Mechanistic pathway showing the dual role of tertiary base in neutralization and racemization.
Part 4: Experimental Protocol
Standard Operating Procedure: Low-Racemization Solution-Phase Coupling
Objective: Couple an activated Fmoc-amino acid to H-Lys(Fmoc)-OtBu·HCl with <1% epimerization.
Methodology:
Preparation of the Nucleophile: In a dry, round-bottom flask under an inert atmosphere (N₂), suspend H-Lys(Fmoc)-OtBu·HCl (1.05 mmol) in anhydrous Dichloromethane (DCM) (5 mL). Cool the suspension to 0°C using an ice bath.
Precise Neutralization: Add exactly 1.05 mmol of 2,4,6-Trimethylpyridine (TMP) to the suspension. Stir for 5 minutes at 0°C to liberate the free amine. Causality: DCM is chosen over DMF here because less polar solvents significantly depress the rate of oxazolone formation.
Pre-activation of the Electrophile: In a separate dry vial, dissolve the Fmoc-Xaa-OH (1.00 mmol) and OxymaPure (1.00 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Cool to 0°C.
Active Ester Formation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.00 mmol) to the acid mixture. Stir for exactly 3 minutes at 0°C. Causality: Pre-activation at low temperature ensures complete conversion of the acid to the Oxyma active ester before the base from the amine solution is introduced. This prevents the highly vulnerable O-acylisourea intermediate from being exposed to the TMP ().
Coupling: Dropwise transfer the neutralized lysine solution (from Step 2) into the activated acid solution (from Step 4) over 2 minutes.
Reaction: Allow the mixture to slowly warm to room temperature (20–25°C). Stir for 2 to 4 hours. Monitor reaction completion via HPLC or LC-MS.
Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous KHSO₄ (3 × 10 mL) to extract the TMP, followed by saturated aqueous NaHCO₃ (3 × 10 mL), and brine (1 × 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the stereopure dipeptide.
References
Carpino, L. A., et al. (2004). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. URL:[Link]
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. URL:[Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews (via NIH PMC). URL:[Link]
Optimization
Technical Support Center: Improving Peptide Yield with H-Lys(Fmoc)-OtBu.HCl
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating non-standard amino acid derivatives like H-Lys(Fmoc)-OtBu.HCl can present unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating non-standard amino acid derivatives like H-Lys(Fmoc)-OtBu.HCl can present unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the chemical principles at play, enabling you to diagnose issues and significantly improve your final peptide yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when working with H-Lys(Fmoc)-OtBu.HCl.
Q1: My peptide yield is extremely low or zero after the first coupling step with H-Lys(Fmoc)-OtBu.HCl. What is the primary cause?
The most common reason for coupling failure is the presence of the hydrochloride (.HCl) salt on the alpha-amino group. In standard solid-phase peptide synthesis (SPPS), the coupling reaction requires a free, nucleophilic amine on the resin to attack the activated carboxyl group of the incoming amino acid. The HCl salt renders this alpha-amino group as a non-nucleophilic ammonium salt (R-NH3+), which cannot initiate the coupling reaction. This must be neutralized before coupling can occur.
Q2: How do I properly handle the HCl salt before coupling?
You must perform a neutralization step. The most efficient method is an in situ neutralization, where a non-nucleophilic base is added directly to the coupling reaction.[1][2][3][4] This converts the ammonium salt to a free amine at the moment of coupling. Simply adding extra base during the standard coupling protocol is crucial. A separate pre-neutralization wash step is generally less efficient.
This points to incomplete coupling of the H-Lys(Fmoc)-OtBu.HCl. Beyond the critical neutralization issue (Q1), this can be caused by:
Poor Solubility: Amino acid salts can have limited solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).[][6] If the reagent does not fully dissolve, its effective concentration is too low for an efficient reaction.
Insufficient Activation: The choice and amount of coupling reagent may not be optimal for this specific derivative.
Steric Hindrance: While not extreme, the combination of the Fmoc and OtBu groups can present some steric challenges that require optimized coupling conditions.[7]
Q4: Can I use H-Lys(Fmoc)-OtBu.HCl to add a lysine residue in the middle of my peptide sequence?
This is strongly discouraged and is a likely source of major side products and yield loss. The Fmoc protecting group on the lysine side-chain is removed under the same conditions (typically 20% piperidine in DMF) used to deprotect the N-alpha-Fmoc group of the growing peptide chain.[8] If this residue is incorporated early in the synthesis, its side-chain amine will be deprotected with every subsequent cycle, leading to unwanted chain branching and a complex mixture of impurities. This derivative is specifically designed for introducing lysine at the C-terminus of a peptide.
Part 2: In-Depth Troubleshooting Guides
Guide 1: The Critical Neutralization Step
The failure to neutralize the HCl salt is the single most common point of failure. The protonated amine is electrostatically repelled from the resin and is chemically unable to act as a nucleophile.
Causality: Standard coupling protocols assume the incoming amino acid has a free carboxyl group and a protected, neutral amine. H-Lys(Fmoc)-OtBu.HCl violates this by having a protonated alpha-amine. Therefore, the base added during activation (e.g., DIPEA or NMM) is consumed by this salt before it can facilitate the coupling reaction.
Solution: In Situ Neutralization Protocol
The recommended approach is to add a sufficient excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) directly to the coupling mixture.
Amino Acid Type
Equivalents of DIPEA Required
Rationale
Standard Fmoc-AA-OH
2 eq.
1 eq. to neutralize the Fmoc-AA-OH carboxylic acid and 1 eq. to facilitate the coupling reaction.
H-Lys(Fmoc)-OtBu.HCl
3 eq.
1 eq. to neutralize the HCl salt, plus the standard 2 eq. required for the coupling reaction itself.
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes. If starting a new synthesis, perform the initial Fmoc deprotection and wash thoroughly with DMF (5-7 times) to remove all piperidine.
Amino Acid Activation:
In a separate vial, dissolve H-Lys(Fmoc)-OtBu.HCl (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (2.9-4.9 equivalents) in DMF.
Add DIPEA (3 equivalents for every 1 equivalent of the amino acid salt).
Allow this mixture to pre-activate for 1-5 minutes.
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
Reaction: Agitate the mixture at room temperature for 1-2 hours.
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and proceed to a "double coupling" by repeating steps 2-4 with a fresh batch of reagents.[9][10]
Caption: Troubleshooting workflow for low coupling efficiency.
Guide 2: Addressing Solubility Challenges
Poor solubility prevents the amino acid from being available for the reaction, leading to drastically reduced yields.[6]
Causality: The zwitterionic and salt-like nature of H-Lys(Fmoc)-OtBu.HCl can lead to poor solubility in pure DMF. Intermolecular hydrogen bonding and aggregation can further reduce the effective concentration.[11]
Solutions:
Solvent Selection: If solubility in DMF is poor, consider using N-Methyl-2-pyrrolidone (NMP), which has a higher solvating power for protected amino acids.[] A mixture of DMF with up to 25% Dimethyl sulfoxide (DMSO) can also be effective but be aware that DMSO is harder to wash away.
Sonication: Briefly sonicating the solution can help break up aggregates and facilitate dissolution.
Concentration: Increasing the concentration of the reagents can often drive the reaction to completion, but only if the components are fully dissolved.[9][12] It is better to have a smaller volume of a fully dissolved, concentrated solution than a larger volume with suspended solids.
Guide 3: Optimizing Coupling and Deprotection
Even with proper neutralization and solubility, difficult couplings may require more potent reagents or longer reaction times.
Causality: The efficiency of the coupling reaction is a balance between the reactivity of the activated amino acid and any steric hindrance present. If the reaction is slow, side reactions or aggregation of the growing peptide chain can begin to compete, reducing yield.[7]
Coupling Reagent
Class
Relative Reactivity
Key Advantages
HBTU/HCTU
Uronium Salt
Very High
Cost-effective and highly efficient for most couplings.[13]
HATU
Uronium Salt
Very High
Generally considered the most effective for sterically hindered or difficult couplings; low racemization.[13][14]
DIC/Oxyma
Carbodiimide/Additive
Moderate
Minimizes racemization, especially for sensitive residues; byproducts are soluble.[15]
Recommendations:
First-Line Choice: For a challenging derivative like this, HATU is the recommended first choice due to its high reactivity.
Double Coupling: As mentioned, if the first coupling is incomplete, a second coupling is a reliable strategy to push the reaction to completion.[9]
OtBu Group Deprotection: The C-terminal tert-butyl (OtBu) ester is stable to the basic conditions of Fmoc deprotection. It is cleaved during the final step of the synthesis using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[16][17]
Caption: Workflow of in situ neutralization, activation, and coupling.
References
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3-4), 180–193.
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. Available at: [Link]
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
Scite.ai. (n.d.). In situ neutralization in Boc‐chemistry solid phase peptide synthesis. Scite.ai. Available at: [Link]
SciSpace. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace. Available at: [Link]
Pattison, T. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Available at: [Link]
Alewood, P. F., et al. (2017). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. James Cook University Research Online. Available at: [Link]
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(5), 553. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. LinkedIn. Available at: [Link]
Ananda, K., & Gundu, R. B. V. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters. Indian Journal of Chemistry - Section B, 40(11), 1074-1077.
Li, W., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed. Available at: [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]
Reja, R., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry, 33(10), 1839-1844. Available at: [Link]
Schnölzer, M., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Science, 256(5054), 221-225.
Resolving solubility issues with H-Lys(Fmoc)-OtBu.HCl in DMF and NMP
Welcome to the technical support guide for H-Lys(Fmoc)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for H-Lys(Fmoc)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered when using this reagent in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Q1: Why is my H-Lys(Fmoc)-OtBu.HCl not dissolving completely in DMF or NMP, resulting in a cloudy or hazy solution?
This is a frequently observed issue stemming from several key factors related to the reagent's chemical nature and the solvent environment.
The Hydrochloride Salt Form: The primary reason for incomplete dissolution is the presence of the hydrochloride (HCl) salt on the alpha-amino group. This salt form renders the molecule highly polar. While DMF and NMP are polar aprotic solvents, the ionic character of the HCl salt can disrupt optimal solvation, leading to the formation of fine suspensions or cloudiness. The molecule is essentially caught between its polar, ionic head and its large, nonpolar Fmoc and OtBu protecting groups.
Solvent Quality: The purity and age of your solvent are critical. DMF, in particular, is known to degrade over time, especially when exposed to moisture or light, breaking down into dimethylamine and formic acid.[1] The presence of dimethylamine, a basic impurity, can begin to slowly cleave the Fmoc group, while other impurities can alter the solvent's polarity and solvating capacity.[1]
Concentration: Attempting to prepare solutions at concentrations that exceed the solubility limit of the salt form is a common cause of failure. Standard coupling protocols often call for concentrations around 0.3-0.5 M, which can be challenging for this specific reagent in its salt form.
Ambient Temperature: Dissolution is an endothermic process, and ambient laboratory temperatures may not provide sufficient energy to break the crystal lattice of the solid and allow for complete solvation.
Q2: What are the immediate first steps to try when encountering a solubility issue?
Before making chemical modifications, simple physical methods can often resolve minor to moderate solubility problems.
Mechanical Agitation: Vigorous vortexing or stirring can help break up small aggregates and increase the surface area of the solute exposed to the solvent.
Sonication: Using an ultrasonic bath is a highly effective first step.[2] The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, significantly enhancing the rate and extent of dissolution. It is a standard technique for dissolving stubborn Fmoc-amino acids.[3][4]
Add the weighed H-Lys(Fmoc)-OtBu.HCl to the required volume of high-purity DMF or NMP in a suitable vessel.
Vortex the mixture for 30-60 seconds.
Place the vessel in an ultrasonic bath and sonicate for 5-15 minutes.
Visually inspect the solution. If it is still hazy, repeat sonication for another 10-15 minutes.
Q3: Sonication helped, but the solution is still not perfectly clear. What is the next logical step?
If physical methods are insufficient, the most reliable chemical intervention is to neutralize the HCl salt in-situ. This converts the amino acid hydrochloride into its free amine form, which is significantly more soluble in DMF and NMP.
The key is to use a sterically hindered, non-nucleophilic base that will not cause premature deprotection of the Fmoc group. The industry standard for this purpose is N,N-Diisopropylethylamine (DIPEA or Hünig's base) .
Scientific Rationale: The addition of one molar equivalent of DIPEA selectively deprotonates the ammonium chloride of the amino acid. This reaction yields the free amine of H-Lys(Fmoc)-OtBu, which is more compatible with the organic solvent, and the soluble salt, DIPEA·HCl.[5]
Diagram 1: Troubleshooting Workflow for H-Lys(Fmoc)-OtBu.HCl Solubility
Caption: A step-by-step decision-making workflow for resolving solubility issues.
Experimental Protocol 2: In-Situ Neutralization with DIPEA
Prepare the suspension of H-Lys(Fmoc)-OtBu.HCl in DMF or NMP as described previously.
Calculate the molar quantity of H-Lys(Fmoc)-OtBu.HCl used.
Add 1.0 molar equivalent of high-purity DIPEA to the suspension. It is crucial not to add a large excess, as this can interfere with the subsequent coupling activation step.
Gently swirl or vortex the mixture. The solution should rapidly become clear and transparent.
The resulting solution contains the free amine of the amino acid and is now ready for the activation step (e.g., with HBTU, HATU, etc.) in your standard Solid-Phase Peptide Synthesis (SPPS) coupling protocol.
Diagram 2: Chemical Mechanism of In-Situ Neutralization
Technical Support Center: Optimizing Cleavage for H-Lys(Fmoc)-OtBu.HCl Peptides
Welcome to the Technical Support Center. Working with orthogonally protected building blocks like H-Lys(Fmoc)-OtBu.HCl requires precise control over your cleavage conditions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Working with orthogonally protected building blocks like H-Lys(Fmoc)-OtBu.HCl requires precise control over your cleavage conditions. This lysine derivative features a base-labile epsilon-Fmoc group and an acid-labile C-terminal tert-butyl (OtBu) ester. The primary challenge researchers face is selectively cleaving the OtBu ester to free the C-terminus without prematurely removing the Fmoc group, or conversely, achieving clean sequential global deprotection.
Below is our comprehensive troubleshooting guide, mechanistic data, and self-validating protocols designed by our Senior Application Scientists.
Part 1: Troubleshooting Guides & FAQs
Q1: I am using a standard TFA cleavage cocktail to remove the OtBu group, but I am observing partial loss of the Fmoc group on my Lysine side chain. Why is this happening?Analysis & Causality: The Fmoc protecting group is inherently acid-stable and is mechanistically designed to withstand high concentrations of Trifluoroacetic Acid (TFA)[1]. If you are observing Fmoc loss during acidic cleavage, the root cause is almost always nucleophilic or basic contamination rather than the TFA itself.
DMF Carryover: Dimethylformamide (DMF) is a weak base. If your peptide-resin (or solution) is not exhaustively washed with Dichloromethane (DCM) prior to adding the cleavage cocktail, residual DMF can create localized basic microenvironments that catalyze Fmoc
β
-elimination during the cleavage step[2].
Nucleophilic Scavengers: Scavengers are essential to trap
t
-butyl carbocations generated during OtBu cleavage[3]. However, highly nucleophilic thiols like Ethanedithiol (EDT) can slowly attack the Fmoc group during prolonged cleavage times or during the ether precipitation step when the cocktail becomes highly concentrated.
Q2: Which cleavage cocktail should I use to selectively remove the OtBu ester while retaining the Fmoc group?Analysis & Causality: To preserve the Fmoc group, you must avoid strong nucleophiles and bases. The optimal cocktail is Reagent B (TFA/TIS/H₂O). Triisopropylsilane (TIS) is a bulky, non-nucleophilic hydride donor that effectively quenches
t
-butyl carbocations generated from the OtBu ester without attacking the Fmoc moiety[4]. Avoid Reagent K unless your peptide contains multiple oxidation-prone residues (like Met or Cys).
Q3: How do I perform a global deprotection to yield a fully deprotected peptide (H-Lys-OH)?Analysis & Causality: Global deprotection of an Fmoc/tBu system must be done sequentially. You cannot remove both simultaneously in a single cocktail. You must remove the Fmoc group first under basic conditions (Piperidine), followed by OtBu cleavage under acidic conditions (TFA). Reversing this order is highly discouraged: removing the OtBu group first generates a free carboxylic acid, which drastically increases the peptide's solubility in aqueous/basic workups, making the subsequent Fmoc removal highly inefficient and prone to product loss.
Part 2: Quantitative Data & Cocktail Comparison
Selecting the right scavenger profile is the most critical variable in optimizing your cleavage yield.
Cleavage Cocktail
Composition (v/v)
OtBu Cleavage Kinetics
Fmoc Retention
Scavenger Profile & Best Use Case
Reagent B
TFA / TIS / H₂O (95:2.5:2.5)
Fast (< 2 hours)
Excellent
Non-nucleophilic (TIS). Ideal for selective OtBu cleavage while preserving Fmoc.
Causality Focus: We must eliminate all basic carryover before introducing TFA to prevent base-catalyzed Fmoc loss during the solvent transition.
Pre-Cleavage Washing: Wash the peptide-resin exhaustively with DCM (5 × 10 mL per gram of resin) for 1 minute each.
Self-Validation Step: Test the final DCM wash with pH paper; it must be completely neutral. Residual DMF will inhibit TFA acidolysis and promote Fmoc loss[2].
Cocktail Preparation: In a fume hood, prepare fresh Reagent B: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
Causality: TIS acts as a bulky hydride donor to quench
t
-butyl carbocations without acting as a nucleophile against the Fmoc group[4].
Cleavage Reaction: Add 10 mL of the cleavage cocktail per 0.1 mmol of peptide. Agitate gently at room temperature for exactly 2 hours.
Filtration and Concentration: Filter the resin and collect the TFA filtrate. Concentrate the filtrate under a gentle stream of nitrogen to approximately 20% of its original volume. Do not use high-heat rotary evaporation.
Precipitation: Add the concentrated solution dropwise into a 10-fold volume of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes, decant the supernatant, and wash the peptide pellet twice more with cold ether. Dry under vacuum.
Protocol B: Sequential Global Deprotection
Causality Focus: Fmoc must be removed before OtBu to maintain favorable solubility profiles during the basic workup.
Fmoc Removal: Treat the peptide-resin with 20% Piperidine in DMF (10 mL per 0.1 mmol) for 5 minutes. Drain and repeat for an additional 15 minutes.
Washing: Wash the resin with DMF (5 × 10 mL) to remove dibenzofulvene byproducts, followed by DCM (5 × 10 mL) to remove all traces of DMF.
Self-Validation Step: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful generation of the free primary amine.
OtBu Cleavage: Apply the TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours at room temperature to cleave the OtBu ester and detach the peptide from the resin[4].
Isolation: Filter, concentrate under nitrogen, and precipitate in ice-cold diethyl ether as described in Protocol A.
Part 4: Logical Relationships & Workflow Visualization
Orthogonal deprotection pathways for H-Lys(Fmoc)-OtBu containing peptides.
References
Introduction to Cleavage Techniques
Source: Thermo Fisher Scientific
URL
Fmoc Resin Cleavage and Deprotection
Source: Sigma-Aldrich
URL
Minimizing side reactions during H-Lys(Fmoc)-OtBu.HCl activation
A Guide to Minimizing Side Reactions During Peptide Coupling Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Side Reactions During Peptide Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of peptide coupling, specifically when utilizing H-Lys(Fmoc)-OtBu.HCl. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter and the rationale behind our recommended solutions.
Introduction: Understanding the Role of H-Lys(Fmoc)-OtBu.HCl
H-Lys(Fmoc)-OtBu.HCl is a lysine derivative where the alpha-amino (α-NH₂) group is free (as a hydrochloride salt), the side-chain epsilon-amino (ε-NH₂) group is protected by a base-labile Fmoc group, and the carboxy-terminus is protected by an acid-labile tert-butyl (OtBu) ester.
In a typical peptide synthesis workflow, this molecule acts as the nucleophile . Its free α-NH₂ group attacks the "activated" carboxyl group of another amino acid or peptide fragment to form a new peptide bond. The term "activation" in your query, therefore, refers to the activation of the coupling partner, not H-Lys(Fmoc)-OtBu.HCl itself, as its carboxyl group is protected.
This guide will address the critical side reactions that can occur during this crucial coupling step, providing you with the expertise to anticipate, troubleshoot, and prevent them.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before using H-Lys(Fmoc)-OtBu.HCl in a coupling reaction?
A: The single most critical step is the complete neutralization of the hydrochloride salt. The α-amino group must be in its free base form (R-NH₂) to be nucleophilic. The protonated form (R-NH₃⁺), which exists as the HCl salt, is not nucleophilic and will not react. Incomplete neutralization is a primary cause of failed or low-yield couplings.
Q2: Which side reaction is the most common concern when choosing a base for the coupling step?
A: Premature cleavage of the side-chain Fmoc protecting group. The bases used to neutralize the HCl salt and facilitate the coupling reaction (e.g., DIPEA) are also capable of cleaving the Fmoc group, albeit more slowly than piperidine.[1] This exposes the ε-NH₂ group, which can then react with the activated coupling partner, leading to the formation of branched, undesired peptide impurities.
Q3: My coupling reaction is sluggish or incomplete. What are the likely causes?
A: Beyond incomplete neutralization, several factors can be at play:
Poor Solubility: The fully protected amino acid may have limited solubility in standard solvents like DMF.
Steric Hindrance: The incoming activated amino acid may be sterically bulky, slowing the reaction kinetics.[2]
Insufficient Activation: The coupling reagent used to activate the partner carboxyl group may not be potent enough for the specific sequence.
Q4: Can lactam formation occur with this derivative?
A: Intramolecular lactam formation is a potential side reaction for lysine derivatives, but it is highly unlikely with H-Lys(Fmoc)-OtBu.HCl under standard conditions. This side reaction would require the C-terminal OtBu group to be cleaved and the resulting free carboxylic acid to become activated, allowing the α-NH₂ to attack it. This sequence of events is not typical during a standard coupling step but highlights the importance of using an orthogonal protection strategy.[3][4]
Troubleshooting Guide: From Problem to Prevention
This section provides an in-depth analysis of common issues, their underlying chemical mechanisms, and robust strategies to ensure the success of your synthesis.
Problem 1: Incomplete Coupling & Low Yields
The most frequent challenge is a coupling reaction that fails to proceed to completion, resulting in the presence of unreacted starting material or, in solid-phase peptide synthesis (SPPS), deletion sequences.
Root Causes & Mechanistic Explanation
Insufficient Neutralization: As mentioned, the α-amino group is "caged" as an ammonium salt. A stoichiometric amount of base is required to liberate the free amine, which is the active nucleophile.
Poor Reagent Solubility: H-Lys(Fmoc)-OtBu.HCl or its coupling partner may not be fully dissolved in the reaction solvent, effectively lowering their concentration and slowing the reaction rate. While DMF is a common solvent, some protected amino acids struggle to dissolve.[5][6]
Sub-optimal Coupling Reagent: Not all coupling reagents are created equal. Carbodiimides like DIC require additives like HOBt or HOAt to form the active ester and suppress racemization.[7] For sterically hindered couplings, more potent uronium or phosphonium salt reagents like HATU or PyBOP are often necessary.[8]
Solutions & Protocols
Ensure Complete Neutralization: Before adding the activated amino acid, ensure the H-Lys(Fmoc)-OtBu.HCl is fully neutralized. In solution-phase synthesis, this involves adding at least one equivalent of a non-nucleophilic base. In SPPS, the neutralization step is often combined with the coupling.
Optimize Solvent System: If solubility is an issue in DMF, consider using N-Methyl-2-pyrrolidone (NMP) or adding a co-solvent like Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO).[8][9]
Select the Right Coupling Reagent: For challenging couplings, employ a high-efficiency reagent.
Coupling Reagent
Class
Key Features & Recommendations
HATU
Aminium/Uronium Salt
Highly reactive, rapid kinetics, low racemization. Excellent for hindered couplings. Requires 2 equivalents of base.
HBTU / HCTU
Aminium/Uronium Salt
Very efficient and widely used. HCTU is often slightly more reactive.[10] Can cause guanidinylation of the amine if activation is slow.
DIC / HOBt
Carbodiimide / Additive
Cost-effective and reliable for standard couplings. Slower than HATU. HOBt is essential to form the active ester and suppress racemization.[7]
PyBOP
Phosphonium Salt
High reactivity similar to HBTU. Does not cause guanidinylation side reactions, making it "cleaner".
Workflow: Optimized Coupling Protocol (SPPS)
This protocol outlines the key decision points for a successful coupling.
Fig 1. Optimized workflow for coupling H-Lys(Fmoc)-OtBu.HCl.
Problem 2: Premature Deprotection of Side-Chain Fmoc Group
This insidious side reaction leads to the formation of branched peptides that can be difficult to separate from the desired product.
Root Cause & Mechanistic Explanation
The Fmoc group is cleaved via a β-elimination mechanism initiated by a base. While piperidine is used for intentional, rapid cleavage, the tertiary amine bases used during coupling (like DIPEA or NMM) can also initiate this process, albeit at a much slower rate. If the coupling reaction is slow and requires extended time or elevated temperatures, the cumulative exposure to the base can lead to significant Fmoc loss from the lysine side chain. The newly freed ε-NH₂ group can then compete with the α-NH₂ for the activated amino acid.
Fig 2. Competing reaction pathways due to premature side-chain deprotection.
Prevention Strategies
The key is to minimize the "base contact time" and use a base that is sterically hindered and less likely to initiate cleavage.
Choice of Base: While DIPEA is common, for sensitive sequences, a more sterically hindered or weaker base can be beneficial.
Base
pKa (Conjugate Acid)
Key Features & Recommendations
DIPEA
~10.7
Strong, non-nucleophilic, sterically hindered. The standard choice, but can cause issues with long reaction times.
NMM
~7.4
Weaker base than DIPEA, may reduce risk of side reactions but can be less effective for neutralization.
2,4,6-Collidine
~7.4
Sterically hindered and a weak base. Recommended in cases with a high risk of racemization or base-catalyzed side reactions.[10]
Minimize Reaction Time: Use a more potent coupling reagent (like HATU) to drive the reaction to completion faster, thereby reducing the time the Fmoc group is exposed to the base.[10]
Avoid Elevated Temperatures: Heat increases the rate of both the desired coupling and the undesired deprotection. Perform couplings at room temperature unless absolutely necessary.
References
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link][3]
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link][7]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][9]
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link][4]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Referenced in[1])
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Muzart, J. (2021). N,N-Dimethylformamide: Much More than a Solvent. Molecules, 26(21), 6374. Retrieved from [Link][11]
Technical Support Center: Overcoming Steric Hindrance with H-Lys(Fmoc)-OtBu·HCl in SPPS
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered couplings in Solid-Phase Peptide Synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered couplings in Solid-Phase Peptide Synthesis (SPPS).
Unlike standard SPPS where an activated Fmoc-amino acid is coupled to a resin-bound amine, utilizing H-Lys(Fmoc)-OtBu·HCl typically involves coupling its free
α
-amine to a resin-bound carboxylate (e.g., for side-chain branching or reverse peptide synthesis). This specific orientation introduces profound steric and kinetic barriers[1]. Below, we provide field-proven insights, mechanistic explanations, and self-validating protocols to overcome these challenges.
Part 1: Troubleshooting Guide & FAQs
Q1: What exactly causes the severe steric hindrance when coupling H-Lys(Fmoc)-OtBu·HCl?A1: The steric bulk originates from three synergistic factors. First, the nucleophilic
α
-amine is immediately adjacent to the bulky tert-butyl (OtBu) ester, which physically shields the nitrogen atom. Second, the Fmoc-protected
ε
-amine adds significant hydrodynamic volume, reducing the molecule's diffusion rate into the porous resin matrix[2]. Third, when coupling to a resin-bound side-chain carboxylate (e.g., Asp or Glu), the carboxylate itself is often buried within the secondary structure of the growing peptide chain, physically blocking the approach of the coupling reagents[1].
Q2: Why is my coupling failing even when using standard HBTU/DIPEA activation?A2: HBTU forms an OBt active ester, which has lower reactivity compared to newer reagents and struggles against severe steric bulk. Furthermore, DIPEA is a highly sterically hindered base. When trying to deprotonate the HCl salt of a sterically shielded
α
-amine, DIPEA's bulk prevents efficient neutralization. Switching to a less hindered base like N-methylmorpholine (NMM) and a more reactive coupling reagent like HATU is scientifically proven to overcome this barrier[2].
Q3: How should I properly handle the HCl salt form of this building block?A3: Do not rely on in situ neutralization within the resin slurry. Pre-neutralize the H-Lys(Fmoc)-OtBu·HCl in a separate vial. Dissolve the building block in DMF, add 1.2 to 1.5 equivalents of NMM, and vortex before adding it to the pre-activated resin. This ensures the
α
-amine is fully free and nucleophilic before it encounters the active ester, preventing base-catalyzed degradation of the active ester[1].
Q4: Can elevated temperature or microwave assistance help?A4: Yes. Microwave-assisted SPPS (MW-SPPS) at 75°C is highly effective. The thermal energy increases molecular mobility, disrupts intermolecular hydrogen bonds (reducing
β
-sheet aggregation) within the resin, and provides the kinetic energy required to overcome the steric barrier of the OtBu group[2].
Q5: How do I monitor the coupling efficiency? The Kaiser test isn't working.A5: The Kaiser (ninhydrin) test detects primary amines. Since you are coupling the amine onto a resin-bound carboxylate, there are no free amines on the resin before or after the reaction (the incoming Lysine is protected by Fmoc). You must use a micro-cleavage assay. Withdraw a few milligrams of resin, cleave with a TFA cocktail, and analyze via LC-MS to quantify the ratio of uncoupled precursor to the desired coupled product[3].
Part 2: Data Presentation & Optimization Parameters
The following table summarizes the critical parameter shifts required to move from a standard SPPS coupling to an optimized hindered coupling.
Parameter
Standard SPPS Condition
Optimized Condition for H-Lys(Fmoc)-OtBu·HCl
Mechanistic Rationale
Base / Neutralization
DIPEA (in situ)
NMM (Pre-neutralized)
DIPEA is too bulky to efficiently deprotonate the sterically shielded
α
-amine. NMM provides superior access[1].
Coupling Reagent
HBTU / HOBt
HATU / HOAt or COMU
HATU forms a highly reactive OAt ester; the neighboring nitrogen accelerates aminolysis via base catalysis[2].
Solvent System
100% DMF
DMF/NMP (1:1) with 1% Triton X-100
Disrupts hydrophobic aggregation and
β
-sheet formation within the resin matrix, improving reagent diffusion.
Temperature
Room Temperature (25°C)
Microwave (75°C) or 50°C Conventional
Thermal energy overcomes the high activation energy barrier imposed by the bulky OtBu and Fmoc groups[2].
Part 3: Experimental Protocol
Optimized Coupling of H-Lys(Fmoc)-OtBu·HCl to a Resin-Bound Carboxylate
Self-Validating Note: This protocol utilizes pre-neutralization and LC-MS micro-cleavage to ensure trustworthiness and prevent false positives.
Step 1: Resin Preparation & Swelling
Transfer the resin containing the free carboxylate to the reaction vessel.
Swell the resin in a mixture of DMF/NMP (1:1) for 30–45 minutes.
Causality: Adequate swelling is essential for process performance, maximizing pore expansion to accommodate the bulky incoming lysine derivative[4].
Step 2: Pre-neutralization of the Building Block (Critical Step)
In a separate, clean vial, dissolve 3.0 equivalents of H-Lys(Fmoc)-OtBu·HCl in a minimum volume of DMF.
Add 3.5 equivalents of N-methylmorpholine (NMM).
Vortex vigorously for 2 minutes.
Causality: Pre-neutralizing the HCl salt ensures the
α
-amine is fully deprotonated and nucleophilic before it enters the sterically crowded resin environment[1].
Step 3: Carboxylate Activation
To the resin vessel, add 3.0 equivalents of HATU dissolved in DMF.
Add 6.0 equivalents of NMM.
Agitate for 3–5 minutes to form the active ester.
Causality: HATU generates an OAt active ester, which is highly reactive even in the presence of severe steric hindrance[2].
Step 4: Coupling Reaction
Transfer the pre-neutralized H-Lys(Fmoc)-OtBu solution to the activated resin.
Option A (Microwave): Heat to 75°C for 15 minutes under nitrogen bubbling.
Option B (Conventional): Agitate at room temperature for 4 hours, or up to overnight if the sequence is known to be a "difficult sequence"[2].
Step 5: Washing & Self-Validation
Drain the reaction vessel and wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min).
Validation: Withdraw ~2 mg of resin, treat with TFA/TIPS/H
2
O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. Confirm the mass shift corresponding to the addition of the Lys(Fmoc)-OtBu moiety. If steric hindrance completely prevents coupling on-resin, alternative strategies like Liquid Phase Peptide Synthesis (LPPS) or fragment condensation should be evaluated[3].
Part 4: Logical Workflow Visualization
Troubleshooting workflow for overcoming steric hindrance in H-Lys(Fmoc)-OtBu·HCl coupling.
References
National Institutes of Health (PMC). "Greening the synthesis of peptide therapeutics: an industrial perspective." Available at:[Link]
AmbioPharm. "Peptide Synthesis Strategies." Available at:[Link]
Ideal storage conditions to prevent degradation of H-Lys(Fmoc)-OtBu.HCl
A Guide to Optimal Storage, Handling, and Quality Control Welcome to the Technical Support Center for H-Lys(Fmoc)-OtBu.HCl. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Optimal Storage, Handling, and Quality Control
Welcome to the Technical Support Center for H-Lys(Fmoc)-OtBu.HCl. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining the integrity of this critical reagent. Improper storage is a frequent and preventable cause of variability in solid-phase peptide synthesis (SPPS). This resource will help you understand the "why" behind the protocols, ensuring the stability of your material and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid H-Lys(Fmoc)-OtBu.HCl?
For optimal long-term stability, solid H-Lys(Fmoc)-OtBu.HCl should be stored at 2-8°C [1][2]. The container must be tightly sealed and protected from light[1][3]. For extended periods, storage under an inert atmosphere, such as argon or nitrogen, is also recommended to displace moisture and oxygen[1].
The core principles for preserving the integrity of this reagent are mitigating exposure to three key environmental factors:
Temperature: Lower temperatures slow down potential degradation kinetics. While some suppliers may ship at ambient temperatures, long-term storage requires refrigeration[4][5].
Moisture: This is arguably the most critical factor. Fmoc-protected amino acids are susceptible to hydrolysis in the presence of water[3][6]. The hydrochloride salt form of this compound makes it hygroscopic, increasing its tendency to absorb atmospheric moisture.
Light: The Fmoc group has a known sensitivity to light, particularly UV wavelengths, which can lead to degradation[3]. Storing in an opaque or amber vial inside a dark location is a necessary precaution[3].
Q2: I received the product at room temperature. Is it compromised?
No, this is generally not a cause for concern. Most Fmoc-protected amino acids, including H-Lys(Fmoc)-OtBu.HCl, are stable enough for short-term exposure to ambient temperatures, such as during shipping[5][7]. However, upon receipt, the product should be promptly moved to the recommended 2-8°C conditions for long-term storage[1][2].
Q3: What is the correct procedure for handling the reagent when removing it from cold storage?
This is a critical step to prevent water contamination. Before opening the container, it must be removed from the refrigerator and allowed to equilibrate to room temperature[5]. This process can take 30-60 minutes, depending on the container size. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising its stability[5].
The following diagram illustrates the mandatory workflow for handling the reagent.
Technical Support Center: HPLC Purification of H-Lys(Fmoc)-OtBu.HCl Synthesized Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with complex peptide synthesis. Whether you are purifying the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with complex peptide synthesis.
Whether you are purifying the raw H-Lys(Fmoc)-OtBu.HCl building block or a branched synthetic peptide incorporating this moiety, you are dealing with a challenging chromatographic triad: extreme hydrophobicity (from the Fmoc and tBu groups), dual pH sensitivity (Fmoc is base-labile; tBu is acid-labile), and cationic tailing (from the N-terminal hydrochloride salt).
This guide bypasses generic advice to dissect the causality behind these purification failures and provides self-validating, field-proven protocols to ensure high-yield recovery.
Part 1: Troubleshooting Guide & FAQs
Q1: My H-Lys(Fmoc)-OtBu protected peptide is precipitating in the HPLC starting mobile phase (e.g., 5% ACN / 95% Water). How can I resolve this?Causality: The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups impart massive hydrophobic character to the peptide. This overpowers the solvation capacity of high-aqueous mobile phases, leading to instantaneous hydrophobic aggregation and on-column precipitation.
Solution: Do not dissolve the crude peptide in the starting mobile phase. Instead, dissolve it in a chaotropic or highly organic solvent like DMSO or DMF. Furthermore, adjust your HPLC gradient to start at a higher organic composition (e.g., 20–30% Mobile Phase B) to prevent the sample from crashing out upon injection.
Q2: I am observing a secondary peak eluting slightly earlier than my main product. Mass spectrometry shows a mass loss of 222 Da. What is happening?Causality: A loss of 222 Da corresponds to the premature cleavage of the Fmoc group. Fmoc is highly sensitive to basic conditions and undergoes base-catalyzed
β
-elimination. If your mobile phase lacks sufficient buffering, or if the sample was left in a slightly basic solution (pH > 7.5) prior to injection, the Fmoc group will degrade.
Solution: As demonstrated in standard protocols for Fmoc-protected peptide purification , you must strictly maintain an acidic mobile phase (pH ~2.0) by adding 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic lines. This thoroughly suppresses Fmoc degradation.
Q3: The chromatogram shows severe peak tailing, especially for the main peptide. Is the column degrading?Causality: The H-Lys(Fmoc)-OtBu.HCl moiety possesses a free
α
-amine (as an HCl salt). Free primary amines strongly interact with unendcapped, residual silanol groups (Si-O⁻) on the silica stationary phase via ion-exchange mechanisms, causing severe peak tailing.
Solution: Use a highly endcapped C8 column. The 0.1% TFA in the mobile phase acts as an ion-pairing agent; the trifluoroacetate counterion pairs with the positively charged
α
-amine, masking it from silanol interactions and sharpening the peak.
Q4: Why am I losing the tBu ester during the lyophilization of my purified HPLC fractions?Causality: While tBu esters are perfectly stable in the 0.1% TFA used during the HPLC run, concentrating the fractions during lyophilization can locally spike the TFA concentration as water and acetonitrile evaporate. This localized high acidity catalyzes the cleavage of the tBu group.
Solution: Flash-freeze the fractions immediately using liquid nitrogen and maintain a high vacuum during lyophilization to ensure sublimation rather than liquid-phase evaporation.
Part 2: Experimental Protocols
Protocol 1: Solubilization and Sample Preparation
This protocol ensures complete disruption of hydrophobic aggregates prior to injection.
Weighing: Weigh 10 mg of the crude H-Lys(Fmoc)-OtBu.HCl synthesized peptide into a glass vial.
Primary Solvation: Add 200 µL of neat Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Vortex for 60 seconds to disrupt intermolecular hydrogen bonding.
Dilution: Dilute to 1 mL using 50% Acetonitrile / 50% Water containing 0.1% TFA.
Self-Validating Step: Observe the solution closely. If the solution turns milky or cloudy upon dilution, the organic threshold has been crossed, indicating imminent precipitation. Add neat Acetonitrile dropwise until optical clarity is fully restored.
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble particulate matter.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Protocol 2: RP-HPLC Purification Strategy for Hydrophobic Peptides
Tailored for peptides retaining Fmoc/tBu protecting groups, minimizing retention factors (
k′
) to prevent irreversible column binding .
Column Selection: Install a C8 (Octyl) stationary phase (e.g., 250 x 10 mm, 5 µm, 300 Å pore size).
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade Water + 0.1% (v/v) TFA.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA.
Gradient Elution (Flow rate: 4.5 mL/min):
0–5 min: Isocratic hold at 20% B. (Rationale: Allows the DMSO/DMF injection plug to elute without precipitating the peptide).
5–35 min: Linear gradient from 20% B to 80% B.
35–40 min: Column wash at 95% B.
40–50 min: Re-equilibration at 20% B.
Detection & Validation: Monitor UV absorbance at 220 nm (peptide backbone) and 265 nm (Fmoc chromophore).
Self-Validating Step: A stable baseline at 265 nm confirms the Fmoc group is intact on the column. A sudden, sharp peak at the solvent front at 265 nm indicates premature Fmoc cleavage occurred in the sample vial prior to binding.
Part 3: Data Presentation
Table 1: Mobile Phase Additives and Impact on H-Lys(Fmoc)-OtBu Peptides
Additive
Concentration
Effect on Fmoc Stability
Effect on tBu Stability
Silanol Suppression
Trifluoroacetic Acid (TFA)
0.1% (v/v)
Excellent (Stable at pH ~2)
Good (Stable at low conc.)
Excellent (Ion-pairing)
Formic Acid (FA)
0.1% (v/v)
Excellent
Excellent
Moderate
Ammonium Acetate
10 mM (pH 6.5)
Moderate (Risk of slow loss)
Excellent
Poor
Ammonium Hydroxide
0.1% (v/v)
Critical Failure (Rapid loss)
Excellent
N/A
Table 2: Column Selection Matrix for Protected Peptides
Standard choice, but risks broad peaks for highly hydrophobic sequences.
C8 (Octyl)
300 Å
Moderate
Optimal. Balances retention and recovery for Fmoc-protected sequences.
C4 (Butyl)
300 Å
Low
Best for very large, fully protected hydrophobic peptide blocks.
Part 4: Logical Workflows & Visualizations
Diagnostic logic tree for resolving common chromatographic failures with Fmoc/tBu protected peptides.
Orthogonal utility of H-Lys(Fmoc)-OtBu, illustrating post-purification diverging cleavage pathways.
(Note: When orthogonal deprotection is eventually required post-purification, standard TFA/TIS/H2O cocktails can be employed to remove the tBu group while leaving the Fmoc intact .)
References
Title: Quick Access to High-Purity Peptide Drugs Bradykinin, Leuprolide Analogue, 2(PZ-128), and Rapastinel with Minimal Reagents
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases
Source: Molecules (MDPI)
URL: [Link]
Title: Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics
Source: bioRxiv
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting Low Coupling Efficiency of H-Lys(Fmoc)-OtBu.HCl with Bulky Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, specifically focusing on the low coupling ef...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, specifically focusing on the low coupling efficiency of H-Lys(Fmoc)-OtBu.HCl when paired with sterically hindered amino acids. This document provides in-depth troubleshooting strategies, detailed protocols, and evidence-based recommendations to optimize your solid-phase peptide synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency with H-Lys(Fmoc)-OtBu.HCl and bulky amino acids?
A1: The principal cause is steric hindrance. The bulky side chains of certain amino acids (e.g., Val, Ile, Thr, Aib) and the protecting groups on the lysine residue physically obstruct the N-terminal amine, making it difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond. This leads to slower reaction kinetics and incomplete couplings.[1][2][3]
Q2: My Kaiser test is positive (blue beads) after the coupling step. What does this mean and what is my immediate course of action?
A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4][5][6] Your immediate action should be to perform a "recoupling" or "double coupling" step to drive the reaction to completion. If the test remains positive after a second coupling, you should "cap" the unreacted amines to prevent the formation of deletion sequences in your final product.[5][7]
Q3: Can the choice of solvent impact the coupling efficiency?
A3: Absolutely. The solvent's ability to swell the resin and solubilize the peptide chain is critical for successful synthesis.[8][9] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation and improve reagent access to the reaction site.[1][8] For particularly difficult sequences, solvent mixtures may also be beneficial.[1][10]
Q4: Are there specific coupling reagents that are better suited for these difficult couplings?
A4: Yes. Standard carbodiimide reagents like DIC alone are often insufficient for sterically demanding couplings.[3] More potent in-situ activating reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective because they form highly reactive esters that can overcome the steric barrier.[1][2][11]
In-Depth Troubleshooting Guide
Low coupling efficiency is a common yet solvable issue in SPPS. The following guide provides a systematic approach to diagnosing and resolving these challenges.
Problem Diagnosis: The Positive Kaiser Test
The Kaiser test is your primary diagnostic tool for assessing coupling completion.[4][12]
Intense Blue Beads & Solution: Indicates a significant failure in the coupling reaction.
Light Blue Solution, Dark Blue Beads: The coupling is incomplete and requires intervention.[6][12]
Yellow/Colorless Beads: The coupling is complete. No further action is needed for this step.[5]
It is important to note that the Kaiser test is unreliable for secondary amines like proline.[4][6] In such cases, an Isatin or Chloranil test should be used.[4][13]
Troubleshooting Workflow
When faced with a positive Kaiser test, follow this decision-making process to systematically address the incomplete coupling.
A Tale of Two Lysines: Strategic Selection of Protected Derivatives for Advanced Peptide Synthesis
A Senior Application Scientist's Guide to H-Lys(Fmoc)-OtBu.HCl vs. Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis For researchers, scientists, and professionals in drug development, the precise construction of peptide...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to H-Lys(Fmoc)-OtBu.HCl vs. Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise construction of peptides is paramount. The choice of protected amino acid building blocks is a critical decision that dictates the strategy and outcome of the synthesis. This guide provides an in-depth comparison of two lysine derivatives, the conventional Fmoc-Lys(Boc)-OH and the specialized H-Lys(Fmoc)-OtBu.HCl, moving beyond a simple performance comparison to illuminate their distinct and strategic roles in peptide synthesis.
At a Glance: Structural and Strategic Differences
The fundamental difference between these two molecules lies in their orthogonal protection schemes, which in turn defines their application.
Feature
Fmoc-Lys(Boc)-OH
H-Lys(Fmoc)-OtBu.HCl
α-Amino Group
Protected (Fmoc)
Free (as HCl salt)
ε-Amino Group (Side Chain)
Protected (Boc)
Protected (Fmoc)
α-Carboxyl Group
Free (-OH)
Protected (OtBu)
Primary Application
Standard linear solid-phase peptide synthesis (SPPS)
Synthesis of branched peptides, side-chain modifications, fragment condensation
Fmoc-Lys(Boc)-OH is the workhorse for routine, linear peptide synthesis using the Fmoc/tBu strategy.[1][2] The base-labile Fmoc group on the α-amine allows for sequential N-terminal deprotection and chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage from the resin.[3][4]
H-Lys(Fmoc)-OtBu.HCl , in contrast, is a specialized building block. With its free α-amino group, it can be coupled to an activated carboxyl group. The key feature is the Fmoc-protected side chain, which can be selectively deprotected on-resin to allow for the synthesis of branched peptides or the attachment of other molecules like fluorophores or fatty acids.[5][6] The acid-labile tert-butyl (OtBu) ester protects the C-terminus, making it suitable for solution-phase synthesis or for creating protected peptide fragments.[7]
The Core of the Matter: Orthogonal Protection Strategies
The concept of "orthogonality" in protecting groups is central to complex peptide synthesis.[8][9] Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. This allows for selective deprotection at specific sites within a peptide, enabling modifications beyond a simple linear sequence.
The protecting groups discussed here fall into two main categories based on their cleavage conditions:
Base-Labile: The Fmoc group is removed by a weak base, typically a solution of 20% piperidine in DMF.[10][11][12]
Acid-Labile: The Boc and OtBu groups are removed by strong acids, such as trifluoroacetic acid (TFA).[13][14]
Caption: Workflow for linear peptide synthesis using Fmoc-Lys(Boc)-OH.
Performance in Practice: A Comparative Analysis
Standard Linear Synthesis: The Domain of Fmoc-Lys(Boc)-OH
For the straightforward assembly of a linear peptide sequence, Fmoc-Lys(Boc)-OH is the undisputed standard.
Coupling Efficiency: It is compatible with all standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) and generally exhibits high coupling efficiency.[15]
Side Reaction Prevention: The Boc group provides robust protection for the ε-amino group of the lysine side chain, preventing the formation of branched byproducts during chain elongation.[4][16]
Deprotection: The Fmoc and Boc groups are deprotected under well-established and orthogonal conditions, ensuring the integrity of the target peptide.[2][13]
Advanced Architectures: The Niche of H-Lys(Fmoc)-OtBu.HCl and its Analogs
When the goal is to create more complex structures, such as branched peptides for epitope mapping or vaccine development, a lysine derivative with an orthogonally protected side chain is required. While H-Lys(Fmoc)-OtBu.HCl is suited for solution-phase fragment condensation, in solid-phase synthesis, Fmoc-Lys(Fmoc)-OH or other derivatives like Fmoc-Lys(ivDde)-OH are more commonly employed to create a branch point.[5][6]
The general strategy is as follows:
Incorporate Fmoc-Lys(Fmoc)-OH into the growing peptide chain.
Deprotect the α-amino Fmoc group with piperidine and continue elongating the main peptide backbone.
Once the main chain is complete, the ε-amino Fmoc group on the lysine side chain can be selectively removed with piperidine.
A second peptide chain can then be synthesized on the now-free side-chain amine.
Caption: Workflow for branched peptide synthesis.
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-Lys(Boc)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for adding a Fmoc-Lys(Boc)-OH residue to a growing peptide chain on a solid support.
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (following a previous Fmoc deprotection step). Swell the resin in dimethylformamide (DMF).
Activation Solution: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and a base such as diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.
Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group from the newly added lysine.
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF. The resin is now ready for the next coupling cycle.
Protocol 2: On-Resin Side-Chain Modification using an Orthogonally Protected Lysine
This protocol describes the process of creating a branch or attaching a label to the lysine side chain.
Peptide Synthesis: Synthesize the main peptide chain, incorporating a lysine residue protected with a side-chain group orthogonal to Boc (e.g., Fmoc, ivDde, or Mtt).[5] For this example, we'll assume Fmoc-Lys(Fmoc)-OH was used.
Main Chain Completion: Ensure the N-terminus of the main chain is protected (e.g., with a Boc group or by acetylation) to prevent it from reacting in subsequent steps.
Selective Side-Chain Deprotection:
If using Fmoc on the side chain: Treat the resin with 20% piperidine in DMF to remove the side-chain Fmoc group.
If using ivDde: Treat the resin with 2-5% hydrazine in DMF.[6]
If using Mtt: Treat the resin with 1-2% TFA in dichloromethane (DCM).[5]
Washing: Wash the resin extensively with DMF and DCM to remove deprotection reagents.
Side-Chain Elongation/Modification:
For Branching: Begin standard Fmoc-SPPS cycles, coupling the first amino acid of the branch to the now-free lysine side-chain amine.
For Labeling: Couple a molecule of interest (e.g., a fluorescent dye like 5-FAM, a biotin derivative) using appropriate coupling chemistry.[17]
Final Cleavage: Once all synthesis and modifications are complete, treat the resin with a TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove all acid-labile protecting groups (like Boc and OtBu).
Conclusion: A Matter of Strategic Choice
The comparison between H-Lys(Fmoc)-OtBu.HCl and Fmoc-Lys(Boc)-OH is not a matter of which is superior, but rather which is the correct tool for the synthetic task at hand.
Fmoc-Lys(Boc)-OH is the cornerstone of routine, linear solid-phase peptide synthesis, offering reliability, high efficiency, and compatibility with the standard Fmoc/tBu methodology.[3][18]
H-Lys(Fmoc)-OtBu.HCl and its SPPS-compatible analogs like Fmoc-Lys(Fmoc)-OH are specialized reagents that empower the synthesis of complex, non-linear peptide architectures. They open the door to branched peptides, peptide conjugates, and other advanced structures that are crucial in modern drug discovery and biological research.[5]
Ultimately, a deep understanding of protecting group orthogonality and the strategic selection of building blocks are essential skills for any scientist aiming to push the boundaries of peptide chemistry.
References
Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Wu, Y., & Tzertzinis, G. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5834–5837. Retrieved from [Link]
Al-Dahmani, K., Al-Harthi, S., & Al-Kindi, A. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Retrieved from [Link]
Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. Retrieved from [Link]
Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
Sentjens, M. J. H., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 616-627. Retrieved from [Link]
CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]
Biotage. (2014). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Retrieved from [Link]
Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis. Retrieved from [Link]
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Various Authors. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(10), 2465. Retrieved from [Link]
Fields, G. B., et al. (2012). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. International Journal of Peptide Research and Therapeutics, 18(2), 143-150. Retrieved from [Link]
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
Various Inventors. (2020). Method for synthesizing polypeptide-derived compound. Google Patents.
Various Authors. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
Various Authors. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(10), 12222-12258. Retrieved from [Link]
Chem-Impex International. (n.d.). Fmoc-Lys(Boc)-Gly-OH. Retrieved from [Link]
Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. Retrieved from [Link]
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
Various Authors. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
Various Authors. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10123. Retrieved from [Link]
Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis and Characterization Protocols (pp. 17-29). Humana Press.
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
A Senior Application Scientist's Guide to HPLC Validation for H-Lys(Fmoc)-OtBu.HCl Purity Determination
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of raw materials is a cornerstone of success. The integrity of the final peptide therapeutic is...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of raw materials is a cornerstone of success. The integrity of the final peptide therapeutic is directly contingent on the quality of its constituent building blocks. Among these, H-Lys(Fmoc)-OtBu.HCl, a frequently utilized protected lysine derivative, demands rigorous purity assessment to prevent the introduction of process-related impurities that can lead to truncated or modified peptide sequences.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical purity of H-Lys(Fmoc)-OtBu.HCl. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, from column chemistry to the nuances of validation, empowering you to not only implement but also adapt these methods with confidence. Our focus is on establishing a robust, self-validating analytical system in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Central Role of Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for assessing the purity of Fmoc-protected amino acids.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target molecule from structurally similar impurities. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[4]
Potential Impurities in H-Lys(Fmoc)-OtBu.HCl
A robust HPLC method must be capable of resolving the main component from potential impurities arising during synthesis and storage. For Fmoc-amino acids, these commonly include:
Dipeptides (Fmoc-Lys-Lys-OH): Formed during the Fmoc protection step, leading to the insertion of an extra amino acid residue.[6]
Free Amino Acid (H-Lys-OtBu.HCl): Resulting from incomplete Fmoc protection or degradation.[6]
Deprotected Derivatives: Loss of the tert-butyl (OtBu) or Fmoc group.
Enantiomeric Impurities (D-isomer): The presence of the D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate.[6] While this guide focuses on chemical purity by RP-HPLC, a comprehensive analysis should also include chiral HPLC for enantiomeric purity assessment.[7]
Comparative Analysis of RP-HPLC Methods
The selection of an HPLC method often involves a trade-off between resolution and analysis time. Here, we compare two common approaches for H-Lys(Fmoc)-OtBu.HCl purity analysis: a high-resolution method ideal for comprehensive impurity profiling and a rapid screening method for higher throughput.
Method 1: High-Resolution Analysis
This method is designed to provide maximum separation of the main peak from all potential impurities, making it suitable for final quality control and method validation.
Rationale for Parameter Selection:
Column: A C18 column with a longer length (250 mm) and smaller particle size (e.g., 3.5 µm) provides a higher number of theoretical plates, leading to enhanced resolution.[8] The C18 stationary phase offers strong hydrophobic interactions with the Fmoc group, ensuring good retention and separation from more polar impurities.[2][4]
Mobile Phase: A gradient of acetonitrile in water with trifluoroacetic acid (TFA) is a standard mobile phase for peptide and amino acid analysis. TFA acts as an ion-pairing agent, sharpening peak shape and improving resolution. A shallow gradient ensures that closely eluting impurities are well-separated.[5]
Detection: The Fmoc group has a strong UV absorbance at approximately 265 nm, providing high sensitivity for detection.[6]
Method 2: Rapid Screening Analysis
This method prioritizes speed, making it suitable for in-process control or screening large numbers of samples where a comprehensive impurity profile is not the primary objective.
Rationale for Parameter Selection:
Column: A shorter C8 column (150 mm) is used. The C8 stationary phase is less retentive than C18, leading to shorter analysis times.[8][9] While resolution may be slightly compromised compared to the C18 column, it is often sufficient for routine purity checks.[1][8]
Mobile Phase: A steeper gradient is employed to elute the analyte more quickly, significantly reducing the run time.
Parameter
Method 1: High-Resolution Analysis
Method 2: Rapid Screening
Column
C18, 4.6 x 250 mm, 3.5 µm
C8, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
0.1% TFA in Acetonitrile
Gradient
30% to 70% B over 30 minutes
40% to 90% B over 15 minutes
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
UV at 265 nm
UV at 265 nm
Column Temperature
30 °C
35 °C
Method Validation: A Trust-Building Exercise
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] For a purity method, this means proving that it can accurately and reliably quantify the main component and its impurities. The following validation parameters, as stipulated by ICH Q2(R1), must be addressed.[1][2]
Caption: HPLC Method Validation Workflow.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity for a purity method, forced degradation studies are essential.[10][11] These studies involve subjecting the H-Lys(Fmoc)-OtBu.HCl to harsh conditions to intentionally generate degradation products.[12][13] The goal is to show that the main peak is well-resolved from any degradant peaks and that the peak purity can be confirmed, often using a photodiode array (PDA) detector.
Forced Degradation Protocol:
Sample Preparation: Prepare solutions of H-Lys(Fmoc)-OtBu.HCl at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 8 hours.[12]
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 8 hours.[12]
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.[14]
Photolytic Degradation: Expose the solution to UV and visible light as per ICH Q1B guidelines.[11]
Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by the proposed HPLC method with a PDA detector.
Acceptance Criteria: The method is specific if the H-Lys(Fmoc)-OtBu.HCl peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity angle is less than the peak purity threshold. A degradation of 5-20% is generally considered appropriate for validating the method.[13]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]
Protocol:
Prepare a stock solution of H-Lys(Fmoc)-OtBu.HCl reference standard.
Create a series of at least five concentrations ranging from, for example, 50% to 150% of the target analytical concentration.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.
Concentration Level
Concentration (µg/mL)
Peak Area (n=3)
50%
50
250,123
75%
75
374,987
100%
100
501,234
125%
125
625,432
150%
150
750,987
R²
0.9995
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14]
Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of H-Lys(Fmoc)-OtBu.HCl reference standard.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Concentration Level
Theoretical (µg/mL)
Measured (µg/mL)
Recovery (%)
80%
80
79.5
99.4
100%
100
101.2
101.2
120%
120
119.2
99.3
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day and inter-analyst): The precision within the same laboratory but on different days and with different analysts.
Protocol:
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the Relative Standard Deviation (RSD) for the results.
Acceptance Criteria: RSD should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
These are typically determined based on the signal-to-noise ratio (S/N) of the response, where LOD is approximately 3:1 and LOQ is approximately 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
Vary critical parameters one at a time, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic component)
Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and peak area.
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, demonstrating the method's reliability.
Caption: General Experimental Workflow.
Conclusion
Ensuring the purity of H-Lys(Fmoc)-OtBu.HCl is a critical prerequisite for the successful synthesis of high-quality peptides. A thoroughly validated HPLC method provides the necessary confidence in the quality of this essential raw material. By understanding the scientific principles behind method development and validation, researchers can establish a robust and reliable analytical system. The high-resolution RP-HPLC method detailed here, when subjected to the rigorous validation protocol outlined, provides a self-validating system for the purity determination of H-Lys(Fmoc)-OtBu.HCl, thereby safeguarding the integrity of downstream research and development activities.
References
BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Accessed March 20, 2026.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 20, 2026.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed March 20, 2026.
Separation Science. C8 vs C18 Column: Which Should You Choose?. Accessed March 20, 2026.
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005.
Hawach Scientific. Difference between C18 Column and C8 Column. Accessed March 20, 2026.
Reynolds, D. W., et al. Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. 2025.
BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Accessed March 20, 2026.
Sigma-Aldrich. H-Lys(Fmoc)-OtBu.HCl product page. Accessed March 20, 2026.
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Accessed March 20, 2026.
Bartolomeo, M. P., & Maisano, F. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. 2006;17(2):131-7.
Bartolomeo, M. P., & Maisano, F. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. 2006;17(2):131-7.
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2013;6(10):934-940.
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020;10(2-s):152-161.
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020;10(2-s):152-161.
Bapeks. H-D-Lys(Fmoc)-OtBu.HCl product page. Accessed March 20, 2026.
JASCO Global. Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Accessed March 20, 2026.
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. 2011;13:1845-1849.
FUJIFILM Wako Chemicals. H-Lys(Fmoc)-OtBu.HCl product page. Accessed March 20, 2026.
Google Patents. CN119118875A - Preparation method of Fmoc-L-lysine. Accessed March 20, 2026.
BenchChem. A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH. Accessed March 20, 2026.
Mass spectrometry analysis of H-Lys(Fmoc)-OtBu.HCl peptide fragments
As a Senior Application Scientist overseeing quality control and structural elucidation in solid-phase peptide synthesis (SPPS), selecting the correct analytical framework for building blocks is as critical as the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing quality control and structural elucidation in solid-phase peptide synthesis (SPPS), selecting the correct analytical framework for building blocks is as critical as the synthesis itself. H-Lys(Fmoc)-OtBu.HCl is a pivotal orthogonally protected amino acid. The
ϵ
-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, the C-terminus by an acid-labile tert-butyl (tBu) ester, and the
α
-amino group remains free as a hydrochloride salt to facilitate targeted chain elongation.
Analyzing this specific building block (Free base MW: 424.236 Da) presents unique challenges. This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) against Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) for the structural verification and impurity profiling of H-Lys(Fmoc)-OtBu.HCl.
Ionization Dynamics: ESI vs. MALDI for Protected Amino Acids
The choice of ion source fundamentally alters the detectable peptide landscape. While MALDI ion yields are largely controlled by gas-phase basicity, ESI yields are substantially influenced by the hydrophobicity of the molecule and its ability to accumulate at the droplet surface during Taylor cone emission [1].
For a low-molecular-weight compound like H-Lys(Fmoc)-OtBu:
MALDI-TOF MS is highly susceptible to matrix interference. Common matrices like
α
-cyano-4-hydroxycinnamic acid (CHCA) produce dense cluster ions in the
m/z
100–500 range. Because the
[M+H]+
of our target is
m/z
425.24, the analyte signal is frequently obscured by matrix noise, leading to poor signal-to-noise (S/N) ratios and unreliable quantification.
ESI-LC-MS/MS provides a continuous, solution-phase ionization method that couples seamlessly with liquid chromatography. It completely bypasses matrix interference, offering a clean low-mass spectrum. Furthermore, ESI allows for precise Collision-Induced Dissociation (CID), which is necessary to verify the presence of the Fmoc and tBu protecting groups through their characteristic neutral losses.
Analytical workflow comparing ESI and MALDI ionization for low-mass protected amino acids.
Mechanistic Fragmentation Causality (CID)
Mass spectrometry is the gold standard for validating the identity of peptides synthesized via standard Fmoc chemistry, detecting incomplete deprotections or unwanted adducts [3]. When subjected to CID in an ESI-MS/MS system, H-Lys(Fmoc)-OtBu undergoes highly predictable, charge-directed fragmentation.
Fmoc-protected amino acids frequently exhibit a characteristic fragmentation rearrangement involving carboxyl oxygen negative charge migration or, in positive mode, the neutral loss of dibenzofulvene (DBF) [2].
tBu Cleavage: The acid-labile tert-butyl ester easily undergoes a gas-phase elimination of isobutylene (
Δm=−56.06
Da).
Fmoc Cleavage: The carbamate linkage cleaves to expel dibenzofulvene (DBF,
Δm=−178.08
Da), often followed by the loss of
CO2
(
Δm=−44.01
Da).
Primary collision-induced dissociation (CID) fragmentation pathways of H-Lys(Fmoc)-OtBu.
Quantitative Data & Performance Comparison
The following tables summarize the expected fragment ions and the objective performance metrics of both MS platforms for this specific compound.
Table 1: Key Fragment Ions of H-Lys(Fmoc)-OtBu in Positive ESI-MS/MS
Fragment Identity
Formula
Calculated Exact Mass (
m/z
)
Neutral Loss (
Δ
Da)
Intact Precursor
[M+H]+
C25H33N2O4+
425.2440
N/A
[M+H−Isobutylene]+
C21H25N2O4+
369.1814
-56.0626 (tBu)
[M+H−DBF]+
C11H23N2O4+
247.1657
-178.0783 (Fmoc core)
[M+H−DBF−CO2]+
C10H23N2O2+
203.1759
-222.0681 (Entire Fmoc)
[M+H−Isobutylene−DBF]+
C7H15N2O4+
191.1031
-234.1409 (Both groups)
Table 2: ESI-LC-MS vs. MALDI-TOF Performance Comparison
To ensure scientific integrity, the following protocol incorporates built-in validation steps (System Suitability and Blank Verification) to guarantee that the observed
m/z
425.24 signal is genuine and free from system carryover.
Phase 1: System Suitability & Baseline Validation
Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy is
<5
ppm.
Blank Injection: Inject 5
μL
of sample diluent (50% Acetonitrile / 50% Water with 0.1% Formic Acid).
Validation Check: Verify the absence of peaks at
m/z
425.24 and
m/z
369.18 to confirm zero column carryover.
Phase 2: Sample Preparation
Weigh 1.0 mg of H-Lys(Fmoc)-OtBu.HCl.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock 1:100 in sample diluent (50% ACN / 0.1% FA) to achieve a final concentration of 10
μg/mL
.
Phase 3: LC-MS/MS Acquisition
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8
μm
). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at 0.4 mL/min.
Ionization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
Fragmentation: Isolate the precursor ion (
m/z
425.2) in the quadrupole. Apply a normalized collision energy (NCE) sweep of 15-30 eV in the collision cell to trigger the sequential loss of the tBu and Fmoc groups.
Data Processing: Extract ion chromatograms (EIC) for
m/z
425.244, 369.181, and 191.103. The co-elution of these three exact masses at the same retention time definitively validates the structural integrity of the building block.
References
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification, ACS Publications, [Link]
A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS, PubMed, [Link]
Predicting the Success of Fmoc-Based Peptide Synthesis, PMC - NIH, [Link]
Comparative
Architecting Cyclic Peptides: A Comparative Guide to Fmoc-Lys(Alloc)-OH vs. H-Lys(Fmoc)-OtBu.HCl
The development of conformationally constrained cyclic peptides is a cornerstone of modern drug discovery. By restricting the conformational flexibility of linear sequences, cyclization enhances target binding affinity,...
Author: BenchChem Technical Support Team. Date: March 2026
The development of conformationally constrained cyclic peptides is a cornerstone of modern drug discovery. By restricting the conformational flexibility of linear sequences, cyclization enhances target binding affinity, improves membrane permeability, and provides critical resistance against proteolytic degradation[1],[2].
However, translating a linear peptide into a macrocycle requires flawless orthogonal protection strategies. When engineering a lactam bridge involving a lysine residue, the choice of the lysine building block dictates the entire synthetic topology. This guide provides an in-depth technical comparison between Fmoc-Lys(Alloc)-OH and H-Lys(Fmoc)-OtBu.HCl , analyzing their structural anatomy, mechanistic pathways, and experimental workflows to empower your peptide synthesis strategy.
Structural Anatomy & Topological Strategy
The fundamental difference between these two reagents lies in the spatial arrangement of their protecting groups, which completely alters their application in peptide chemistry.
Fmoc-Lys(Alloc)-OH: The On-Resin Champion
Structure: The
α
-amino group is protected by the base-labile Fmoc group, the
ϵ
-amino side chain is protected by the palladium-labile Alloc (allyloxycarbonyl) group, and the C-terminus is a free carboxylic acid[1].
Strategic Utility: This is the gold standard for Solid-Phase Peptide Synthesis (SPPS) . It allows for standard C-to-N chain elongation. The true power of this building block is its three-dimensional orthogonality: the Alloc group can be selectively removed under mild catalytic conditions without disturbing the Fmoc group at the N-terminus or the acid-labile protecting groups (like tBu or Boc) on other side chains[1],[3].
H-Lys(Fmoc)-OtBu.HCl: The Solution-Phase Anchor
Structure: The
α
-amino group is free (supplied as an HCl salt), the
ϵ
-amino side chain is protected by Fmoc, and the C-terminus is protected by an acid-labile tert-butyl (tBu) ester.
Strategic Utility: Because the
α
-amine is unprotected and the C-terminus is blocked, this reagent cannot be used for standard Fmoc-SPPS chain elongation. Instead, it is deployed in solution-phase fragment condensation or inverse SPPS. It acts as an excellent C-terminal anchor: a synthesized peptide fragment can be coupled to its free
α
-amine. Subsequent removal of the side-chain Fmoc and C-terminal tBu allows for solution-phase macrolactamization[2].
Visualizing the Synthetic Logic
The divergence in protecting group topology dictates whether the cyclization occurs on a solid support (pseudo-dilution) or in a solvent flask (high dilution).
Workflow comparison: On-resin SPPS via Fmoc-Lys(Alloc)-OH vs. solution-phase via H-Lys(Fmoc)-OtBu.
Mechanistic Pathways: The Causality of Deprotection
The Tsuji-Trost Mechanism (Alloc Removal)
To utilize Fmoc-Lys(Alloc)-OH effectively, one must understand the palladium-catalyzed Tsuji-Trost allylic cleavage.
Coordination: The
Pd(0)
catalyst (typically Tetrakis(triphenylphosphine)palladium(0)) coordinates to the allyl double bond of the Alloc group[4].
Oxidative Addition: The complex undergoes oxidative addition to form an electrophilic
π
-allyl-palladium(II) intermediate, releasing the carbamate which spontaneously decarboxylates to yield the free
ϵ
-amine[4].
Nucleophilic Scavenging: A scavenger must be present to intercept the
π
-allyl complex; otherwise, the allyl group will re-attach to the newly freed amine, forming an irreversible allylamine side product. Phenylsilane (
PhSiH3
) is the reagent of choice here. It acts as a hard nucleophile and hydride donor, efficiently reducing the complex and regenerating the
Pd(0)
catalyst[4],[5].
Standard Base/Acid Lability
Conversely, H-Lys(Fmoc)-OtBu.HCl relies on standard orthogonal stability. The Fmoc group on the side chain is cleaved via
E1cb
elimination using a secondary amine (e.g., 20% Piperidine in DMF). The C-terminal tBu ester is highly stable to basic conditions but is rapidly cleaved by strong acids (e.g., 95% Trifluoroacetic acid) via the formation of a stable tert-butyl cation[2].
Self-Validating Experimental Protocols
Protocol A: On-Resin Lactamization using Fmoc-Lys(Alloc)-OH
This protocol leverages the pseudo-dilution effect of the solid support, which thermodynamically favors intramolecular cyclization over intermolecular oligomerization[2].
Step 1: Alloc/Allyl Orthogonal Deprotection
Causality: Dichloromethane (DCM) is strictly used instead of DMF. DMF can coordinate with the palladium catalyst, drastically reducing its turnover efficiency.
Procedure: Swell the peptidyl-resin (containing Fmoc-Lys(Alloc)-OH and an Allyl-protected acidic residue like Asp(OAll)) in anhydrous DCM for 15 minutes[3].
Prepare a deprotection cocktail of
Pd(PPh3)4
(0.1 - 0.25 equivalents relative to resin loading) and Phenylsilane (20 equivalents) in anhydrous DCM[6],[5].
Add the cocktail to the resin and agitate in the dark (Pd is light-sensitive) for 30 minutes. Drain and repeat once to ensure quantitative deprotection[5].
Causality: Residual palladium can interfere with subsequent coupling steps and poison the final peptide.
Procedure: Wash the resin extensively with DCM (5x), followed by a wash with 0.5% sodium diethyldithiocarbamate in DMF (to chelate and strip residual Pd), and finally DMF (5x).
Step 3: On-Resin Macrolactamization
Procedure: Add 3 equivalents of HATU and 6 equivalents of DIPEA in DMF to the resin. Agitate for 2–4 hours.
Validation: Perform a Kaiser test. A negative (yellow) result confirms the successful consumption of the
ϵ
-amine via lactam bridge formation.
Protocol B: Solution-Phase Cyclization using H-Lys(Fmoc)-OtBu.HCl
Used when synthesizing massive macrocycles where on-resin steric hindrance prevents efficient ring closure.
Step 1: Fragment Condensation
Procedure: Activate the C-terminus of your synthesized linear peptide fragment (e.g., using PyBOP/DIPEA). Add 1.2 equivalents of H-Lys(Fmoc)-OtBu.HCl. The free
α
-amine acts as the nucleophile to form the peptide bond.
Step 2: Sequential Deprotection
Procedure: Treat the intermediate with 20% Piperidine/DMF to remove the side-chain Fmoc group. Purify via precipitation. Subsequently, treat with 95% TFA / 2.5% TIS / 2.5%
H2O
for 2 hours to remove the C-terminal tBu ester[2].
Step 3: High-Dilution Lactamization
Causality: Because the peptide is free-floating in solution, high concentrations will lead to intermolecular cross-linking (polymers). The reaction must be run at extreme dilution.
Procedure: Dissolve the fully deprotected linear precursor in DMF at a concentration of < 1 mM . Slowly add PyBOP (1.5 eq) and DIPEA (3 eq). Stir for 12–24 hours, monitor by LC-MS, and purify via preparative RP-HPLC[2].
Quantitative Performance Comparison
To facilitate reagent selection for your specific synthetic pipeline, the following table summarizes the operational metrics of both building blocks based on standard literature yields[3],[5].
Parameter
Fmoc-Lys(Alloc)-OH
H-Lys(Fmoc)-OtBu.HCl
Primary Application
On-resin SPPS macrocyclization
Solution-phase / Fragment Condensation
α
-Amine Status
Protected (Fmoc)
Free (HCl salt)
ϵ
-Amine Status
Protected (Alloc)
Protected (Fmoc)
C-Terminus Status
Free (-OH)
Protected (OtBu)
Cyclization Environment
Solid support (Pseudo-dilution)
Solution phase (High dilution required)
Oligomerization Risk
Very Low
High (Concentration dependent)
Typical Cyclization Yield
70% – 85% (Sequence dependent)
40% – 60% (Requires extensive HPLC)
Reaction Time (Cyclization)
2 – 4 hours
12 – 24 hours
Conclusion
For modern drug development focusing on cyclic peptides, Fmoc-Lys(Alloc)-OH is the superior, highly efficient choice for solid-phase synthesis, offering elegant three-dimensional orthogonality. H-Lys(Fmoc)-OtBu.HCl remains a specialized, yet indispensable, tool for solution-phase fragment condensation where solid-support sterics prohibit successful macrocyclization.
Validating the structural integrity of H-Lys(Fmoc)-OtBu.HCl using FT-IR
As a Senior Application Scientist in analytical chemistry and peptide synthesis, I approach the structural validation of amino acid building blocks not just as a routine quality control step, but as a critical gateway to...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in analytical chemistry and peptide synthesis, I approach the structural validation of amino acid building blocks not just as a routine quality control step, but as a critical gateway to successful solid-phase peptide synthesis (SPPS).
H-Lys(Fmoc)-OtBu.HCl is a highly specialized, orthogonal building block. Structurally, it features a free, protonated
α
-amine (hydrochloride salt), an
ϵ
-amine protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and an
α
-carboxylate protected by an acid-labile tert-butyl (OtBu) ester 1. Because its integrity is vulnerable to both premature acidic hydrolysis and basic deprotection, Fourier Transform Infrared Spectroscopy (FT-IR) serves as the most efficient, non-destructive technique to map its functional group fidelity 2.
This guide objectively compares the analytical methodologies used to validate this compound and provides a self-validating experimental framework for researchers and drug development professionals.
Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)
When validating hydrochloride salts of amino acids, the choice of FT-IR sampling technique directly dictates the reliability of your data. Historically, transmission FT-IR using Potassium Bromide (KBr) pellets was the gold standard. However, for compounds like H-Lys(Fmoc)-OtBu.HCl, Attenuated Total Reflectance (ATR-FTIR) is vastly superior due to specific chemical causalities 3.
KBr is highly hygroscopic. When pressing a pellet, absorbed atmospheric moisture introduces a broad O-H stretching band (~3400 cm⁻¹) that masks the critical N-H stretches of the Fmoc carbamate 4. Furthermore, under the high pressure of pellet formation, the chloride counterion of the
α
-amine can undergo solid-state ion exchange with the bromide matrix, shifting the
NH3+
bending frequencies and generating spectral artifacts. ATR-FTIR eliminates both variables by allowing direct surface analysis of the neat powder [[5]]().
Table 1: Objective Comparison of FT-IR Modalities for H-Lys(Fmoc)-OtBu.HCl
Analytical Parameter
ATR-FTIR (Diamond Crystal)
Transmission FT-IR (KBr Pellet)
Sample Preparation
Direct application (Neat powder)
Grinding with KBr, high-pressure pressing
Moisture Interference
Minimal (No hygroscopic matrix)
High (KBr absorbs ambient humidity)
Risk of Ion Exchange
None (Preserves HCl salt state)
High (Bromide exchange alters spectra)
Spectral Resolution
Excellent for functional group mapping
High, but dependent on pellet homogeneity
Throughput & Workflow
High (< 2 minutes per sample)
Low (~10 minutes per sample)
Mechanistic Causality of the FT-IR Fingerprint
To validate H-Lys(Fmoc)-OtBu.HCl, we must interrogate the specific vibrational modes of its three distinct domains. The structural integrity is confirmed by the presence of orthogonal carbonyl (C=O) stretches 6.
The OtBu Ester Domain: The ester carbonyl stretch occurs at a higher frequency (~1735 cm⁻¹) due to the lack of hydrogen bonding and the inductive effect of the adjacent oxygen. The tert-butyl group itself is confirmed by a characteristic symmetric C-H bending doublet at ~1390 cm⁻¹ and ~1365 cm⁻¹ 7.
The Fmoc Carbamate Domain: The carbamate carbonyl stretch appears lower (~1695 cm⁻¹) because the nitrogen lone pair participates in resonance, weakening the C=O double bond character.
The Hydrochloride Salt Domain: The protonated
α
-amine (
NH3+
) yields a broad, intense multiple-band structure between 3200–2800 cm⁻¹, overlapping with aliphatic C-H stretches, and a distinct asymmetric bend near 1600 cm⁻¹ 6.
Table 2: Quantitative FT-IR Band Assignments for Intact H-Lys(Fmoc)-OtBu.HCl
Wavenumber (cm⁻¹)
Vibrational Mode & Functional Group
Structural Significance
~3300
N-H stretch (Carbamate)
Confirms Fmoc protection on
ϵ
-amine
3200 – 2800
NH3+
stretch (Broad)
Confirms
α
-amine is a hydrochloride salt
~1735
C=O stretch (Ester)
Confirms intact tert-Butyl ester
~1695
C=O stretch (Carbamate)
Confirms intact Fmoc group
~1600
NH3+
asymmetric bend
Confirms protonation state of
α
-amine
1390 & 1365
C-H bend (Doublet)
Confirms intact tert-Butyl aliphatic group
Self-Validating ATR-FTIR Experimental Protocol
A robust analytical protocol must be self-validating. This means the system inherently proves its own calibration and cleanliness before the sample is even analyzed.
Self-validating ATR-FTIR workflow for H-Lys(Fmoc)-OtBu.HCl analysis.
Step-by-Step Methodology:
System Suitability Test (SST): Before analyzing the peptide building block, scan a traceable polystyrene film standard. Ensure the 1601 cm⁻¹ ring-stretching band is within
±1
cm⁻¹. Causality: This validates the laser frequency and interferometer alignment.
Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, confirming zero cross-contamination.
Sample Application: Place ~2-5 mg of neat H-Lys(Fmoc)-OtBu.HCl powder directly onto the diamond crystal.
Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact. Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, yielding reproducible peak intensities.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, allowing direct comparison to transmission libraries.
Detecting Degradation: Diagnostic Signatures
The true power of this FT-IR protocol lies in its ability to detect specific degradation pathways. Because the Fmoc and tBu groups are orthogonal, they degrade under different conditions.
Degradation pathways of H-Lys(Fmoc)-OtBu.HCl and their corresponding FT-IR signatures.
Base-Catalyzed Degradation (Premature Fmoc Cleavage): If the batch is exposed to mild bases (e.g., piperidine vapors), the Fmoc group undergoes
β
-elimination 1. In the FT-IR spectrum, the carbamate C=O band at ~1695 cm⁻¹ will diminish or disappear entirely, and new bands corresponding to dibenzofulvene byproducts will emerge.
Acid-Catalyzed Degradation (t-Butyl Hydrolysis): If exposed to acidic conditions or severe moisture over time, the tert-butyl ester hydrolyzes. The sharp ester C=O peak at ~1735 cm⁻¹ will shift downward to ~1710 cm⁻¹ (indicating the formation of a free carboxylic acid), accompanied by the emergence of a broad O-H stretch overlapping the N-H region.
By mapping these specific causal relationships, researchers can confidently validate the structural integrity of their SPPS building blocks before committing them to expensive, multi-step synthesis cycles.
References
Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces. Available at: [Link]
Fmoc-Lys(Boc)-OH Compound Summary. PubChem, National Institutes of Health. Available at:[Link]
Evaluation of the Protein Secondary Structures Using Fourier Transform Infrared Spectroscopy. DergiPark. Available at:[Link]
New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. Available at: [Link]
Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? ResearchGate. Available at:[Link]
Analysis of Bacteria on Steel Surfaces Using Reflectance Micro-Fourier Transform Infrared Spectroscopy. Analytical Chemistry, ACS Publications. Available at: [Link]
A Comparative Guide to the Coupling Efficiency of H-Lys(Fmoc)-OtBu.HCl: HATU vs. HBTU
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the selection of an optimal coupling reagent is a critical decision that directly influences reaction efficiency, yield, purity, and the stereochemical integrity...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the selection of an optimal coupling reagent is a critical decision that directly influences reaction efficiency, yield, purity, and the stereochemical integrity of the final peptide. This is particularly true when incorporating sterically hindered or functionally complex amino acids such as H-Lys(Fmoc)-OtBu.HCl. This guide provides an in-depth, objective comparison of two of the most prevalent aminium-based coupling reagents, HATU and HBTU, focusing on their performance in the acylation of H-Lys(Fmoc)-OtBu.HCl. We will dissect their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic strategies.
The Mechanistic Divide: Understanding the Activation Pathways of HATU and HBTU
HATU and HBTU belong to the family of aminium/uronium salts, which facilitate amide bond formation by converting a carboxylic acid into a highly reactive species susceptible to nucleophilic attack by an amine.[1] While structurally similar, their core difference lies in the leaving group generated during the activation process, which fundamentally dictates their reactivity.[2][3]
The activation cascade for both reagents begins when a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the incoming Fmoc-amino acid.[4][5] The resulting carboxylate anion attacks the electrophilic carbon of the coupling reagent, forming a transient, highly reactive O-acyluronium intermediate.[2][6] It is the subsequent step where their paths diverge.
HBTU Activation: In the case of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), this intermediate is intercepted by the 1-hydroxybenzotriazole (HOBt) anion. This yields a reactive O-Benzotriazolyl ester (OBt-ester) and tetramethylurea as a byproduct.[5][7] This OBt-ester is the species that undergoes aminolysis to form the peptide bond.
HATU Activation: For HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), the intermediate is intercepted by the 1-hydroxy-7-azabenzotriazole (HOAt) anion.[2][4] This generates a more reactive O-Azabenzotriazolyl ester (OAt-ester). The key distinction is the presence of a nitrogen atom at the 7-position of the triazole ring system.[8]
This "7-aza effect" is credited with HATU's superior performance. The pyridine nitrogen enhances the electron-withdrawing nature of the leaving group and provides anchimeric assistance, or neighboring group participation, which stabilizes the transition state and accelerates the rate of aminolysis.[2][6] This makes OAt-esters more reactive and efficient at acylating the amine nucleophile compared to OBt-esters.[9]
Caption: General workflow for an SPPS coupling cycle.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving the highest efficiency, especially if the sequence is known to be difficult.
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminus) in dimethylformamide (DMF) for 30-60 minutes.
[10]2. Amino Acid Activation (Pre-activation):
In a separate vessel, dissolve H-Lys(Fmoc)-OtBu.HCl (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (optional, 3-5 equivalents) in DMF.
Add DIPEA (6-10 equivalents) to the mixture. The extra equivalents of base are required to neutralize the HCl salt of the amino acid and to drive the reaction.
Allow the activation mixture to stand for 1-2 minutes at room temperature.
[2]3. Coupling Reaction:
Add the pre-activated amino acid solution to the vessel containing the resin.
Agitate the reaction mixture for 30-60 minutes at room temperature.
[4]4. Monitoring and Completion:
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser ninhydrin test) to monitor for the presence of free primary amines. [4]A negative result (yellow/colorless beads) indicates the reaction is complete.
If the test is positive, the coupling step can be extended or repeated ("double coupling").
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. [4]The peptide-resin is now ready for the next Fmoc-deprotection cycle.
Protocol 2: Coupling with HBTU
This protocol is a reliable and cost-effective method for standard peptide synthesis.
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminus) in DMF for 30-60 minutes.
Amino Acid Activation (Pre-activation):
In a separate vessel, dissolve H-Lys(Fmoc)-OtBu.HCl (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (optional but recommended, 3-5 equivalents) in DMF.
Add DIPEA (6-10 equivalents) to the mixture.
Allow the activation mixture to stand for 5-15 minutes at room temperature.
[5]3. Coupling Reaction:
Add the pre-activated amino acid solution to the resin.
Agitate the reaction mixture for 1-4 hours at room temperature.
[11]4. Monitoring and Completion:
Monitor the reaction for completion using the Kaiser test as described in Protocol 1.
Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times). The peptide-resin is ready for the next cycle.
Conclusion and Recommendations
Both HATU and HBTU are exceptionally effective coupling reagents that have become staples in modern peptide synthesis. [5]However, for the coupling of a protected amino acid like H-Lys(Fmoc)-OtBu.HCl, the choice between them can be guided by a balance of required performance and cost.
Choose HATU when the highest coupling efficiency, fastest reaction times, and minimal risk of racemization are paramount. It is the superior choice for synthesizing long or complex peptides, sequences known to aggregate, or when coupling sterically hindered residues where HBTU might be sluggish. [2][8]Despite its higher cost, its reliability can prevent costly synthesis failures and repurification efforts.
Choose HBTU for routine peptide synthesis where cost is a significant consideration. It remains a robust and reliable reagent that provides high yields and purity for a majority of standard couplings. [12][13]For less demanding sequences, the performance difference between HBTU and HATU may not justify the additional expense.
Ultimately, the experimental evidence and mechanistic understanding strongly suggest that HATU offers a distinct advantage in ensuring a successful and high-fidelity incorporation of H-Lys(Fmoc)-OtBu.HCl , particularly in contexts where synthetic challenges are anticipated.
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Retrieved from [Link]
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]
Fields, C., Lloyd, D., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research. Retrieved from [Link]
Vrettos, E. I., Sayyad, N., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]
Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. Retrieved from [Link]
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of H-Lys(Fmoc)-OtBu.HCl
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale peptide synthesis is a critical decision, balancing cost, efficiency, and final product quality. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale peptide synthesis is a critical decision, balancing cost, efficiency, and final product quality. This guide provides an in-depth cost-benefit analysis of utilizing H-Lys(Fmoc)-OtBu.HCl, a commonly used protected lysine derivative, and objectively compares its performance against key alternatives.
The strategic choice of protecting groups is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS), especially at manufacturing scale.[1] H-Lys(Fmoc)-OtBu.HCl is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy.[2][3] In this scheme, the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chains are protected by acid-labile groups like tert-butyl (tBu).[4][] This orthogonality is crucial as it allows for selective deprotection steps, preventing unwanted side reactions and simplifying the synthesis of complex peptides.[6]
Executive Summary: The H-Lys(Fmoc)-OtBu.HCl Value Proposition
H-Lys(Fmoc)-OtBu.HCl, while potentially having a higher initial raw material cost compared to some alternatives, often proves more cost-effective in the long run for large-scale synthesis. This is primarily due to the milder reaction conditions of the Fmoc/tBu strategy, which can lead to higher purity of the crude product, reduced side reactions, and consequently, lower downstream purification costs.[7][8] The compatibility of this strategy with automated synthesis platforms further enhances its efficiency for manufacturing.[9][10]
Comparative Analysis: H-Lys(Fmoc)-OtBu.HCl vs. Key Alternatives
The primary alternative to H-Lys(Fmoc)-OtBu.HCl is H-Lys(Fmoc)-Boc-OH, which also fits within the Fmoc/tBu strategy. The key difference lies in the side-chain protecting group: a tert-butyl (tBu) ether versus a tert-butyloxycarbonyl (Boc) group. Both are removed by acid, typically a trifluoroacetic acid (TFA) cocktail, during the final cleavage step.[11]
Other alternatives include lysine derivatives with more labile side-chain protecting groups like Mtt (4-methyltrityl), which can be removed under very mild acidic conditions, allowing for on-resin side-chain modifications.[12]
Performance Metrics
The choice between these derivatives impacts several key performance indicators:
Coupling and Deprotection Kinetics: Both tBu and Boc protected lysines generally exhibit good coupling efficiency. The deprotection of both groups occurs during the final TFA cleavage. The Boc group on the lysine side chain is stable to the basic conditions (e.g., piperidine) used for Fmoc removal in each cycle.[11]
Side Reaction Profile: A critical concern during acid-mediated deprotection is the generation of reactive carbocations, such as the tert-butyl cation.[13] These cations can cause side reactions, particularly the alkylation of nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[13][14] The use of scavengers in the cleavage cocktail is essential to mitigate this risk. While both tBu and Boc generate this cation, the overall cleanliness of the crude peptide is highly sequence-dependent.
Final Product Purity and Yield: The milder overall conditions of the Fmoc/tBu strategy, compared to the older Boc/Bzl strategy which uses hazardous hydrofluoric acid (HF), often result in a cleaner crude product with higher yields.[7][15] This directly translates to reduced complexity and cost in downstream purification, which can be a significant portion of the total manufacturing cost.[8]
Cost-Benefit Analysis
While the initial purchase price of Fmoc-protected amino acids is generally higher than their Boc-protected counterparts used in the Boc/Bzl strategy, a holistic cost analysis often favors the Fmoc/tBu approach for large-scale campaigns.[][7]
Can be less favorable due to purification costs[8]
Note: Cost is highly dependent on supplier, scale, and market conditions. The analysis above focuses on the process-related cost implications.
Experimental Section: A Comparative Workflow
To empirically validate the choice of lysine derivative, a comparative synthesis of a model peptide is recommended.
Objective
To compare the performance of H-Lys(Fmoc)-OtBu.HCl and H-Lys(Fmoc)-Boc-OH in the synthesis of a model decapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-Lys-Gly-Gly-Phe-Leu-OH) in terms of crude purity, yield, and side product formation.
Experimental Workflow Diagram
Caption: Figure 1: Comparative Experimental Workflow for Peptide Synthesis.
Detailed Protocol
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in separate reaction vessels for each lysine derivative being tested.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
For the lysine incorporation step, use either H-Lys(Fmoc)-OtBu.HCl or H-Lys(Fmoc)-Boc-OH.
Pre-activate the amino acid (4 equivalents) with Diisopropylcarbodiimide (DIC, 4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.
Add the activated amino acid solution to the resin and allow to couple for 1-2 hours.
Monitor coupling completion using a ninhydrin test.
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.[1]
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
Final Cleavage and Deprotection:
After synthesis is complete, wash the resin with Dichloromethane (DCM) and dry under vacuum.
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[16] This step cleaves the peptide from the resin and removes the tBu or Boc side-chain protecting groups.[16]
Peptide Precipitation and Isolation:
Filter the resin and collect the TFA solution.
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
Dry the crude peptide under vacuum.
Analysis:
Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).
Analyze the crude purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Confirm the identity and mass of the desired peptide and any major impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Calculate the overall yield based on the initial resin loading.
Logic of Orthogonal Protection
The success of the Fmoc/tBu strategy hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.
Caption: Figure 2: Orthogonality in the Fmoc/tBu peptide synthesis strategy.
Conclusion and Recommendations
The cost-benefit analysis of using H-Lys(Fmoc)-OtBu.HCl in large-scale synthesis reveals a trade-off between the initial raw material cost and the overall process efficiency and economics. For complex peptides where high purity is paramount, the Fmoc/tBu strategy, employing derivatives like H-Lys(Fmoc)-OtBu.HCl or H-Lys(Fmoc)-Boc-OH, is often the superior choice. The milder cleavage conditions typically lead to cleaner crude products, which can significantly reduce the resource-intensive downstream purification costs.
It is recommended to use H-Lys(Fmoc)-OtBu.HCl or H-Lys(Fmoc)-Boc-OH when:
High purity of the final peptide is critical.
The peptide sequence contains acid-sensitive residues. []
Automated synthesis platforms are being utilized for manufacturing. [10]
A holistic view of process economics, including purification costs, is considered.
Ultimately, the optimal choice may be sequence-dependent, and empirical data from a small-scale comparative synthesis, as outlined in the experimental section, is invaluable for making an informed decision for a large-scale manufacturing campaign.
References
APExBIO. Fmoc-Lys(Boc)-ol - Protected Lysine Derivative for Peptide Synthesis. Accessed March 20, 2026.
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed March 20, 2026.
Jaeger, E., et al. "[Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives]". Hoppe-Seyler's Zeitschrift für physiologische Chemie, 1978.
Excedr. How Much Does a Peptide Synthesizer Cost? Published November 22, 2024.
APExBIO. Fmoc-Lys-OH - Fmoc-Protected Lysine for Peptide Synthesis. Accessed March 20, 2026.
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed March 20, 2026.
Benchchem. Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis. Accessed March 20, 2026.
Benchchem. A Comparative Guide to the Use of H-D-Ala-OtBu.HCl in Large-Scale Peptide Synthesis. Accessed March 20, 2026.
Chem-Impex. [Fmoc-Lys(Fmoc)]2-Lys-bAla-Wang resin. Accessed March 20, 2026.
Advanced ChemTech. Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group. Accessed March 20, 2026.
ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Published July 11, 2022.
Peptides International. Fmoc-D-Lys(Boc)-OH [92122-45-7]. Accessed March 20, 2026.
BOC Sciences.
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Accessed March 20, 2026.
Benchchem. Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine. Accessed March 20, 2026.
ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Accessed March 20, 2026.
Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Published September 19, 2024.
ACS Publications. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Published October 10, 2017.
National Institutes of Health. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Accessed March 20, 2026.
Merel. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Accessed March 20, 2026.
National Institutes of Health. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Accessed March 20, 2026.
ACS Publications. Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Published May 23, 2014.
J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Accessed March 20, 2026.
Assessing the enantiomeric purity of H-Lys(Fmoc)-OtBu.HCl via chiral chromatography
Assessing the Enantiomeric Purity of H-Lys(Fmoc)-OtBu.HCl: A Comparative Guide to Chiral Chromatography H-Lys(Fmoc)-OtBu.HCl is a critical, orthogonally protected building block used extensively in solid-phase peptide sy...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Enantiomeric Purity of H-Lys(Fmoc)-OtBu.HCl: A Comparative Guide to Chiral Chromatography
H-Lys(Fmoc)-OtBu.HCl is a critical, orthogonally protected building block used extensively in solid-phase peptide synthesis (SPPS). Because it possesses a free
α
-amino group (stabilized as a hydrochloride salt), an Fmoc-protected
ϵ
-amino group, and a tert-butyl esterified C-terminus, its structural topology presents unique opportunities for chiral analysis. Ensuring the enantiomeric purity of this intermediate—specifically, quantifying trace levels of the D-enantiomer—is paramount, as even 0.1% D-isomer contamination can lead to the accumulation of difficult-to-separate diastereomeric peptide impurities during SPPS.
This guide objectively compares the two most robust, field-proven analytical strategies for resolving the enantiomers of H-Lys(Fmoc)-OtBu.HCl: Direct Resolution via Crown Ether Chiral Stationary Phases (CSPs) and Indirect Resolution via Pre-column Derivatization with Marfey’s Reagent .
Mechanistic Overview: Choosing the Right Strategy
The selection of a chromatographic method is dictated by the causality between the molecule's functional groups and the chiral selector's mechanism of action.
The Crown Ether Advantage (Direct Method): Crown ether CSPs, such as the CROWNPAK CR-I(+), utilize an 18-crown-6 ether cavity that forms a highly specific host-guest inclusion complex with primary amines[1]. Because the
α
-amine of H-Lys(Fmoc)-OtBu.HCl is free, it perfectly fits this cavity. The bulky Fmoc and OtBu groups do not hinder this interaction; rather, they project outward, while the chiral recognition occurs directly at the stereocenter adjacent to the primary amine. This requires an acidic mobile phase (pH 2–3) to ensure the amine remains fully protonated (
−NH3+
), which is a strict prerequisite for the multiple hydrogen-bonding interactions within the ether cavity[2].
The Marfey’s Reagent Advantage (Indirect Method): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey's Reagent, reacts stoichiometrically with primary amines under mild alkaline conditions without inducing racemization[3]. By covalently bonding to the free
α
-amine of H-Lys(Fmoc)-OtBu.HCl, FDAA converts the D- and L-enantiomers into diastereomers. These diastereomers exhibit different physicochemical properties and can be easily separated on standard, achiral C18 reversed-phase columns. The dinitrophenyl moiety provides exceptional UV absorbance at 340 nm, enabling sub-nanomolar sensitivity[4].
Workflow Visualization
Workflow comparison: Direct crown ether vs. indirect Marfey's derivatization for chiral analysis.
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance of both methods when applied to H-Lys(Fmoc)-OtBu.HCl.
To ensure trustworthiness, both protocols below are designed as self-validating systems . You must first run a racemic standard (H-D/L-Lys(Fmoc)-OtBu.HCl) to prove baseline resolution (
Rs>1.5
) and establish precise retention times, followed by a blank injection to rule out carryover, before analyzing the actual batch sample.
Protocol A: Direct Analysis via Crown Ether CSP
Causality Note: The host-guest complexation in crown ethers is an enthalpy-driven, exothermic process. Lowering the column temperature thermodynamically favors complex formation, drastically improving the separation factor (
α
)[7].
System Preparation: Install a CROWNPAK CR-I(+) column (3.0 µm, 3.0 x 150 mm). Set the column oven to 10°C .
Mobile Phase: Prepare an isocratic mobile phase of aqueous Perchloric acid (
HClO4
) at pH 2.0. Do not use organic modifiers exceeding 15% v/v, as they disrupt the hydrogen bonding network.
Sample Preparation: Dissolve 1.0 mg of H-Lys(Fmoc)-OtBu.HCl in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Validation Run (Racemate): Inject 5 µL of a 1.0 mg/mL racemic standard.
Expected Outcome: The D-enantiomer will elute significantly faster than the L-enantiomer[5][6]. Verify that
Rs≥2.0
.
Blank Run: Inject 5 µL of mobile phase. Verify a flat baseline at the established retention times.
Sample Analysis: Inject 5 µL of the test sample. Monitor UV absorbance at 210 nm. Integrate the peak areas to calculate the % D-isomer.
Protocol B: Indirect Analysis via Marfey's Reagent (FDAA)
Causality Note: The reaction requires a slightly alkaline environment to deprotonate the
α
-amine, making it nucleophilic enough to attack the fluorinated carbon of FDAA. The reaction is quenched with acid to stop side reactions and stabilize the derivatives for RP-HPLC[3].
Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone. Prepare a 1 M solution of Sodium Bicarbonate (
NaHCO3
).
Derivatization:
In a microcentrifuge tube, mix 50 µL of the H-Lys(Fmoc)-OtBu.HCl sample (2 mM in water/MeCN) with 100 µL of the FDAA solution.
Add 20 µL of 1 M
NaHCO3
to adjust the pH to ~8.0.
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The solution will visibly shift from deep yellow to a lighter, clearer yellow as the pH drops below 3.0. Dilute with 810 µL of mobile phase A.
Chromatography: Install a standard C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
Mobile Phase A: Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 20% B to 80% B over 15 minutes.
Validation & Analysis: Inject the derivatized racemic standard, followed by a blank, and finally the derivatized test sample. Monitor UV absorbance at 340 nm [4]. The massive molar absorptivity of the dinitrophenyl group at this wavelength ensures that trace D-isomer levels (< 0.05%) are easily quantified without baseline noise interference.
Conclusion & Recommendations
For routine QA/QC environments assessing H-Lys(Fmoc)-OtBu.HCl, Direct Analysis via Crown Ether CSPs is the superior choice. It eliminates the 90-minute derivatization bottleneck and removes any risk of sample-prep-induced artifacts, providing a highly reproducible, direct readout of the free amine's stereochemistry.
However, if a laboratory lacks dedicated chiral columns or requires ultra-trace quantification (e.g., detecting D-isomer impurities below 0.01%), the Marfey's Reagent protocol remains an exceptionally powerful, highly sensitive alternative that leverages standard RP-HPLC infrastructure.
References
Chiral Amino Acid and Peptide Separations – the Next Generation, Chrom
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI, mdpi.com,
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC, nih.gov,
Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases | Request PDF - ResearchGate, researchg
Marfey's reagent for chiral amino acid analysis: A review - SciSpace, scispace.com,
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent)
Hplc Method Development For Pharmaceuticals [PDF][5jsvir6snbi0] - VDOC.PUB, vdoc.pub,
A Senior Application Scientist's Guide to Benchmarking H-Lys(Fmoc)-OtBu.HCl Performance in Automated Microwave Peptide Synthesizers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical decision that directly impacts the purity, yield, and ultima...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical decision that directly impacts the purity, yield, and ultimately, the success of synthesizing the target peptide. The incorporation of lysine, a key basic amino acid, often requires careful consideration of its side-chain protecting group. This guide provides an in-depth, objective comparison of H-Lys(Fmoc)-OtBu.HCl and its alternatives, with a specific focus on their performance in automated microwave peptide synthesizers. We will delve into the chemical rationale behind experimental choices and provide detailed protocols for benchmarking these critical reagents.
The Central Role of Lysine and the Importance of Side-Chain Protection
Lysine's primary amine side chain is a frequent site for post-translational modifications and a key residue in many biologically active peptides. However, its nucleophilicity necessitates robust protection during SPPS to prevent unwanted side reactions, such as peptide branching. The choice of protecting group for the ε-amino group of lysine is therefore a crucial parameter in the design of a successful synthesis strategy. An ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.
H-Lys(Fmoc)-OtBu.HCl: The Workhorse Under Scrutiny
H-Lys(Fmoc)-OtBu.HCl, with its tert-butyloxycarbonyl (Boc) protecting group on the side chain, is a widely used derivative in Fmoc-based SPPS. The Boc group is stable to the mildly basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is a cornerstone of the Fmoc/tBu strategy.[1]
However, the elevated temperatures employed in automated microwave peptide synthesizers to accelerate coupling and deprotection reactions can push the limits of protecting group stability and increase the risk of side reactions.[2] This guide will explore the performance of H-Lys(Fmoc)-OtBu.HCl under these demanding conditions and compare it to viable alternatives.
Comparative Analysis of Lysine Protecting Groups in Microwave SPPS
While H-Lys(Fmoc)-OtBu.HCl is a reliable choice for many sequences, certain applications or "difficult" peptides may benefit from alternative side-chain protection strategies. The following table provides a comparative overview of commonly used lysine protecting groups.
Protecting Group
Key Features & Considerations in Microwave SPPS
Boc (tert-butyloxycarbonyl)
The standard and most widely used protecting group. Generally stable to repeated Fmoc deprotection cycles. However, prolonged exposure to high temperatures in microwave synthesis could potentially lead to some degree of premature cleavage, though this is not a commonly reported issue under optimized conditions.
Alloc (Allyloxycarbonyl)
Orthogonal to both Fmoc and tBu protecting groups.[3] It is stable to both acidic and basic conditions used in standard Fmoc-SPPS and can be selectively removed using a palladium catalyst. This makes it ideal for on-resin side-chain modifications. Its stability is generally excellent under microwave conditions.
Another orthogonal protecting group, removable with hydrazine.[4] This allows for selective deprotection of the lysine side chain on-resin. However, studies have shown that the Dde group can migrate to an unprotected lysine side chain under certain conditions, a side reaction that could be exacerbated by the elevated temperatures in microwave synthesis.[4]
Mtt (4-Methyltrityl)
A highly acid-labile protecting group that can be removed with very dilute TFA, allowing for orthogonal deprotection on-resin.[3] Its sensitivity to acid requires careful handling during synthesis and cleavage from acid-sensitive resins. Its stability under repeated microwave heating cycles should be carefully evaluated for a given peptide sequence.
Benchmarking Performance: Experimental Design and Protocols
To provide a rigorous and objective comparison of H-Lys(Fmoc)-OtBu.HCl and its alternatives in an automated microwave peptide synthesizer, a series of well-defined experiments are necessary.
Experimental Workflow for Comparative Analysis
Caption: Workflow for benchmarking lysine derivatives in automated microwave peptide synthesis.
Protocol 1: Synthesis of a Model "Difficult" Peptide (ACP(65-74))
The acyl carrier protein fragment (65-74), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2, is a well-established model for a "difficult sequence" prone to aggregation.[5] Its synthesis is a good test for the performance of amino acid derivatives and coupling reagents.
Materials:
Automated microwave peptide synthesizer
Rink Amide MBHA resin
Fmoc-protected amino acids (including the lysine derivative to be tested)
Coupling reagents (e.g., HBTU, HATU)
Base (e.g., DIPEA)
Deprotection solution (e.g., 20% piperidine in DMF)
DMF (peptide synthesis grade)
DCM (reagent grade)
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
HPLC and Mass Spectrometer for analysis
Procedure:
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesizer's reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF with microwave heating according to the synthesizer's standard protocol (e.g., 3 minutes at 75°C). Wash the resin thoroughly with DMF.
Amino Acid Coupling:
Pre-activate the Fmoc-amino acid (4 equivalents) with the coupling reagent (e.g., HATU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF.
Add the activated amino acid solution to the resin.
Perform the coupling reaction with microwave heating (e.g., 5 minutes at 90°C).
Wash the resin with DMF.
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the ACP(65-74) sequence, using the specific lysine derivative being tested at the appropriate position.
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
Cleavage and Global Deprotection:
Wash the resin with DCM and dry under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
Lyophilize the crude peptide.
Analysis: Analyze the crude peptide by HPLC to determine purity and by mass spectrometry to confirm the correct mass.
Protocol 2: Racemization Assessment
Racemization is a critical concern in peptide synthesis, especially with the elevated temperatures of microwave synthesis. The following protocol outlines a method to assess the degree of racemization for a lysine derivative.
Procedure:
Dipeptide Synthesis: Synthesize a simple dipeptide on the resin, for example, Fmoc-Gly-Lys-Resin, using the lysine derivative to be tested.
Cleavage: Cleave the dipeptide from the resin using the standard cleavage cocktail.
Hydrolysis: Hydrolyze the dipeptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The D- and L-isomers of the derivatized lysine will have different retention times, allowing for their quantification.
Expected Outcomes and Data Interpretation
The results from these experiments will allow for a comprehensive comparison of the different lysine protecting groups.
Data Presentation: Comparative Performance of Lysine Derivatives
Lysine Derivative
Crude Purity of ACP(65-74) (%)
Overall Yield (%)
Racemization (%)
Notes
H-Lys(Fmoc)-OtBu.HCl
Experimental Data
Experimental Data
Experimental Data
Baseline performance of the standard derivative.
Fmoc-Lys(Alloc)-OH
Experimental Data
Experimental Data
Experimental Data
Assess performance of an orthogonal protecting group.
Fmoc-Lys(Dde)-OH
Experimental Data
Experimental Data
Experimental Data
Evaluate for potential side reactions like Dde migration.
Fmoc-Lys(Mtt)-OH
Experimental Data
Experimental Data
Experimental Data
Assess stability of the highly acid-labile protecting group.
Conclusion and Recommendations
The selection of the appropriate lysine derivative for automated microwave peptide synthesis is a critical decision that should be based on the specific requirements of the target peptide. While H-Lys(Fmoc)-OtBu.HCl remains a robust and cost-effective choice for many applications, alternative protecting groups offer valuable orthogonality for more complex synthetic strategies, such as the synthesis of branched or cyclic peptides, or for on-resin modifications.
This guide provides a framework for the objective evaluation of these building blocks. By performing the described benchmark experiments, researchers can make informed decisions to optimize their peptide synthesis protocols, leading to higher purity, increased yields, and ultimately, more successful research outcomes.
References
Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. (n.d.). CEM Corporation. Retrieved from [Link]
Augustijns, P., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. Retrieved from [Link]
Falchi, F., et al. (2000). Synthesis of ACP(65-74). Journal of Peptide Research, 55(4), 348-355. Retrieved from [Link]
Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Alborzi, A. R., et al. (2011). Optically active: microwave-assisted synthesis and characterization of L-lysine-derived poly (amide-imide)s. Amino Acids, 41(2), 485-494. Retrieved from [Link]
Ilisz, I., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(11), 2919. Retrieved from [Link]
Giansanti, P., et al. (2016). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. Journal of Proteome Research, 15(3), 974-985. Retrieved from [Link]
Hojo, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 14(8), 15453-15463. Retrieved from [Link]
Solid phase synthesis of acylated peptides. (2021). Google Patents.
Kumar, S. E., & Bhabak, K. P. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. ACS Combinatorial Science, 14(10), 543-548. Retrieved from [Link]
Subirós-Funosas, R., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15201. Retrieved from [Link]
Racemization of lysine. (1951). Google Patents.
Zhang, W. (2007). Microwave-Enhanced High-Speed Fluorous Synthesis. QSAR & Combinatorial Science, 26(11-12), 1228-1237. Retrieved from [Link]
Comparative study of conventional and microwave assisted synthesis. (n.d.). Retrieved from [Link]
Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... (2023). ResearchGate. Retrieved from [Link]
Miranda, L. P., et al. (2000). Summary of the experimental conditions employed for SPPS. Journal of Peptide Research, 55(3), 217-226. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of H-Lys(Fmoc)-OtBu.HCl
For researchers at the forefront of peptide synthesis and drug development, the disciplined management of chemical reagents is as critical as the synthesis itself. H-Lys(Fmoc)-OtBu.HCl, a cornerstone building block, dema...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of peptide synthesis and drug development, the disciplined management of chemical reagents is as critical as the synthesis itself. H-Lys(Fmoc)-OtBu.HCl, a cornerstone building block, demands a disposal protocol rooted in safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the rationale behind each step, ensuring a self-validating and safe workflow.
Part 1: Core Safety and Waste Characterization
Before any disposal action, a foundational understanding of the material's characteristics and the necessary personal protective equipment (PPE) is non-negotiable. While H-Lys(Fmoc)-OtBu.HCl is not classified as acutely toxic, it is a chemical irritant, and its fine, dusty nature presents an inhalation risk.[1][2]
Essential Handling Precautions:
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a fully buttoned lab coat.[3][4]
Ventilation: All handling and weighing of the solid compound should occur within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of dust.[5][6]
Dust Avoidance: Take care to avoid creating dust when handling the solid material.[6][7] If a spill occurs, do not dry-sweep. Gently sweep or shovel the material into a designated waste container.[7][8]
Waste Profile:
The disposal pathway for any chemical is dictated by its physical and chemical properties. H-Lys(Fmoc)-OtBu.HCl is a solid organic compound containing nitrogen and chlorine. While not typically classified as regulated hazardous waste for transportation (DOT/IATA), it must be disposed of through a licensed chemical waste contractor and must not enter public sewer systems or waterways.[1][9][10]
The fundamental principle of chemical waste management is segregation. Different waste streams must be kept separate to prevent dangerous reactions and to ensure proper final treatment.[14] The following protocols detail the correct segregation for waste generated from H-Lys(Fmoc)-OtBu.HCl.
Protocol A: Unused or Expired Solid Reagent
This protocol applies to the pure, solid chemical that is no longer needed.
Container: Keep the chemical in its original, clearly labeled container if possible.
Labeling: If the original container is not used, transfer the solid to a new, sealable, and chemically compatible container. Label it clearly with "H-Lys(Fmoc)-OtBu.HCl" and attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
Collection: Place the sealed container in the designated area for solid chemical waste, awaiting pickup by EHS.[6][8]
Protocol B: Contaminated Solid Disposables
This stream includes items like weighing paper, gloves, pipette tips, and paper towels that have come into direct contact with the solid chemical.
Collection: Place all contaminated solid items into a designated, durable plastic bag or a lined container specifically for solid chemical waste.[3][14]
Segregation: Do not mix these materials with regular trash or non-hazardous laboratory waste.
Labeling & Disposal: Once the bag or container is full, seal it, attach a hazardous waste tag detailing the contents (e.g., "Solid Debris contaminated with H-Lys(Fmoc)-OtBu.HCl"), and place it in the designated solid chemical waste accumulation area.
Protocol C: Non-Aqueous Liquid Waste
This protocol is for solutions where H-Lys(Fmoc)-OtBu.HCl has been dissolved in organic solvents (e.g., DMF, DCM, NMP).
Container Selection: Use a designated, properly vented, and shatter-resistant container for "Non-Halogenated Organic Waste." Ensure the container is compatible with the solvent used.
Collection: Carefully pour the liquid waste into the container using a funnel. Do not overfill (leave at least 10% headspace).
Labeling: The container must be clearly labeled with its contents. Your EHS department will provide specific instructions, but generally, all components of the mixture should be listed.
Storage: Keep the container sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.[3]
Protocol D: Decontamination of "Empty" Containers
An "empty" container that held H-Lys(Fmoc)-OtBu.HCl is not truly empty; it retains chemical residue and must be decontaminated before disposal.[3]
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[3]
Collect Rinsate: Crucially, collect all three rinses as chemical waste. This "rinsate" should be added to the appropriate liquid waste stream (Protocol C).[3]
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste (e.g., regular glass or plastic recycling), though you must confirm this with your institution's specific guidelines.[3] Deface the original label to prevent confusion.
Caption: Workflow for Decontaminating Empty Reagent Containers.
Conclusion
The responsible disposal of H-Lys(Fmoc)-OtBu.HCl is a mark of a proficient and safety-conscious scientific professional. It is a process governed by the principles of characterization, segregation, and compliance. By adhering to these detailed protocols—from handling pure solids to managing complex deprotection solutions—researchers can ensure the safety of their laboratory, protect the environment, and maintain full compliance with institutional and federal regulations. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.
[16][17]
References
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ECHEMI. (n.d.). Fmoc-Lys(Boc)-OH SDS, 71989-26-9 Safety Data Sheets.
CSBio Co. (n.d.). Safety Data Sheet.
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Glu(OtBu)-OH.
Tokyo Chemical Industry CO., LTD. (2025, November 11). SAFETY DATA SHEET.
ChemicalBook. (n.d.). Fmoc-Lys(Boc)-OH - Safety Data Sheet.
TCI Chemicals. (2025, November 27). SAFETY DATA SHEET.
ECHEMI. (n.d.). H-LYS(Z)-OTBU HCL SDS, 5978-22-3 Safety Data Sheets.
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Ser(tBu)-OH.
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc).
Benchchem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.